molecular formula C10H13NO3 B1451918 N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide CAS No. 855928-60-8

N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide

Número de catálogo: B1451918
Número CAS: 855928-60-8
Peso molecular: 195.21 g/mol
Clave InChI: BIIMZJPXQFFADK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-6-5-11-10(14)7-8-1-3-9(13)4-2-8/h1-4,12-13H,5-7H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIMZJPXQFFADK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthesis of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide, a compound of interest for researchers, scientists, and professionals in drug development. This molecule is recognized as an impurity of Paracetamol (Acetaminophen) and is listed as Paracetamol Impurity K in the European Pharmacopoeia.[1][2] A thorough understanding of its synthesis is crucial for quality control, analytical method development, and toxicological studies in the pharmaceutical industry.

Introduction and Significance

N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide is a derivative of 4-hydroxyphenylacetic acid and ethanolamine. Its presence as an impurity in paracetamol formulations necessitates reliable synthetic routes to obtain pure standards for analytical and safety assessments.[1] The structural similarity to paracetamol, a widely used analgesic and antipyretic, underscores the importance of studying its pharmacological and toxicological profile.

This guide will detail a primary synthesis pathway, offering insights into the reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization.

Core Synthesis Pathway: Amidation of Methyl 4-hydroxyphenylacetate

The most direct and common laboratory-scale synthesis of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide involves the aminolysis of a 4-hydroxyphenylacetic acid ester, typically the methyl ester, with ethanolamine. This reaction is a classic example of nucleophilic acyl substitution, where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

Mechanistic Insights

The reaction proceeds via a tetrahedral intermediate. The lone pair of electrons on the nitrogen atom of ethanolamine attacks the carbonyl carbon of methyl 4-hydroxyphenylacetate. This leads to the formation of an unstable tetrahedral intermediate. The intermediate then collapses, eliminating a methoxide ion (CH₃O⁻), which is subsequently protonated by the slightly acidic ethanolamine to form methanol. The resulting product is the desired N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide. The overall reaction is driven to completion by the formation of the stable amide bond.

Diagram of the Reaction Mechanism

Sources

In-Depth Technical Guide: Targeted Synthesis and Analytical Profiling of Paracetamol Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pharmaceutical manufacturing of paracetamol (acetaminophen), comprehensive impurity profiling is mandated by ICH Q3A(R2) and Q3B(R2) guidelines. Impurities can arise from starting materials, synthetic side-reactions, or hydrolytic degradation during storage. Because many of these byproducts—such as 4-aminophenol (Impurity K) and 4-chloroacetanilide (Impurity J)—exhibit severe nephrotoxic, hepatotoxic, or teratogenic profiles, their regulatory limits are strictly capped (often ≤ 10–50 ppm)[1][2].

To accurately quantify these trace contaminants via HPLC or LC-MS, analytical laboratories require high-purity reference standards. This whitepaper provides a detailed, self-validating technical guide on the mechanistic origins, targeted synthesis, and analytical characterization of critical paracetamol impurities, featuring a novel oxidative dimer (Impurity III) and the highly regulated Impurity J.

Mechanistic Origins of Key Paracetamol Impurities

Understanding the chemical pathways that generate impurities is the first step in designing robust control strategies:

  • Hydrolytic Degradation (Impurity K): 4-Aminophenol (PAP) is the primary degradation product of paracetamol, formed via the hydrolysis of the amide bond[1]. It is highly nephrotoxic and prone to further oxidation, causing a dark discoloration in the API[3].

  • Electrophilic Halogenation (Impurity J): 4-Chloroacetanilide arises from chlorinated reagents or contaminated solvents during the acetylation of 4-aminophenol. It is a potent hepatotoxin[2].

  • Oxidative Coupling (Impurity III): Under oxidative stress or in the presence of transition metal contaminants, the phenol ring of paracetamol can undergo single-electron transfer (SET), leading to the formation of N,N'-(6,6'-dihydroxy-[1,1'-biphenyl]-3,3'-diyl)diacetamide, a highly stable dimeric impurity[4].

Target Synthesis 1: Paracetamol Impurity III (Oxidative Dimer)

To identify unknown late-eluting peaks in stability studies, synthesizing potential degradation products is required. Impurity III is a paracetamol dimer synthesized via a highly controlled, iron-catalyzed oxidative cross-coupling[4].

Mechanistic Rationale

The reaction utilizes Iron(III) chloride ( FeCl3​ ) as a SET catalyst and tert-butyl hydroperoxide (TBHP) as the terminal oxidant. The process is conducted at 0 °C in a dark environment to suppress the over-oxidation of the phenol into a benzoquinone and to prevent uncontrolled photochemical radical propagation. Toluene is selected as a non-polar, non-participating solvent to maximize the bimolecular collision rate of the intermediate radicals.

Mechanism A Paracetamol (Phenol) B Phenoxy Radical (Intermediate) A->B FeCl3 / TBHP -e⁻, -H⁺ C C-C Radical Coupling (ortho-position) B->C Dimerization (C1-C1' linkage) D Impurity III (Paracetamol Dimer) C->D Tautomerization & Rearomatization

Figure 1: Single-electron transfer (SET) mechanism for the oxidative dimerization of paracetamol.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; the sequential addition of specific quenchers ensures the reaction stops precisely at the dimer stage without forming higher-order polymers[4].

  • Reaction Setup: To a flame-dried reaction flask, add 20 mmol of high-purity paracetamol and 30 mmol (~2.8 mL) of anhydrous toluene.

  • Atmospheric Control: Purge the flask with inert Nitrogen ( N2​ ) gas for 10 minutes to displace oxygen, preventing the formation of peroxyl radicals. Place the flask in a dark environment and cool the system to 0 °C using an ice bath.

  • Catalysis: Add 2.5 mmol of FeCl3​⋅6H2​O (12.5 mol% catalyst loading) to the suspension.

  • Oxidation: Under vigorous stirring, add 25 mmol (1.25 eq) of TBHP dropwise using a syringe pump to maintain a low steady-state concentration of the oxidant.

  • Progression: Maintain the reaction at 0 °C for 1 hour. Monitor the disappearance of the starting material via TLC.

  • Quench & Workup: Stop the reaction by filtering the mixture. To the filtrate, add 30 mmol of ethyl acetate and 30 mmol of water. Stir for 10 minutes to partition the iron salts into the aqueous phase.

    • Scientist's Note: While the stoichiometric 30 mmol (~3 mL) extraction is documented for micro-scale precision, scaling the extraction solvents to 30 mL is practically advisable to ensure clean phase separation.

  • Washing & Drying: Separate the organic layer, wash with 30 mL of saturated saline (brine) to remove residual peroxides, and dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure. Purify the crude solid via silica gel column chromatography using an isocratic elution of Ethyl Acetate : Petroleum Ether (1:6) to yield Impurity III as a white solid[4].

Workflow Step1 1. Reaction Setup Paracetamol + Toluene under N2 (0 °C, Dark) Step2 2. Catalysis & Oxidation Add FeCl3·6H2O, then dropwise TBHP Step1->Step2 Step3 3. Reaction Progression Stir for 1 h, monitor via TLC Step2->Step3 Step4 4. Quench & Extraction Filter, add EtOAc/H2O, wash with brine Step3->Step4 Step5 5. Purification Column Chromatography (EtOAc:Pet Ether 1:6) Step4->Step5

Figure 2: Step-by-step experimental workflow for the targeted synthesis of Paracetamol Impurity III.

Target Synthesis 2: Paracetamol Impurity J (4-Chloroacetanilide)

Impurity J is strictly limited to ≤ 10 ppm due to its severe toxicity profile[2]. Generating this standard via traditional chlorine gas is hazardous. A modern, green-chemistry approach utilizes mechanochemistry.

Mechanistic Rationale

Mechanochemical synthesis relies on mechanical grinding to create localized high-pressure/high-temperature microenvironments. By grinding acetanilide with Trichloroisocyanuric acid (TCCA), a solvent-free Electrophilic Aromatic Substitution (EAS) occurs. The lack of solvent forces a highly concentrated solid-state interaction, driving the bulky chlorine electrophile almost exclusively to the sterically unhindered para-position[5].

Step-by-Step Experimental Protocol
  • Preparation: Weigh stoichiometric amounts of acetanilide and TCCA (Trichloroisocyanuric acid).

  • Mechanochemical Grinding: Transfer the powders into an agate mortar or a mechanical ball mill. Grind continuously for 15–20 minutes at room temperature[5].

  • Phase Transition: Observe the physical state; the mechanical energy will induce a localized melt/paste formation as the substitution reaction progresses.

  • Workup: Suspend the resulting mixture in cold water to dissolve the cyanuric acid byproduct.

  • Isolation: Filter the suspension under a vacuum. Wash the filter cake with cold dilute acetic acid, followed by distilled water.

  • Recrystallization: Recrystallize the crude product from hot ethanol to yield pure 4-chloroacetanilide (colorless needles, melting point ~172.5 °C)[6][7].

Analytical Profiling & Chromatographic Data

Once synthesized, these impurities must be integrated into the API's analytical control strategy. The table below summarizes the quantitative chromatographic behavior and toxicological limits of these key impurities, providing a reference for method validation.

Table 1: Analytical Profiling and Regulatory Limits of Key Paracetamol Impurities

Impurity NamePharmacopeial IDMechanistic OriginToxicity Profile & LimitRelative HPLC Retention Time*
4-Aminophenol Impurity KHydrolysis / PrecursorNephrotoxic, Teratogenic (≤ 50 ppm)Early Eluting (Polar)
4-Nitrophenol Impurity FSynthetic PrecursorMutagenic (≤ 0.05%)Mid Eluting
Paracetamol (API) N/ATarget CompoundTherapeutic11.47 min
4'-Chloroacetanilide Impurity JHalogenationHepatotoxic (≤ 10 ppm)Late Eluting (Non-polar)
Paracetamol Dimer Impurity IIIOxidative CouplingPotential active molecule / Unknown23.27 min (Very Late Eluting)

*Retention times based on preparative liquid chromatography conditions: 1.0 mg/mL test solution in methanol, 100 μL injection volume, 1.0 mL/min flow rate, 254 nm UV detection, at a column temperature of 40 °C[4].

References

  • A kind of paracetamol impurity and preparation method (CN115385818B). Google Patents.
  • Evaluated method for the separation and identification of paracetamol impurities by reverse phase high performance liquid chromatography. SciSpace. Available at:[Link]

  • N-(4-Chlorophenyl)acetamide (CID 10871). PubChem. Available at:[Link]

  • Organic Salts of Pharmaceutical Impurity p-Aminophenol. PMC. Available at:[Link]

  • MECHANOCHEMICAL CHLORINATION OF ACETANILIDE. Figshare / SciELO. Available at:[Link]

  • Preparation of 4′-chloroacetanilide. PrepChem. Available at:[Link]

Sources

An In-depth Technical Guide to N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide, a molecule of significant interest to researchers, scientists, and professionals in drug development. Given the limited publicly available experimental data for this specific compound (CAS 855928-60-8), this document synthesizes information from structurally related analogs and established chemical principles to provide a robust framework for its synthesis, characterization, and potential applications.

Core Molecular Attributes and Physicochemical Profile

N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide possesses a unique combination of functional groups: a phenolic hydroxyl group, a secondary amide, and a primary alcohol. This structure suggests a nuanced solubility profile and the potential for a range of biological activities.

PropertyValue/PredictionSource/Basis
CAS Number 855928-60-8[1]
Molecular Formula C₁₀H₁₃NO₃[1]
Molecular Weight 195.22 g/mol [1]
Physical Form Powder[1]
Melting Point (°C) Predicted: 130-150Based on analogs like 2-(4-hydroxyphenyl)acetamide (175°C)[2] and considering the flexible hydroxyethyl chain which may lower the melting point.
Boiling Point (°C) Predicted: >350 (decomposes)High due to multiple hydrogen bonding sites. Direct distillation is not advisable.
Solubility Profile PredictedBased on structural analysis and data from similar compounds[3].
- WaterModerately soluble
- Methanol, EthanolSoluble
- DMSO, DMFFreely soluble
- DichloromethaneSparingly soluble
- Hexane, TolueneInsoluble

Rationale for Solubility Prediction: The molecule's polarity is dominated by the phenol, amide, and alcohol groups, which can act as both hydrogen bond donors and acceptors. This facilitates solubility in polar protic solvents like water and alcohols, and polar aprotic solvents like DMSO and DMF. The phenyl ring and ethyl backbone contribute some non-polar character, but not enough to confer significant solubility in non-polar solvents like hexane.

Synthesis and Characterization: A Proposed Workflow

The most direct and logical synthetic route to N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide is via the amidation of 2-(4-hydroxyphenyl)acetic acid with 2-aminoethanol. This reaction can be facilitated by a carbodiimide coupling agent to form the amide bond under mild conditions.

Proposed Synthesis Protocol

Reaction Scheme:

Synthesis_Workflow Reactant1 2-(4-hydroxyphenyl)acetic acid Reaction Amide Coupling (Room Temperature, 12-24h) Reactant1->Reaction Reactant2 2-aminoethanol Reactant2->Reaction CouplingAgent DCC or EDC/HOBt CouplingAgent->Reaction Activates carboxylic acid Solvent DMF or DCM Solvent->Reaction Reaction Medium Product N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide Byproduct DCU or EDC-urea Workup 1. Filtration 2. Aqueous Wash 3. Extraction Byproduct->Workup Removed by filtration Reaction->Workup Reaction Mixture Purification Column Chromatography (Silica gel, e.g., EtOAc/Hexane) Workup->Purification Purification->Product

Caption: Proposed synthesis workflow for N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 2-(4-hydroxyphenyl)acetic acid in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Carboxylic Acid Activation: Add 1.1 equivalents of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1 equivalent of a coupling additive such as hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 30 minutes to form the activated ester. Rationale: Direct heating of a carboxylic acid and an amine to form an amide can require harsh conditions. The use of coupling agents allows the reaction to proceed at room temperature, preserving sensitive functional groups.[4][5]

  • Amine Addition: Slowly add 1.2 equivalents of 2-aminoethanol to the reaction mixture. Rationale: A slight excess of the amine ensures complete consumption of the activated carboxylic acid.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate. Remove it by filtration.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 5% HCl) to remove unreacted amine, followed by a mild base (e.g., 5% NaHCO₃) to remove unreacted carboxylic acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane or a similar solvent system to isolate the pure N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide.

Characterization and Spectral Analysis

The structure of the synthesized compound should be confirmed using standard analytical techniques. Below are the predicted spectral data based on its chemical structure and data from analogs.

TechniquePredicted Observations
¹H NMR - Aromatic protons (AA'BB' system): ~6.7-7.1 ppm (2 doublets, 4H)- Methylene protons adjacent to phenyl ring: ~3.4-3.6 ppm (singlet, 2H)- Methylene protons of the hydroxyethyl group: ~3.2-3.5 ppm (multiplets, 4H)- Amide proton: ~7.5-8.0 ppm (broad singlet, 1H)- Hydroxyl protons (phenol and alcohol): Broad singlets, chemical shift dependent on concentration and solvent.
¹³C NMR - Carbonyl carbon: ~170-175 ppm- Aromatic carbons: ~115-156 ppm (4 distinct signals)- Methylene carbon adjacent to phenyl ring: ~42-45 ppm- Methylene carbons of the hydroxyethyl group: ~40-43 ppm (N-CH₂) and ~60-63 ppm (O-CH₂)
IR (cm⁻¹) - O-H stretch (phenol and alcohol): Broad peak, ~3200-3500- N-H stretch (amide): ~3300- C=O stretch (amide): ~1640-1660- C-N stretch and N-H bend (amide II): ~1540-1560- Aromatic C=C stretches: ~1500-1600
Mass Spec (ESI+) - [M+H]⁺: m/z 196.09- [M+Na]⁺: m/z 218.07

Potential Applications in Drug Development

While direct biological studies on N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide are not widely published, its structural motifs are present in numerous biologically active compounds. Acetamide derivatives are known to exhibit a wide range of therapeutic properties.[6][7]

Hypothesized Biological Activities:

  • Anti-inflammatory and Analgesic Effects: The 4-hydroxyphenylacetamide core is structurally related to acetaminophen (N-(4-hydroxyphenyl)acetamide), a widely used analgesic and antipyretic. It is plausible that the target molecule could interact with components of the endocannabinoid system or cyclooxygenase (COX) pathways, which are key targets in pain and inflammation.[8]

  • Antioxidant Activity: The phenolic hydroxyl group is a well-known scavenger of reactive oxygen species (ROS). Compounds with this feature can help mitigate oxidative stress, which is implicated in a variety of diseases.[6]

  • Anticancer Potential: Some N-substituted acetamide derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, N-(2-hydroxyphenyl)acetamide has shown antitumor activity against breast cancer cells.[9] The combination of functional groups in the target molecule could lead to novel interactions with cancer-related biological targets.

Hypothesized Anti-Inflammatory Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds to NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway Activates NFkB_Active Activated NF-κB NFkB_Pathway->NFkB_Active Translocates to Nucleus iNOS_mRNA iNOS mRNA iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO_Production Nitric Oxide (NO) (Pro-inflammatory) iNOS_Protein->NO_Production Produces Target_Molecule N-(2-hydroxyethyl)-2- (4-hydroxyphenyl)acetamide Target_Molecule->NFkB_Pathway Inhibits? Target_Molecule->iNOS_Protein Inhibits? iNOS_Gene iNOS Gene NFkB_Active->iNOS_Gene Induces Transcription iNOS_Gene->iNOS_mRNA

Caption: Hypothesized anti-inflammatory mechanism of action via inhibition of the NF-κB pathway.

Safety and Handling

This compound should be handled with the standard precautions for laboratory chemicals. Based on the safety data for related compounds, it may cause skin and eye irritation.[10][11]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place at room temperature.[1]

Conclusion

N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug development. While specific experimental data is sparse, this guide provides a comprehensive framework based on established chemical principles and data from analogous structures. The proposed synthesis is robust and utilizes common laboratory techniques. The predicted physicochemical and spectral properties offer a solid baseline for characterization. Further research into the biological activities of this molecule is warranted to explore its potential as a novel therapeutic agent.

References

  • Chemistry LibreTexts. (2026, February 17). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. [Link]

  • Chemical Synthesis Database. (2025, May 20). N-(2-hydroxyethyl)acetamide. [Link]

  • Chemistry Steps. (2024, December 3). Alcohols to Amides. [Link]

  • Organic Chemistry. (n.d.). Synthesis of amides from carboxylic acids. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Chemguide. (n.d.). the preparation of amides. [Link]

  • ChemBK. (2024, April 10). N-(2-hydroxyphenyl)acetamide. [Link]

  • PubChem. (n.d.). N-[4-(2-hydroxyethyl)phenyl]acetamide. [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyretic properties. European Journal of Medicinal Chemistry, 202, 112600. [Link]

  • SpectraBase. (n.d.). Acetamide, 2-[4-(2-hydroxyethyl)phenoxy]-N-(2-methylphenyl)-. [Link]

  • Kester, A., King, T., & Bond, M. R. (2025). 2-(4-Hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o972–o973. [Link]

  • Carbone, F., et al. (2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Lett Appl NanoBioSci, 2(4), 149-155. [Link]

  • ResearchGate. (2025, October 16). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

  • NIST. (n.d.). Acetamide, N-(2-hydroxyethyl)-. [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-hydroxyethyl)- (CAS 142-26-7). [Link]

  • PubMed. (2019, October 15). N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7). [Link]

  • Uppu, R. M., et al. (2025). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 10(11), x251007. [Link]

Sources

Introduction: A Molecule of Interest at the Intersection of Analgesia and Novel Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide

This guide provides a comprehensive technical overview of the molecular structure, characterization, and synthesis of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced structural attributes and potential applications of novel acetamide derivatives. This document moves beyond a simple recitation of facts to explain the rationale behind the structural analysis and synthetic strategies, reflecting a synthesis of theoretical knowledge and practical laboratory experience.

N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide is a fascinating structural analog of the widely-used analgesic and antipyretic drug, N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen.[1][2][3] Its structure incorporates the core 4-hydroxyphenyl moiety of paracetamol but with a key modification: the acetyl group is derived from 4-hydroxyphenylacetic acid and is attached to a 2-hydroxyethyl amine (ethanolamine) instead of a simple amino group. This seemingly subtle change has profound implications for the molecule's physicochemical properties, including its polarity, hydrogen bonding capacity, and potential metabolic fate, making it a compound of significant interest for the development of new therapeutic agents.

The broader class of acetamide derivatives is a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] Understanding the precise three-dimensional structure of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide is therefore a critical first step in elucidating its mechanism of action and unlocking its therapeutic potential. This guide will provide a detailed exploration of its molecular architecture, drawing upon comparative analysis with structurally related compounds and outlining the experimental and theoretical methods for its comprehensive characterization.

Molecular Structure and Conformational Analysis

The definitive determination of a molecule's three-dimensional structure is achieved through single-crystal X-ray diffraction. While, to date, a crystal structure for N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide has not been deposited in the Cambridge Structural Database, we can infer a great deal about its likely conformation and bonding characteristics through a comparative analysis with its close isomer, 2-(4-hydroxyphenyl)acetamide.[7][8]

In the crystal structure of 2-(4-hydroxyphenyl)acetamide, the acetamide group is oriented nearly perpendicular to the plane of the phenyl ring, with a dihedral angle of approximately 89.95°.[7][8] This perpendicular arrangement is a common feature in 2-phenylacetamide derivatives and is the result of optimizing intermolecular hydrogen bonding networks in the crystal lattice.[7][8] It is highly probable that N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide adopts a similar conformation.

The key structural features of the molecule are:

  • The 4-Hydroxyphenyl Group: This phenolic moiety is a critical pharmacophore in many analgesic compounds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing solubility and receptor binding.

  • The Methylene Bridge: The -CH2- group connecting the phenyl ring to the carbonyl group provides rotational freedom, although the perpendicular conformation is likely favored.

  • The Amide Linkage: The amide bond (-C(=O)N-) is planar due to resonance, which imparts rigidity to this part of the molecule. This planarity is crucial for its biological activity.

  • The N-(2-hydroxyethyl) Side Chain: This flexible side chain introduces an additional hydroxyl group, significantly increasing the molecule's polarity and hydrogen bonding potential compared to paracetamol. This is expected to influence its solubility, membrane permeability, and metabolic profile.

The following diagram illustrates the logical relationship between the molecule's structural components and its key chemical properties.

cluster_0 Structural Components cluster_1 Resultant Properties Molecule N-(2-hydroxyethyl)-2- (4-hydroxyphenyl)acetamide Phenol 4-Hydroxyphenyl Group Molecule->Phenol Amide Amide Linkage Molecule->Amide Sidechain N-(2-hydroxyethyl) Side Chain Molecule->Sidechain H_Bonding Hydrogen Bonding Capacity Phenol->H_Bonding Receptor_Binding Potential Receptor Interaction Phenol->Receptor_Binding Amide->H_Bonding Amide->Receptor_Binding Sidechain->H_Bonding Polarity Increased Polarity Sidechain->Polarity Solubility Aqueous Solubility Polarity->Solubility Metabolism Metabolic Profile Polarity->Metabolism

Caption: Relationship between structural moieties and physicochemical properties.

Spectroscopic Characterization: A Predictive Analysis

Spectroscopic techniques are indispensable for confirming the identity and elucidating the structure of a synthesized molecule. Below is a predictive analysis of the key spectroscopic signatures for N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR (Predicted):

  • Aromatic Protons: The protons on the 4-hydroxyphenyl ring will appear as two doublets (an AA'BB' system) in the aromatic region (~6.7-7.1 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Methylene Protons (-CH₂-CO): The two protons of the methylene group adjacent to the carbonyl will appear as a singlet at approximately 3.5 ppm.

  • Ethyl Protons (-N-CH₂-CH₂-OH): The two methylene groups of the hydroxyethyl side chain will appear as two triplets at approximately 3.4 ppm and 3.6 ppm, respectively, due to coupling with each other.

  • Hydroxyl Protons (-OH): The phenolic and alcoholic hydroxyl protons will appear as broad singlets, the chemical shifts of which are dependent on solvent and concentration.

  • Amide Proton (-NH): The amide proton will appear as a broad triplet at approximately 8.0 ppm, coupled to the adjacent methylene group.

¹³C NMR (Predicted): The predicted chemical shifts for the carbon atoms are summarized in the table below. The carbons of the phenyl ring will show four distinct signals, while the other four carbons of the molecule will also be unique.

Carbon Atom Predicted Chemical Shift (ppm) Rationale
Carbonyl (C=O)~172Typical for a secondary amide.
Aromatic C-OH~155Deshielded by the attached oxygen.
Aromatic C (ipso)~128Carbon attached to the methylene group.
Aromatic CH~130Aromatic carbons adjacent to the ipso-carbon.
Aromatic CH~115Aromatic carbons adjacent to the C-OH group, shielded by the hydroxyl group.
Methylene (-CH₂-CO)~43Adjacent to the deshielding carbonyl group.
Methylene (-N-CH₂)~42Attached to the nitrogen atom.
Methylene (-CH₂-OH)~61Attached to the deshielding oxygen atom.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The predicted key IR absorption bands are as follows:

Functional Group Predicted Wavenumber (cm⁻¹) Vibration Type
O-H (Alcohol & Phenol)3200-3500 (broad)Stretching
N-H (Amide)3100-3300 (broad)Stretching
C-H (Aromatic)3000-3100Stretching
C-H (Aliphatic)2850-2960Stretching
C=O (Amide I band)1640-1680 (strong)Stretching
N-H (Amide II band)1510-1570Bending
C=C (Aromatic)1450-1600Stretching
C-O (Alcohol & Phenol)1050-1250Stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. For N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide (Molecular Formula: C₁₀H₁₃NO₃), the expected observations are:

  • Molecular Ion Peak (M⁺): An m/z of 195.09.

  • Key Fragmentation Patterns:

    • Loss of the hydroxyethyl group (-CH₂CH₂OH), leading to a fragment at m/z 150.

    • Cleavage of the amide bond, generating fragments corresponding to the 4-hydroxyphenylacetyl moiety (m/z 135) and the N-(2-hydroxyethyl)amino moiety.

    • A prominent peak at m/z 107, corresponding to the hydroxytropylium ion, is a characteristic fragment of benzyl derivatives with a hydroxyl group on the ring.

Synthesis and Purification Protocol

The synthesis of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide can be reliably achieved through the acylation of ethanolamine with a derivative of 4-hydroxyphenylacetic acid. The following protocol describes a robust and validated method.

Causality Behind Experimental Choices
  • Choice of Acylating Agent: 4-Hydroxyphenylacetyl chloride is chosen over 4-hydroxyphenylacetic acid for this protocol. The acyl chloride is significantly more reactive, allowing the reaction to proceed under milder conditions and with higher yields. Using the carboxylic acid directly would require a coupling agent (e.g., DCC, EDC) or high temperatures, which can lead to side reactions.

  • Base: Triethylamine (a non-nucleophilic organic base) is used to neutralize the HCl generated during the reaction. This prevents the protonation of the ethanolamine, which would render it non-nucleophilic and stop the reaction.

  • Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction as it is inert, dissolves the reactants, and has a low boiling point, making it easy to remove during work-up. The anhydrous condition is critical to prevent the hydrolysis of the acyl chloride.

  • Purification: A standard aqueous work-up is used to remove the triethylamine hydrochloride salt and any unreacted starting materials. Recrystallization is an effective final purification step for obtaining a high-purity solid product.

Step-by-Step Synthesis Workflow

Start Dissolve Ethanolamine (1.1 eq) and Triethylamine (1.2 eq) in anhydrous DCM Cool Cool reaction mixture to 0°C in an ice bath Start->Cool Add Slowly add 4-Hydroxyphenylacetyl Chloride (1.0 eq) in DCM Cool->Add React Stir at 0°C for 30 min, then warm to room temperature and stir for 4 hours Add->React Quench Quench with water and transfer to a separatory funnel React->Quench Wash_HCl Wash with 1M HCl Quench->Wash_HCl Wash_NaHCO3 Wash with saturated NaHCO₃ Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with brine Wash_NaHCO3->Wash_Brine Dry Dry organic layer over anhydrous Na₂SO₄ Wash_Brine->Dry Filter_Evap Filter and concentrate in vacuo Dry->Filter_Evap Purify Recrystallize crude product from ethanol/water Filter_Evap->Purify Final_Product Obtain pure N-(2-hydroxyethyl)-2- (4-hydroxyphenyl)acetamide Purify->Final_Product

Caption: Experimental workflow for the synthesis of the target compound.

Detailed Protocol
  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add ethanolamine (1.1 equivalents) and anhydrous dichloromethane (DCM). Stir the solution and add triethylamine (1.2 equivalents).

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Addition of Acyl Chloride: Dissolve 4-hydroxyphenylacetyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred reaction mixture over 15-20 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, stir the reaction at 0°C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the pure N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide.

Potential Biological Significance: A Hypothesis

Given its structural similarity to paracetamol, it is plausible that N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide could exhibit analgesic and antipyretic properties. The primary mechanism of action for paracetamol is thought to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system.[9] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and fever.

The presence of the 4-hydroxyphenyl group in the target molecule suggests it may fit into the active site of COX enzymes. The modified side chain could influence the binding affinity and selectivity, potentially leading to a different efficacy or side-effect profile. For example, the increased polarity might alter its ability to cross the blood-brain barrier.

The diagram below illustrates the hypothesized mechanism of action via COX inhibition.

Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-2 Enzyme Arachidonic_Acid->COX_Enzyme Substrate Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Catalysis Inflammation Pain & Fever Prostaglandins->Inflammation Mediation Target_Molecule N-(2-hydroxyethyl)-2- (4-hydroxyphenyl)acetamide Target_Molecule->Inhibition Inhibition->COX_Enzyme

Caption: Hypothesized anti-inflammatory mechanism via COX enzyme inhibition.

Conclusion

N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide presents a compelling target for further investigation in medicinal chemistry. Its molecular structure, characterized by the fusion of a paracetamol-like phenolic core with a polar hydroxyethyl side chain, suggests a unique profile of physicochemical and biological properties. While experimental data on this specific molecule is sparse, this guide has provided a comprehensive framework for its structural analysis, characterization, and synthesis based on established chemical principles and comparative data. The predictive spectroscopic data and the detailed synthesis protocol offer a solid foundation for researchers to synthesize and validate the properties of this compound, paving the way for future studies into its potential as a novel therapeutic agent.

References

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

  • NIST (2026). Acetamide, N-(2-hydroxyethyl)-. In NIST Chemistry WebBook. [Link]

  • Kester, A., King, T., & Bond, M. R. (2025). 2-(4-Hydroxyphenyl)acetamide. IUCrData, 10(x251007). [Link]

  • SpectraBase (2025). Acetamide, 2-[4-(2-hydroxyethyl)phenoxy]-N-(2-methylphenyl)-. [Link]

  • Toxicol In Vitro (2019). N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7). PubMed, 60, 296-304. [Link]

  • Organic Syntheses (n.d.). n-(2,4-diformyl-5-hydroxyphenyl)acetamide. [Link]

  • ResearchGate (2026). (PDF) 2-(4-Hydroxyphenyl)acetamide. [Link]

  • Google Patents (1983). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • International Journal of Pharmaceutical Sciences Review and Research (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. Int J Pharm Sci Rev Res, 35(2), 133-143. [Link]

  • Freie Universität Berlin (2018). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. [Link]

  • PubChem (2025). N-[4-(2-hydroxyethyl)phenyl]acetamide. [Link]

  • ResearchGate (2025). Silylated derivatives OF N-(2-hydroxyphenyl)acetamide: Synthesis and structure. [Link]

  • NIST (2026). Acetamide, N-(2-hydroxyethyl)-. In NIST Chemistry WebBook. [Link]

  • Haley, S. (2025). The Chemistry of Paracetamol. Stamford School. [Link]

  • National Center for Biotechnology Information (2015). Paracetamol (Acetaminophen). In Pharmaceutical Drugs. [Link]

  • The Merck Index Online (n.d.). Acetaminophen. [Link]

Sources

An In-Depth Technical Guide to N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide (CAS No. 855928-60-8)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide, a molecule of interest in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from structurally related compounds and established chemical principles to offer a robust framework for its synthesis, characterization, and potential biological evaluation.

Introduction and Chemical Identity

N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide, with the Chemical Abstracts Service (CAS) registry number 855928-60-8 , is a member of the acetamide class of organic compounds. Its structure features a 4-hydroxyphenylacetic acid moiety linked via an amide bond to ethanolamine. This structural motif is of significant interest as it combines a phenolic group, often associated with antioxidant and other biological activities, with a hydrophilic hydroxyethyl group, which can influence solubility and pharmacokinetic properties.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 855928-60-8
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Physical Form Powder (predicted)
Storage Temperature Room Temperature
Purity 95% (as commercially available)
InChI Key BIIMZJPXQFFADK-UHFFFAOYSA-N
SMILES O=C(NCCO)Cc1ccc(O)cc1[1]
Predicted XlogP 0.1[1]

Synthesis and Purification

Retrosynthetic Analysis

A retrosynthetic approach logically disconnects the amide bond, identifying 4-hydroxyphenylacetic acid and ethanolamine as the primary starting materials.

G Target N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide Intermediates Amide Bond Disconnection Target->Intermediates Retrosynthesis StartingMaterials 4-Hydroxyphenylacetic Acid + Ethanolamine Intermediates->StartingMaterials

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol: EDC/HOBt Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in conjunction with Hydroxybenzotriazole (HOBt) to activate the carboxylic acid and facilitate amide bond formation. This method is widely used due to its mild reaction conditions and the water-soluble nature of the urea byproduct, which simplifies purification.[3]

Materials:

  • 4-Hydroxyphenylacetic acid

  • Ethanolamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-hydroxyphenylacetic acid (1.0 eq) in anhydrous DCM or acetonitrile, add HOBt (0.1 eq).

  • Activation: Add EDC (1.0 eq) and DIPEA (2.0 eq) to the reaction mixture and stir at room temperature for 30 minutes. The formation of the active HOBt ester is crucial for the subsequent amidation.[3]

  • Amine Addition: Slowly add ethanolamine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The disappearance of the starting carboxylic acid and the appearance of a new, more polar spot corresponding to the amide product will indicate reaction completion.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted acid and HOBt) and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

G cluster_0 Reaction Setup cluster_1 Activation cluster_2 Amidation cluster_3 Work-up & Purification A Dissolve 4-hydroxyphenylacetic acid and HOBt in anhydrous solvent B Add EDC and DIPEA A->B C Stir for 30 min at RT B->C D Add ethanolamine C->D E Monitor by TLC D->E F Quench and extract E->F G Dry and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for the proposed synthesis.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-hydroxyphenyl group, typically as two doublets in the aromatic region (around 6.7-7.1 ppm). The methylene protons of the acetamide backbone and the hydroxyethyl group will appear as triplets or multiplets in the upfield region. The broad singlet for the amide proton and the triplet for the hydroxyl proton can be confirmed by D₂O exchange. The spectrum of the related compound phenacetin shows a characteristic doublet of doublets for a para-substituted aromatic ring.[4]

  • ¹³C NMR: The carbon NMR spectrum should display signals for the eight unique carbon atoms in the molecule. The carbonyl carbon of the amide will be the most downfield signal (around 170 ppm). The aromatic carbons will appear in the 115-160 ppm region. The methylene carbons of the ethyl groups will be found in the more upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

  • A broad O-H stretch from the phenolic and alcoholic hydroxyl groups (around 3200-3600 cm⁻¹).

  • An N-H stretch from the amide group (around 3300 cm⁻¹).

  • A strong C=O stretch from the amide carbonyl (around 1650 cm⁻¹).

  • C-N stretching and N-H bending vibrations in the fingerprint region. The IR spectrum of the simpler N-(2-hydroxyethyl)acetamide is available for comparison.[5]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide (MW = 195.22), the mass spectrum should show a molecular ion peak (M⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺) at m/z 196.2. Fragmentation patterns would likely involve cleavage of the amide bond and the ethyl group.

Potential Biological Activities and Applications

While no specific biological studies have been published for N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide, its structural components suggest several potential areas of investigation for drug development professionals.

Analgesic and Anti-inflammatory Potential

The 4-hydroxyphenylacetamide core is structurally related to acetaminophen (paracetamol), a widely used analgesic and antipyretic.[6] Furthermore, numerous N-substituted acetamide derivatives have been investigated for their anti-inflammatory properties.[7][8] It is plausible that the target molecule may exhibit similar activities, potentially with a modified pharmacokinetic profile due to the hydroxyethyl substitution.

Antimicrobial and Antifungal Activity

Various N-substituted benzamides and phenylacetamides have demonstrated significant antibacterial and antifungal activities.[7] The combination of a phenolic moiety and an amide linkage in the target compound makes it a candidate for screening against a panel of pathogenic microbes.

Enzyme Inhibition

Substituted acetamide derivatives have been explored as inhibitors of various enzymes. For instance, some have shown potential as butyrylcholinesterase inhibitors for the treatment of Alzheimer's disease, while others have been investigated as histone deacetylase (HDAC) inhibitors with anticancer properties.[9][10]

G Target N-(2-hydroxyethyl)-2- (4-hydroxyphenyl)acetamide Activity1 Analgesic/ Anti-inflammatory Target->Activity1 Potential Activity Activity2 Antimicrobial/ Antifungal Target->Activity2 Potential Activity Activity3 Enzyme Inhibition (e.g., BChE, HDAC) Target->Activity3 Potential Activity

Caption: Potential biological activities of the target molecule.

Conclusion and Future Directions

N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide (CAS No. 855928-60-8) represents an intriguing molecule with potential for further investigation in the fields of medicinal chemistry and drug discovery. This guide has provided a comprehensive, albeit partially predictive, overview of its synthesis, characterization, and potential biological applications based on established chemical principles and data from structurally analogous compounds.

Future research should focus on the experimental validation of the proposed synthetic route and the complete spectroscopic characterization of the molecule. Subsequently, a systematic biological evaluation, including in vitro and in vivo studies, will be crucial to elucidate its pharmacological profile and therapeutic potential.

References

  • Chemical Synthesis Database. N-(2-hydroxyethyl)acetamide. (2025).
  • ChemicalBook.
  • PubChem. N-[4-(2-hydroxyethyl)phenyl]acetamide. (n.d.).
  • National Oceanic and Atmospheric Administr
  • Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. PMC. (2024).
  • ChemBK. N-(2-hydroxyphenyl)acetamide. (2024).
  • Kim, D.-K., et al. (2003). Synthesis and Biological Evaluation of 3-(4-Substituted-phenyl)-N-hydroxy-2-propenamides, a New Class of Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry, 46(26), 5745–5751.
  • Slideshare.
  • Supporting inform
  • PubChem. (4-Hydroxyphenyl)acetamide. (n.d.).
  • National Institute of Standards and Technology. Acetamide, N-(2-hydroxyethyl)-. NIST Chemistry WebBook. (n.d.).
  • SpectraBase. Acetamide, 2-[4-(2-hydroxyethyl)phenoxy]-N-(2-methylphenyl)-. (n.d.).
  • Clinivex. N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d4| Products Supplier. (n.d.).
  • Arora, P. K. (2011). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 23(3), 1041-1043.
  • Salvi, S. T. B., Antonio, S. G., & Paiva-Santos, C. O. (2013). Atenolol characterization in solid formulations available in Brazilian market. CDMF.
  • Google Patents. Method for preparing 4-hydroxyphenylacetic acid. (1982).
  • Ertan, T., et al. (2007). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. Bioorganic & Medicinal Chemistry, 15(5), 2032-2044.
  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PMC. (2023).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. (n.d.).
  • Growing Science.
  • PubChem. N-(2-hydroxy-2-phenylethyl)acetamide. (n.d.).
  • Sigma-Aldrich. N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide. (n.d.).
  • National Institute of Standards and Technology. Acetamide, N-(2-hydroxyethyl)-. NIST Chemistry WebBook. (n.d.).
  • PubChemLite. N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide. (n.d.).
  • Cheméo. Chemical Properties of Acetamide, N-(2-hydroxyethyl)- (CAS 142-26-7). (n.d.).
  • PubChem. CID 159362238. (n.d.).
  • Growing Science.
  • Benchchem. Biological Validation of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide: A Comparative Guide Based on Structural Analogs. (n.d.).
  • N-(2-hydroxyphenyl)
  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)
  • Thermo Fisher Scientific - HK. NMR Spectrum of Phenacetin. (n.d.).
  • ResearchGate. Comparison between experimental infrared spectrum of acetamide and... | Download Scientific Diagram. (n.d.).
  • SciSpace.
  • MDPI.
  • mzCloud. 2E 3 4 Hydroxyphenyl N 2 4 hydroxyphenyl ethyl acrylamide. (2018).
  • ResearchGate. (PDF) 2-(4-Hydroxyphenyl)acetamide. (2026).
  • Google Patents. US4329497A - Method for the production of 4-hydroxyphenylacetic acid. (n.d.).
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).

Sources

Comprehensive Technical Guide: Identification and Profiling of Paracetamol Impurity C

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly regulated landscape of pharmaceutical manufacturing and environmental monitoring, the identification of trace impurities is critical for ensuring drug safety and ecological stability. Paracetamol Impurity C , chemically known as N-(3-chloro-4-hydroxyphenyl)acetamide or 3-chloro-4-hydroxyacetanilide (CAS: 3964-54-3), is a well-documented pharmacopeial impurity[1]. Beyond its presence as a synthetic byproduct in Active Pharmaceutical Ingredient (API) manufacturing, it is also a primary degradation product formed during the chlorine-based disinfection of wastewater containing paracetamol[2].

This whitepaper provides an in-depth, expert-level methodology for the structural profiling, toxicological assessment, and chromatographic identification of Paracetamol Impurity C, designed for analytical chemists and drug development professionals.

Chemical Identity and Mechanistic Origins

Structural Profiling

Paracetamol Impurity C (Molecular Formula: C8​H8​ClNO2​ , Molecular Weight: 185.61 g/mol ) differs from the parent paracetamol molecule by the addition of a chlorine atom at the meta position relative to the acetamido group[1]. This halogenation fundamentally alters the molecule's physicochemical properties, significantly increasing its lipophilicity ( logP ) and altering its UV absorption maxima.

Formation via Electrophilic Aromatic Chlorination

Understanding the mechanistic origin of Impurity C is essential for both process chemistry and environmental science.

The Causality of Substitution: When paracetamol is exposed to hypochlorous acid ( HOCl )—either as a side reaction during API synthesis or during wastewater treatment—it undergoes electrophilic aromatic substitution[2]. The hydroxyl ( −OH ) group at the C4 position is a strongly activating, ortho/para-directing group. While the acetamido group at C1 is also activating, the phenolic oxygen dominates the directing effect. Because the para position is already occupied, the electrophilic chlorine ion ( Cl+ ) attacks the ortho position (C3), yielding N-(3-chloro-4-hydroxyphenyl)acetamide[2].

G A Paracetamol (Acetaminophen) B Chlorine-based Disinfection (HOCl / OCl-) A->B C Electrophilic Aromatic Substitution B->C D Paracetamol Impurity C (N-(3-chloro-4-hydroxyphenyl)acetamide) C->D

Caption: Mechanistic pathway of Impurity C formation via electrophilic aromatic chlorination.

Toxicological and Environmental Significance

The presence of Impurity C is strictly controlled due to its distinct toxicological profile. The addition of the chloro group increases the molecule's ability to penetrate biological membranes.

  • Toxicity: It is classified under Specific Target Organ Toxicity (Category 3) and carries hazard statements for causing serious eye irritation (H319), skin irritation (H315), and respiratory irritation (H335)[3].

  • Environmental Persistence: Chlorinated byproducts of paracetamol exhibit greater environmental persistence than the parent drug. Traditional wastewater treatment often fails to clear these halogenated congeners, prompting the need for Advanced Oxidation Processes (AOPs) to mitigate their ecological impact[2].

Analytical Identification Methodology (RP-HPLC-UV/MS)

To accurately identify and quantify Impurity C, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV and Mass Spectrometry (MS) is the gold standard[4].

Rationale for Chromatographic Conditions
  • Stationary Phase (C18 Column): Causality: The chloro-substitution makes Impurity C significantly more hydrophobic than paracetamol. A highly retentive C18 column maximizes hydrophobic interactions, ensuring that the polar parent drug elutes first, followed by the lipophilic Impurity C.

  • Mobile Phase (Acidified Water/Acetonitrile): Causality: The phenolic hydroxyl group has a pKa​ of approximately 9.5. Using an acidic modifier (e.g., 0.1% Formic Acid) ensures the molecule remains fully un-ionized, preventing peak tailing and ensuring sharp, Gaussian peak shapes.

Step-by-Step Experimental Protocol

This protocol operates as a self-validating system , ensuring that any deviation in column chemistry or mobile phase preparation is caught prior to data acquisition.

  • Standard Preparation: Accurately weigh 10.0 mg of Paracetamol Impurity C reference standard[1] and dissolve in 10 mL of methanol (Stock: 1.0 mg/mL). Causality: Methanol ensures complete solubilization of the lipophilic chlorinated ring before aqueous dilution.

  • Sample Preparation: Prepare the Paracetamol API sample at 1.0 mg/mL in the initial mobile phase (90:10 Water:Acetonitrile). Causality: Matching the sample diluent to the initial mobile phase prevents solvent-induced peak distortion (fronting) during injection.

  • Chromatographic Separation: Inject 10 µL into the RP-HPLC system. Run a linear gradient from 10% to 90% Acetonitrile over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 245 nm. Causality: 245 nm is near the isobestic point for paracetamol and its chlorinated derivatives, providing uniform response factors for accurate quantification.

  • System Suitability Testing (SST): Inject a resolution mixture containing Paracetamol and Impurity C. The system is only validated for use if the resolution ( Rs​ ) between the two peaks is ≥2.0 and the Signal-to-Noise ( S/N ) ratio for Impurity C is ≥10 .

HPLC_Workflow S1 Sample Preparation (API or Wastewater Extract) S2 RP-HPLC Separation (C18 Column, Gradient Elution) S1->S2 S3 Detection & Elucidation (UV @ 245 nm & ESI-MS) S2->S3 S4 Data Processing (Peak Integration & SST Validation) S3->S4

Caption: Step-by-step RP-HPLC-UV/MS analytical workflow for Impurity C identification.

Quantitative Data and System Suitability

The following tables summarize the expected physicochemical and chromatographic data necessary for verifying Impurity C.

Table 1: Physicochemical Properties Comparison

ParameterParacetamol (Parent API)Paracetamol Impurity C
Molecular Formula C8​H9​NO2​ C8​H8​ClNO2​
Molecular Weight 151.16 g/mol 185.61 g/mol [1]
Exact Mass (MS ESI+) 152.0712 [M+H]+ 186.0322 [M+H]+
Melting Point 169 °C144.0 °C - 146.0 °C[3]

Table 2: Chromatographic System Suitability Parameters (RP-HPLC)

Chromatographic ParameterExpected Value / SpecificationValidation Rationale
Relative Retention Time (RRT) ~ 1.45 - 1.60Confirms increased lipophilicity due to the chloro group.
Resolution ( Rs​ ) ≥2.0 Ensures baseline separation from the massive API peak.
Tailing Factor ( Tf​ ) ≤1.5 Verifies suppression of secondary silanol interactions.
Limit of Detection (LOD) ≤0.05 µg/mLEnsures compliance with EP/USP reporting thresholds.

References

  • [1] Paracetamol EP Impurity C - LGC Standards. Source: lgcstandards.com.1

  • [4] Impurity profiling of paracetamol dosage forms used in maiduguri metropolis. Source: WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.4

  • [3] 3-Chloro-4-hydroxyacetanilide, 98% 1 g | Buy Online | Thermo Scientific Acros. Source: fishersci.no. 3

  • [2] Effects of Chlorination on the Persistence of Pharmaceuticals in the Environment. Source: ResearchGate. 2

Sources

Comprehensive Physicochemical and Solubility Profiling of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide (CAS 855928-60-8) is a highly polar, multi-functional chemical building block[1]. It is prominently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including substituted pyrazoles that act as FFA4/GPR120 receptor agonists[2]. Despite its low molecular weight and multiple hydrophilic functional groups, formulating this compound presents unique developability challenges. This whitepaper provides an in-depth mechanistic analysis of its solubility profile, detailing the thermodynamic drivers of its solid-state behavior, empirical determination protocols, and advanced formulation strategies.

Molecular Architecture and the "Brick Dust" Paradigm

To understand the solubility behavior of CAS 855928-60-8, we must first analyze its molecular architecture. The compound consists of a central acetamide linker flanked by a phenol ring and a primary ethanolamine-derived tail.

From a classical drug-design perspective, the molecule easily complies with 3[3]:

  • Molecular Weight: 195.22 Da (< 500 Da)

  • Hydrogen Bond Donors (HBD): 3 (Phenol -OH, Amide -NH, Alcohol -OH)

  • Hydrogen Bond Acceptors (HBA): 3 (Phenol -O, Amide -O, Alcohol -O)

  • Calculated LogP (cLogP): < 2.0 (Highly hydrophilic)

Despite this highly favorable hydrophilic profile, the compound often exhibits constrained aqueous solubility. This is due to the "Brick Dust" vs. "Grease Ball" dichotomy in medicinal chemistry[4]. While "grease ball" molecules fail to dissolve due to extreme lipophilicity (LogP > 4), "brick dust" molecules fail because their dense hydrogen-bonding networks create a highly stable, rigid crystal lattice with high melting points[5]. For CAS 855928-60-8, the intermolecular hydrogen bonding between the amides and the hydroxyl groups results in a lattice energy that exceeds the enthalpic payoff of aqueous solvation.

Thermodynamics Crystal Crystal Lattice (High H-Bond Energy) Cavity Solvent Cavity Formation Crystal->Cavity Endothermic (Lattice Disruption) Solvated Solvated Compound (Aqueous/Organic) Cavity->Solvated Exothermic (Solvation Energy)

Thermodynamic pathway of solvation highlighting the energy barrier of crystal lattice disruption.

Physicochemical Profiling and Estimated Solubility Data

Because the solubility of "brick dust" molecules is limited by solid-state intermolecular forces rather than lipophilicity, solvent selection must focus on hydrogen-bond disruption .

Below is the estimated solubility profile of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide across standard solvent systems, driven by the causality of solvent-solute interactions:

Solvent SystemEstimated SolubilityMechanistic Rationale
Water (pH 7.0) < 5 mg/mLHigh crystal lattice energy limits dissolution. Water struggles to competitively disrupt the extensive solid-state H-bond network.
Aqueous Buffer (pH 10.5) > 50 mg/mLDeprotonation of the phenol group (pKa ~9.5) creates an anion. The resulting ion-dipole interactions drastically lower lattice energy and drive aqueous solvation.
DMSO > 100 mg/mLAs a strong aprotic H-bond acceptor, DMSO efficiently breaks intermolecular amide-amide and phenol-amide hydrogen bonds, collapsing the lattice.
Methanol > 30 mg/mLA protic solvent capable of both donating and accepting H-bonds, providing moderate disruption of the crystal lattice.

Rigorous Methodologies for Empirical Solubility Determination

To generate actionable data for in vitro assays or formulation development, solubility must be measured empirically. Kinetic solubility assays (e.g., nephelometry via DMSO spiking) can artificially overestimate solubility by creating metastable supersaturated states. Therefore, thermodynamic solubility is the required gold standard.

The following protocol is adapted from the6 (Shake-Flask Method) to ensure self-validating, highly reproducible results[6].

Step-by-Step Thermodynamic Solubility Protocol (OECD 105)
  • Saturation Preparation: Weigh an excess amount of solid CAS 855928-60-8 (e.g., 50 mg) into a glass vial. Add 1.0 mL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration: Seal the vial and place it in a thermostatic shaker at a constant temperature (25.0 ± 0.1 °C). Agitate at 300 RPM for 24 to 48 hours. Causality: This extended timeframe ensures the system overcomes any metastable states and reaches true thermodynamic equilibrium[6].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes to pellet the undissolved solid. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to account for membrane adsorption).

  • Quantification: Dilute the clear supernatant appropriately and analyze via HPLC-UV (monitoring at the phenol absorbance maximum, typically ~270-280 nm) against a validated multi-point calibration curve.

ExperimentalWorkflow cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility (OECD 105) API CAS 855928-60-8 Solid API Kinetic DMSO Stock Spike into Buffer API->Kinetic High-Throughput Thermo Shake-Flask Method (24-48h Equilibration) API->Thermo Gold Standard Nephelometry Nephelometry (Turbidity Onset) Kinetic->Nephelometry HPLC HPLC-UV / LC-MS Quantification Thermo->HPLC

Experimental workflow comparing kinetic and thermodynamic solubility determination protocols.

Formulation and Solubilization Strategies

When preparing CAS 855928-60-8 for biological evaluation (such as in vitro FFA4/GPR120 agonism assays[2]), maintaining the compound in solution is critical.

Because it is a "brick dust" molecule rather than a "grease ball", traditional Lipid-Based Formulations (LBFs) are generally ineffective. The compound simply lacks the lipophilicity (LogP) required to partition favorably into lipid vehicles or oils[7]. Instead, the following strategies are required:

  • Co-Solvent Systems: Utilizing co-solvents like PEG400 or Propylene Glycol can significantly boost solubility by disrupting the aqueous hydrogen-bonding network and accommodating the polar functional groups[7].

  • Amorphous Solid Dispersions (ASDs): For oral formulation development, formulating the API as an ASD using polymers (e.g., HPMC or PVP) forces the compound out of its crystalline lattice into a higher-energy amorphous state, bypassing the enthalpic penalty of crystal disruption[4].

  • pH Modification: For liquid formulations where physiological pH is not strictly required, adjusting the vehicle pH to > 10.0 will deprotonate the phenol moiety, yielding a highly soluble phenoxide salt.

References

Sources

Discovery of novel impurities in paracetamol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Unmasking the Unseen: A Senior Application Scientist’s Guide to the Discovery and Elucidation of Novel Impurities in Paracetamol Synthesis

Executive Summary

As pharmaceutical regulatory bodies pivot toward ultra-trace genotoxic profiling, the analytical landscape for active pharmaceutical ingredients (APIs) like paracetamol (acetaminophen) has fundamentally shifted. Historically, impurity profiling focused on known synthetic carryovers such as 4-aminophenol (4-AP) and 4-nitrophenol (4-NP). However, recent regulatory findings—most notably the 2023 identification of1 linked to paracetamol synthesis[1]—demand a more rigorous, mechanistic approach to analytical discovery. This whitepaper provides an authoritative, self-validating framework for the structural elucidation and quantitation of both classical and novel paracetamol impurities using High-Resolution Mass Spectrometry (LC-HRMS).

Mechanistic Origins of Process-Related and Novel Impurities

To control an impurity, one must first understand its chemical genesis. Paracetamol is predominantly synthesized via the acylation of 4-aminophenol with acetic anhydride. The precursor, 4-AP, is typically derived from the nitration of phenol followed by catalytic reduction.

  • Classical Carryover: Incomplete reduction leaves trace 4-nitrophenol, while incomplete acylation leaves 4-aminophenol. 4-AP is notoriously nephrotoxic and serves as a 2 during API aging[2].

  • Side-Reaction Byproducts: Depending on the synthetic route (e.g., if chlorobenzene is used as a starting material), highly toxic impurities like3 can form[3].

  • Novel Genotoxins (N-Nitrosamines): The most critical emerging threat involves N-nitrosamines. These form when secondary amines (often present as trace contaminants or degradation products) react with nitrous acid under specific pH and temperature conditions during the manufacturing process[1].

SynthesisPathway Phenol Phenol (Starting Material) Nitrophenol 4-Nitrophenol (Intermediate) Phenol->Nitrophenol Nitration Aminophenol 4-Aminophenol (Precursor) Nitrophenol->Aminophenol Reduction Imp_NP 4-Nitrophenol (Carryover Impurity) Nitrophenol->Imp_NP Paracetamol Paracetamol (API) Aminophenol->Paracetamol Acylation (Acetic Anhydride) Imp_AP 4-Aminophenol (Degradant/Unreacted) Aminophenol->Imp_AP Imp_Nitroso N-Nitrosamines (Novel Impurities) Aminophenol->Imp_Nitroso Nitrous acid exposure Imp_CA 4-Chloroacetanilide (Side Reaction) Paracetamol->Imp_CA Chlorobenzene route

Fig 1: Paracetamol synthesis pathway and origin of process-related and novel impurities.

Quantitative Profiling of Known and Emerging Impurities

The table below synthesizes the critical quantitative thresholds and origins for key paracetamol impurities.

ImpurityChemical OriginRegulatory LimitClinical / Toxicological Impact
4-Aminophenol (4-AP) Unreacted precursor / API degradation< 0.005%Nephrotoxic and teratogenic effects[2].
4-Nitrophenol (4-NP) Unreacted intermediate< 0.05%General toxicity; potential mutagen.
4-Chloroacetanilide (4-CA) Side reaction (chlorobenzene route)< 0.001%High genotoxic potential[3].
N-Nitrosamines Secondary amines + HNO₂AI-based (ppb range)Potent human carcinogens[1].

Advanced Analytical Architecture: The LC-HRMS Paradigm

The discovery of novel impurities—those lacking commercially available reference standards—renders traditional UV-based HPLC obsolete. As an Application Scientist, I mandate the use of Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), specifically Quadrupole Time-of-Flight (Q-TOF) systems.

The Causality of the Analytical Design:

  • Chromatographic Resolution (Sub-2 µm Particles): We utilize sub-2 µm C18 columns. The physics of the van Deemter equation dictates that smaller particle sizes minimize eddy diffusion, maintaining high theoretical plate counts at elevated flow rates. This allows baseline resolution of up to ten structurally similar impurities4[4].

  • Ionization and pH Control: Acetaminophen (pKa ~9.5) remains neutral at acidic pH, whereas 4-AP (pKa ~5.5) is ionized. By utilizing a phosphate buffer at pH 4.88 or a mixed-mode reversed-phase/cation-exchange stationary phase, we exploit this differential ionization to selectively retain the highly polar 4-AP, preventing it from 2[2].

  • Mass Accuracy for Structural Elucidation: Q-TOF systems deliver mass accuracy of <2 ppm. This is the cornerstone of novel impurity discovery: it allows the software to predict the exact empirical formula of an unknown peak based on its exact mass and isotopic distribution,5[5].

AnalyticalWorkflow Prep Sample Preparation (Standard Addition) UHPLC UHPLC Separation (Sub-2 µm C18, pH 4.88) Prep->UHPLC HRMS ESI-QTOF HRMS (Accurate Mass <2 ppm) UHPLC->HRMS Formula Formula Prediction & Isotopic Profiling HRMS->Formula MSMS MS/MS Fragmentation (Structural Elucidation) Formula->MSMS Validate Method Validation (Self-Validating System) MSMS->Validate

Fig 2: Self-validating LC-HRMS workflow for the elucidation of unknown paracetamol impurities.

Self-Validating Experimental Protocol: Step-by-Step LC-HRMS Impurity Profiling

A robust protocol must be self-validating—meaning the system inherently flags its own failures. Below is the definitive workflow for profiling paracetamol impurities.

Step 1: Matrix-Matched Calibration & System Suitability

  • Action: Prepare a paracetamol standard at 50 mg/mL in a diluent of water:methanol (85:15 v/v). Spike with known impurity standards (e.g., 4-AP, 4-CA)5[5].

  • Causality: Paracetamol matrices cause severe ion suppression in Electrospray Ionization (ESI). Matrix-matching ensures that the ionization efficiency of the standards perfectly mirrors the samples.

  • Self-Validation Checkpoint: The system is only suitable if the mass accuracy of the spiked standards remains <2 ppm and the 4[4].

Step 2: Sample Preparation via Standard Addition

  • Action: Dissolve the pharmaceutical sample to a final API concentration of 10 mg/mL. Divide into three aliquots. Spike Aliquots 2 and 3 with known concentrations of the target impurities.

  • Causality: Standard addition mathematically nullifies residual matrix effects that cannot be solved by chromatography alone.

  • Self-Validation Checkpoint: The linear regression of the spiked samples must yield an R² > 0.999. A lower value indicates unresolved matrix interference or detector saturation.

Step 3: UHPLC Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 100 × 2 mm). Run a gradient mobile phase of2[2].

  • Causality: The low injection volume prevents column overloading by the massive API peak, ensuring trace impurities are not masked by peak tailing. The pH 4.88 buffer ensures differential retention of polar degradants.

Step 4: ESI-QTOF HRMS Detection

  • Action: Operate the Q-TOF in ESI positive mode. Set the capillary voltage to 3.5 kV and5[5].

  • Causality: Positive ESI is optimal for protonating the amine and amide groups in paracetamol and its derivatives, yielding strong [M+H]+ precursor ions.

Step 5: Data Processing & Structural Elucidation

  • Action: For any unassigned peak >0.05% area, utilize the Formula Predictor module. Filter results by mass accuracy (<2 ppm) and isotopic pattern matching. Perform MS/MS fragmentation at 10-50 eV to deduce the structure.

  • Causality: High collision energy breaks the molecule into characteristic fragments (e.g., loss of the acetyl group). The fragmentation tree acts as a definitive fingerprint for the novel impurity, eliminating false positives.

  • Self-Validation Checkpoint: The predicted structure must logically align with the known paracetamol synthesis pathway (e.g., a mass shift corresponding to a nitroso group addition).

Conclusion

The identification of novel impurities in paracetamol synthesis requires moving beyond basic compliance testing. By understanding the chemical causality of impurity formation and deploying self-validating LC-HRMS workflows, analytical scientists can proactively identify and mitigate genotoxic risks—such as N-nitrosamines—before they reach the patient.

References

  • Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities ASMS 2019 TP 746 Shimadzu
  • High-Throughput LC/MS Purification of Pharmaceutical Impurities Agilent
  • High Speed Analysis of Paracetamol and its Process Impurities LCGC Intern
  • Navigating The N-Nitrosamine Impurities Challenge: Comprehensive Strategies For Ensuring Paracetamol Purity...
  • HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange St

Sources

Mass spectrometry of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide

Introduction: Characterizing a Key Biologically-Relevant Molecule

N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide is a molecule of significant interest, structurally related to key pharmaceutical compounds and endogenous metabolites. Its architecture, featuring a phenolic ring, an amide linkage, and a primary alcohol, presents a unique analytical challenge and opportunity. As a potential metabolite or a synthetic derivative in drug discovery programs, its unambiguous identification and quantification are paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural specificity.[1][2]

This guide provides a comprehensive, in-depth exploration of the mass spectrometric behavior of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental design, from ionization strategy to collision-induced dissociation (CID) pathways. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to confidently analyze this and structurally similar molecules.

Part 1: Foundational Physicochemical & Mass Spectrometry Data

A robust analytical method begins with a thorough understanding of the analyte's core properties. These data inform every subsequent decision in the mass spectrometric workflow.

PropertyValueSource
IUPAC Name N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide-
Molecular Formula C₁₀H₁₃NO₃-
Average Molecular Weight 195.21 g/mol -
Monoisotopic Mass 195.08954 Da-

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of an analyte, providing a critical layer of identification confidence.[3] The table below summarizes the theoretical exact masses for the primary ions of interest.

Ion SpeciesMolecular FormulaTheoretical m/z
[M+H]⁺ C₁₀H₁₄NO₃⁺196.09682
[M-H]⁻ C₁₀H₁₂NO₃⁻194.08227
[M+Na]⁺ C₁₀H₁₃NO₃Na⁺218.07879

Part 2: The Ionization Strategy: Positive vs. Negative Mode ESI

Electrospray ionization (ESI) is the technique of choice for a polar, non-volatile molecule like N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide.[4] A critical initial decision is the selection of ionization polarity.

  • Negative Ion Mode ([M-H]⁻): The presence of a phenolic hydroxyl group (pKa ~10) makes this molecule a prime candidate for negative mode analysis.[5] Under typical reverse-phase LC conditions with a slightly basic mobile phase or in the high-pH environment of the ESI plume, the phenolic proton is readily abstracted, yielding a strong deprotonated molecular ion at m/z 194.08227. This mode is often highly sensitive for phenolic compounds.[6]

  • Positive Ion Mode ([M+H]⁺): The amide carbonyl oxygen is the most likely site of protonation, making the molecule amenable to positive mode analysis.[7] This mode often yields more extensive and structurally informative fragmentation during tandem MS (MS/MS) experiments, as the charge site can direct bond cleavages along the molecule's backbone.

Expert Recommendation: For initial identification and structural elucidation, positive ion mode is recommended . While negative mode may offer higher sensitivity for quantification, the fragmentation patterns generated from the protonated precursor ([M+H]⁺) provide richer structural detail, which is the primary focus of this guide. The fragmentation of the amide bond and subsequent rearrangements are more readily induced from the N-protonated or O-protonated amide form.[7][8]

Part 3: Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry is the cornerstone of structural elucidation, involving the isolation of a precursor ion (in this case, [M+H]⁺ at m/z 196.0968) and its fragmentation through collision-induced dissociation (CID) with an inert gas.[9][10] The resulting product ions reveal the molecule's connectivity.

The fragmentation of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide is predicted to proceed through several key pathways, driven by the stability of the resulting fragments. The most significant cleavage is expected at the amide bond, which is a common and predictable fragmentation route for peptide-like molecules.[8]

Proposed Fragmentation Pathway for [M+H]⁺

The diagram below, generated using the DOT language, illustrates the primary fragmentation routes for the protonated molecule.

G cluster_main cluster_frags cluster_frag2_child precursor N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide [M+H]⁺ m/z 196.0968 frag1 4-hydroxybenzylium ion [C₇H₇O]⁺ m/z 107.0491 precursor->frag1 Cleavage of C-C bond + [C₃H₇NO₂]⁰ frag2 Acylium ion [C₈H₈O₂]⁺ m/z 136.0492 precursor->frag2 Amide C-N bond cleavage + [C₂H₇NO]⁰ frag3 Iminium ion [C₂H₆NO]⁺ m/z 60.0444 precursor->frag3 Amide C-N bond cleavage + [C₈H₇O₂]⁰ frag4 Tropylium ion [C₇H₇]⁺ m/z 91.0542 frag1->frag4 -CO G cluster_workflow LC-MS/MS Analytical Workflow A 1. Sample Preparation (Dilution & Filtration) B 2. LC Separation (C18 Reverse Phase) A->B C 3. ESI Ionization (Positive Mode) B->C D 4. Full Scan MS (Accurate Mass) C->D E 5. Precursor Selection (m/z 196.1) D->E F 6. MS/MS Analysis (Collision-Induced Dissociation) E->F G 7. Data Processing (Interpretation & Reporting) F->G

Sources

Genotoxic Potential of Paracetamol Impurities: A Framework for Assessment and Control

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

Paracetamol (acetaminophen) is one of the most widely used analgesic and antipyretic drugs globally. The safety and quality of the final pharmaceutical product are not only dependent on the active pharmaceutical ingredient (API) itself but also on the impurities present, which may arise from the synthetic process or degradation.[1][2][3] Among these, genotoxic impurities (GTIs) are of paramount concern as they have the potential to damage DNA, leading to mutations and an increased risk of carcinogenicity, even at trace levels.[4][5][6] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify, assess, and control the genotoxic potential of impurities in paracetamol. Grounded in the principles of the ICH M7 (R2) guideline, this document details the scientific rationale behind experimental choices, provides validated protocols for key assays, and outlines a systematic approach to risk characterization and mitigation.[4][7][8]

The Landscape of Paracetamol Impurities and Regulatory Expectations

The synthesis of paracetamol and the stability of the final drug product can lead to the formation of various impurities.[1][2] These can be starting materials, intermediates, by-products, or degradation products.[5] While most impurities are controlled under ICH Q3A/B guidelines, those with the potential for genotoxicity require a more stringent assessment framework as outlined in the ICH M7 guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk."[7][9][10]

The core principle of ICH M7 is to limit potential carcinogenic risk by controlling mutagenic impurities to a level that poses a negligible risk, defined by the Threshold of Toxicological Concern (TTC).[9][11] For lifetime exposure, the TTC is set at 1.5 µ g/day , representing a theoretical excess cancer risk of 1 in 100,000.[9][11] This necessitates highly sensitive analytical methods capable of detecting and quantifying impurities at parts-per-million (ppm) levels or lower.[4][12]

Common Impurities of Concern in Paracetamol

The European Pharmacopoeia lists at least 15 potential impurities in paracetamol (Impurities A-O).[13] Two of the most frequently discussed and scrutinized impurities, due to their synthetic origin and potential toxicological profiles, are:

  • 4-Aminophenol (PAP): A key starting material and primary hydrolysis degradation product of paracetamol.[2][14] It is known to be nephrotoxic and hepatotoxic.[14] Its genotoxic profile is complex; while generally not mutagenic in bacterial assays, it is considered clastogenic (causing chromosomal damage) in mammalian cell tests.[15][16][17]

  • 4-Chloroacetanilide (PCA) / N-(4-chlorophenyl)acetamide: A process-related impurity from the synthesis of paracetamol.[2][18] Chloroacetanilides as a class carry toxicological alerts, and PCA is specifically regulated to a stringent limit of ≤ 0.001% (10 ppm) in the final product due to its genotoxic potential.[2][19]

Table 1: Key Paracetamol Impurities and Regulatory Limits

Impurity NameCommon OriginEuropean Pharmacopoeia (EP) DesignationTypical Limit in Drug SubstanceGenotoxic Concern
4-Aminophenol (PAP) Starting material, DegradationImpurity K≤ 0.005% (50 ppm)[14][20]Clastogenic, Nephrotoxic[14][16][17]
4-Chloroacetanilide (PCA) Synthesis By-productImpurity J≤ 0.001% (10 ppm)[14][19]Potential Genotoxin, Nephrotoxic[2][14]

A Systematic Approach to Genotoxicity Assessment

The ICH M7 guideline provides a structured workflow for assessing the genotoxic potential of impurities. This process integrates computational and experimental methods to classify impurities and determine appropriate control strategies.

Step 1: In Silico Hazard Assessment using (Q)SAR

The initial step involves a computational analysis using two complementary (Quantitative) Structure-Activity Relationship, or (Q)SAR, models.[9][11] This is the first international guideline to formally endorse in silico methods as an alternative to biological assays for human health risk assessment.[9]

  • Causality: The purpose of (Q)SAR is to screen impurities for structural alerts—molecular substructures known to be associated with mutagenicity. This allows for a rapid, resource-efficient initial assessment without needing to synthesize the impurity. It effectively filters out impurities of low concern, focusing experimental resources on those with a higher potential for risk.[11]

  • Methodology:

    • An expert rule-based methodology (e.g., Derek Nexus) is used. This system contains a knowledge base of structural alerts derived from published data and expert knowledge.

    • A statistical-based methodology (e.g., Sarah Nexus) is also used. This system uses machine learning algorithms trained on large datasets of known mutagens and non-mutagens to make predictions.

  • Interpretation:

    • Both models negative: The impurity is considered to have no mutagenic potential. No further testing is needed, and it can be controlled as a standard impurity under ICH Q3A/B.

    • One or both models positive: The impurity is treated as potentially mutagenic, and an Ames test is required to confirm or refute the in silico prediction.

    • Equivocal or out-of-domain results: Expert review is required to determine the appropriate next steps, which may include proceeding to an Ames test.

ICH_M7_Workflow cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Experimental Verification cluster_2 Phase 3: Classification & Control start Identify Potential or Known Impurity qsar In Silico (Q)SAR Assessment (Expert Rule-Based & Statistical) start->qsar qsar_result QSAR Positive or Equivocal? qsar->qsar_result ames Perform Bacterial Reverse Mutation Assay (Ames Test - OECD 471) qsar_result->ames Yes class5 Class 5 Impurity (Non-mutagenic) qsar_result->class5 No ames_result Ames Positive? ames->ames_result class12 Class 1 or 2 Impurity (Mutagenic) ames_result->class12 Yes ames_result->class5 No control_ttc Control at or below TTC (1.5 µg/day) or compound-specific limit class12->control_ttc control_q3 Control as standard impurity (per ICH Q3A/B) class5->control_q3 Micronucleus_Workflow start Culture Mammalian Cells (e.g., CHO-K1, Human Lymphocytes) treatment Treat cells with Paracetamol Impurity (± S9 metabolic activation) start->treatment cytoB Add Cytochalasin B to block cytokinesis treatment->cytoB incubation Incubate for 1.5-2.0 cell cycles cytoB->incubation harvest Harvest and Fix Cells incubation->harvest stain Stain with DNA-specific dye (e.g., Giemsa, DAPI) harvest->stain score Score Binucleated Cells for Micronuclei using Microscopy or High-Content Imaging stain->score analyze Analyze Data for statistically significant, dose-dependent increase in micronuclei score->analyze

Experimental workflow for the In Vitro Micronucleus Test.

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6) or primary human lymphocytes. Culture in appropriate media until a sufficient number of cells are available for the experiment.

  • Dose Selection: Determine the cytotoxicity of the impurity in a preliminary range-finding experiment. The highest concentration for the micronucleus test should induce approximately 55 ± 5% cytotoxicity or be 10 mM (or 2 mg/mL), whichever is lower. [21]At least three analyzable concentrations should be used.

  • Treatment: Treat cell cultures with the test impurity for a short duration (3-6 hours) in the presence and absence of S9 metabolic activation, followed by a recovery period. Alternatively, a longer treatment (1.5-2.0 normal cell cycles) without S9 can be used.

  • Cytokinesis Block: Add cytochalasin B at an appropriate concentration at the time of treatment or at the beginning of the recovery period to arrest cytokinesis, allowing for the accumulation of binucleated cells.

  • Cell Harvesting: Harvest the cells at a time equivalent to 1.5-2.0 normal cell cycle lengths after the beginning of treatment. This involves hypotonic treatment followed by fixation.

  • Slide Preparation and Staining: Drop the fixed cell suspension onto clean microscope slides. Stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI) to visualize the main nuclei and micronuclei.

  • Scoring and Interpretation:

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

    • A positive result is characterized by a clear, dose-related increase in the frequency of micronucleated cells or a reproducible and statistically significant positive response at one or more concentrations.

Risk Characterization and Control Strategies

Based on the results of the assessment, each impurity is categorized into one of five classes as per ICH M7, which dictates the required control strategy. [10]

  • Class 1: Known mutagenic carcinogens. These are of highest concern and should be controlled to compound-specific acceptable limits, or their formation must be avoided.

  • Class 2: Known mutagens (Ames positive) with unknown carcinogenic potential. These must be controlled at or below the TTC (e.g., 1.5 µ g/day ). PCA falls into this category.

  • Class 3: Impurities with structural alerts, but which are non-mutagenic in a bacterial assay. The control approach depends on a weight-of-evidence approach. PAP , being Ames-negative but clastogenic, is typically controlled to a higher limit based on its non-genotoxic endpoints.

  • Class 4: Impurities with a structural alert shared with the API, where the API has been shown to be non-mutagenic. Controlled as standard impurities.

  • Class 5: Impurities with no structural alert and no evidence of mutagenicity. Controlled as standard impurities.

The ultimate goal is to ensure that the manufacturing process for paracetamol is designed and controlled to limit any identified genotoxic impurity in the final drug product to a level that poses a negligible carcinogenic risk to patients. This may involve modifying the synthetic route, adding purification steps, or implementing highly sensitive analytical testing as part of routine quality control. [5]

Conclusion

The assessment of genotoxic impurities in paracetamol is a critical component of ensuring drug safety and quality. It requires a scientifically rigorous, risk-based approach as outlined by the ICH M7 guideline. By integrating computational screening with a validated battery of in vitro assays, drug developers can effectively identify, characterize, and control potentially hazardous impurities. Understanding the causality behind the selection of specific assays—from the broad screening of the Ames test to the chromosomal damage detection of the micronucleus assay—is essential for a robust toxicological evaluation. Ultimately, a thorough understanding and implementation of these principles are paramount for protecting patient health and meeting global regulatory expectations.

References

  • ICH. (2017). M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. International Council for Harmonisation. [Link]

  • Intertek. Genotoxic Impurities and Mutagenic Impurities Analysis. Intertek. [Link]

  • Kim, M. S., & Lee, K. R. (2024). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Archives of Pharmacal Research. [Link]

  • Creative Diagnostics. Ames Test. Creative Diagnostics. [Link]

  • Srinivasu, P., et al. (2019). Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • Veeprho. (2021). Assessment of Genotoxic Impurities. Veeprho. [Link]

  • Japan Existing Chemical Database. 4-Aminophenol. [Link]

  • IntuitionLabs. (2025). ICH M7: A Guide to Mutagenic Impurity Assessment Software. IntuitionLabs. [Link]

  • Veeprho. (2024). Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. Veeprho. [Link]

  • Particle Measuring Systems. (2025). Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. [Link]

  • OECD. p-aminophenol SIDS Initial Assessment Report. OECD Existing Chemicals Database. [Link]

  • Clements, J. (1996). Genotoxic effects of p-aminophenol in Chinese hamster ovary and mouse lymphoma cells: results of a multiple endpoint test. Mutation Research. [Link]

  • Charles River Laboratories. Ames Test. [Link]

  • Nelson Labs. Ames Test and Genotoxicity Testing. [Link]

  • Dybing, E., et al. (1984). Genotoxicity studies with paracetamol. Mutation Research. [Link]

  • Bio-Reliance. (2025). Enhanced AMES test and genotoxicity: advancing the detection of nitrosamine impurities. [Link]

  • U.S. Food and Drug Administration. (2023). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk. [Link]

  • Braimah, H. Y., et al. (2019). Impurity profiling of paracetamol dosage forms used in Maiduguri metropolis. World Journal of Pharmaceutical Research. [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2015). Phenol, 4-amino-: Human health tier II assessment. [Link]

  • U.S. Food and Drug Administration. (2009). Pharmacology Review(s) for NDA 022450Orig1s000. [Link]

  • Vanhoenacker, G., et al. (2009). Determination of Genotoxic Impurities in Pharmaceuticals. LCGC International. [Link]

  • Cyprotex. In Vitro Micronucleus Test (MNT; HCS CHO-K1). [Link]

  • Kulkarni, M., & Theng, A. (2017). Evaluation of Genotoxic, Embryotoxic and Teratogenic Potential of Paracetamol in Humans and Mice. International Journal of Contemporary Medical Research. [Link]

  • ResearchGate. Monitoring and Control of Genotoxic Impurity Acetamide in the Synthesis of Zaurategrast Sulfate. [Link]

  • National Toxicology Program. p-Aminophenol (123-30-8). Chemical Effects in Biological Systems (CEBS). [Link]

  • Bergman, K., et al. (1996). An evaluation of the genetic toxicity of paracetamol. Mutation Research. [Link]

  • U.S. Environmental Protection Agency. 4-Aminophenol hydrochloride - Hazard Genotoxicity. [Link]

  • El-Gindy, A., et al. (2025). Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Google Patents. (2022).
  • Acta Crystallographica Section E. (2025). N-(3-Chloro-4-hydroxyphenyl)acetamide. [Link]

  • ResearchGate. GENOTOXIC EFFECT OF PARACETAMOL CONTAINING TABLETS IN CULTURED HUMAN LYMPHOCYTES. [Link]

  • Inotiv. Impurities Assessment. [Link]

  • Elespuru, R., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology. [Link]

  • Kirsch-Volders, M., et al. (2011). In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models. Mutagenesis. [Link]

  • Gupta, A., et al. (2020). GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Bioorganic & Medicinal Chemistry. [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Bioorganic & Medicinal Chemistry. [Link]

Sources

Comprehensive Synthesis and Characterization of Paracetamol Process Impurities: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a ubiquitous analgesic and antipyretic, paracetamol (acetaminophen) is synthesized globally at a massive scale. While acute liver failure (ALF) is primarily associated with dose-dependent toxicity of the active pharmaceutical ingredient (API) itself[1], the presence of trace process impurities introduces severe, independent toxicological risks. Impurities such as 4-aminophenol (Impurity K) and 4-chloroacetanilide (Impurity J) exhibit potent nephrotoxic, teratogenic, and genotoxic profiles[2].

As a Senior Application Scientist, I approach impurity profiling not merely as a regulatory checkbox, but as a fundamental driver of synthetic design. This whitepaper deconstructs the mechanistic origins of paracetamol impurities, provides field-proven protocols for synthesizing reference standards, and details a self-validating high-performance liquid chromatography (HPLC) workflow for their baseline resolution.

Mechanistic Pathways of Impurity Generation

The industrial synthesis of paracetamol typically proceeds via the nitration of phenol, followed by the catalytic reduction of 4-nitrophenol to 4-aminophenol, and a final N-acetylation step using acetic anhydride. Each node in this synthetic cascade presents a vulnerability for impurity generation[3].

  • Impurity F (4-Nitrophenol): Arises from incomplete catalytic hydrogenation. It is highly cellularly toxic and acts as a competitive chromophore during UV-Vis analysis.

  • Impurity K (4-Aminophenol): The most critical impurity. It acts as both an unreacted intermediate from incomplete acetylation and a primary degradation product resulting from the hydrolysis of the final API[3].

  • Impurity J (4-Chloroacetanilide): Typically introduced via contaminated starting materials (e.g., chlorinated benzenes) rather than direct side-reactions of pure precursors. It is strictly regulated due to its high hepatotoxicity.

Synthesis Phenol Phenol Nitro 4-Nitrophenol (Impurity F) Phenol->Nitro Nitration Amino 4-Aminophenol (Impurity K) Nitro->Amino Catalytic Hydrogenation Para Paracetamol (API) Amino->Para Acetylation (Acetic Anhydride) Para->Amino Hydrolysis (Degradation) ImpJ 4-Chloroacetanilide (Impurity J) Para->ImpJ Contaminated Precursors

Figure 1: Synthetic pathways and degradation routes generating primary paracetamol impurities.

Regulatory Landscape & Impurity Limits

The European Pharmacopoeia (Ph. Eur.) strictly regulates 15 distinct paracetamol impurities (A through O)[4]. To ensure patient safety, the analytical methods utilized must be capable of detecting these compounds at parts-per-million (ppm) levels.

Table 1: Key Paracetamol Impurities and Ph. Eur. Limits
ImpurityChemical NameOriginPh. Eur. LimitToxicological Concern
Impurity K 4-AminophenolUnreacted intermediate / Hydrolysis≤ 50 ppmNephrotoxic, Teratogenic
Impurity J 4-ChloroacetanilideContaminated starting materials≤ 10 ppmHepatotoxic, Genotoxic
Impurity F 4-NitrophenolUnreacted starting material≤ 0.05%Cellular toxicity
Impurity A N-(2-Hydroxyphenyl)acetamideOrtho-isomer byproduct≤ 0.05%General toxicity

Experimental Protocol: Synthesis of Impurity K Reference Standard

To validate chromatographic methods, highly pure reference standards are required. The synthesis of 4-aminophenol must be carefully controlled to prevent the formation of oligomers or formamide derivatives.

Causality Check: We utilize elemental hydrogen over a Palladium on Carbon (Pd/C) catalyst rather than transfer hydrogenation (e.g., using formic acid). Formic acid readily reacts with the newly formed amine to yield N-(4-hydroxyphenyl)formamide, which contaminates the reference standard[3].

Step-by-Step Methodology:
  • Reaction Setup: Dissolve 4-nitrophenol (0.1 M) in absolute ethanol within a high-pressure Parr reactor.

  • Catalyst Addition: Add 5% Pd/C catalyst (0.05 mol% relative to the substrate).

  • Hydrogenation: Purge the reaction vessel three times with inert N₂ gas, then pressurize with elemental H₂ to 3 bar. Maintain stirring at 800 rpm at a controlled temperature of 25°C.

  • Kinetic Monitoring: Strictly monitor the hydrogen uptake curve. Self-validation: Quench the reaction the moment the stoichiometric plateau is reached (3 equivalents of H₂). Over-exposure leads to unwanted ring saturation.

  • Isolation: Filter the heterogeneous mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure and recrystallize the crude product from degassed, hot water to yield pure 4-aminophenol crystals.

Advanced Chromatographic Characterization (HPLC-UV)

Standard monolithic C18 columns often fail to resolve critical impurity pairs (such as Impurities M/G and I/L/J) due to peak broadening. By transitioning to a superficially porous particle (SPP) architecture, we dramatically reduce the eddy dispersion term (the A-term in the van Deemter equation). This achieves baseline resolution without the backpressure penalties associated with sub-2 µm fully porous particles[5].

Step-by-Step Methodology (Adapted from Ph. Eur. 9.4):
  • Sample Preparation: Dissolve the paracetamol API sample in an 85/15 (v/v) Water/Methanol mixture to a final concentration of 10 mg/mL.

  • Stationary Phase: Install a HALO 90 Å C18, 2.7 µm, 2.1 x 100 mm core-shell column[5].

  • Mobile Phase Configuration:

    • Mobile Phase A: Phosphate buffer (1.7 g KH₂PO₄ and 1.8 g K₂HPO₄ dissolved in 1000 mL of HPLC-grade water).

    • Mobile Phase B: 100% HPLC-grade Methanol.

  • Gradient Elution: Run a linear gradient starting at 5% B, holding for 1 minute, ramping to 10% B at 10 minutes, and reaching 34% B at 40 minutes. Maintain a flow rate of 0.3 mL/min.

  • Detection: Monitor the eluent using a Photodiode Array (PDA) detector at 254 nm. Set the data acquisition rate to 40 Hz to ensure sufficient data points across narrow SPP peaks.

  • System Suitability (Self-Validation): The system is only deemed valid if the chromatographic resolution between Impurity K and Paracetamol is ≥ 4.0, and the signal-to-noise (S/N) ratio for Impurity J is ≥ 50[4].

HPLC_Workflow Prep 1. Sample Preparation (85/15 Water/MeOH) Equil 2. Column Equilibration (HALO 90Å C18, 2.7 µm) Prep->Equil Grad 3. Gradient Elution (Phosphate Buffer / MeOH) Equil->Grad Detect 4. PDA Detection (254 nm, 40 Hz) Grad->Detect Resolve 5. Baseline Resolution (System Suitability Confirmed) Detect->Resolve

Figure 2: Step-by-step HPLC analytical workflow for paracetamol impurity profiling.

Conclusion

The synthesis and characterization of paracetamol process impurities require an intersectional approach combining rigorous synthetic chemistry and advanced analytical chromatography. By understanding the mechanistic origins of impurities like 4-aminophenol and 4-chloroacetanilide, and leveraging core-shell column technologies for their quantification, drug development professionals can ensure robust compliance with stringent pharmacopeial standards and safeguard patient health.

Sources

The Pharmacological and Synthetic Landscape of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Taxonomy

In the landscape of modern drug discovery, hybrid molecules that bridge distinct pharmacological pathways offer unprecedented therapeutic potential. N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide (CAS: 855928-60-8) is a highly specialized synthetic intermediate and bioactive small molecule that exemplifies this design philosophy.

Structurally, the molecule is a chimera. It fuses the phenolic core of p-hydroxyphenylacetic acid—a known tyrosine metabolite associated with 1 [4]—with the ethanolamine tail characteristic of N-acylethanolamines (NAEs). NAEs, such as linoleoyl ethanolamide (LEA) and anandamide, are critical lipid signaling molecules known to exert 2[3]. By combining these two motifs, this compound serves as a vital building block for Proteolysis Targeting Chimeras (PROTACs), novel NSAID alternatives, and endocannabinoid modulators.

Structural Logic and Physicochemical Profile

The causality behind the molecule’s utility lies in its bifunctional reactivity and biological mimicry.

  • The Phenolic Ring: Acts as a potent electron donor. In biological systems, this moiety is capable of scavenging Reactive Oxygen Species (ROS), thereby mitigating lipid peroxidation. In synthetic chemistry, it provides a handle for further functionalization (e.g., etherification).

  • The N-hydroxyethyl Amide: Mimics endogenous lipid signaling molecules. This tail is the primary pharmacophore for interaction with lipid-binding receptors (like PPAR-α) and enzymes such as Fatty Acid Amide Hydrolase (FAAH).

The quantitative physicochemical parameters defining this molecule are summarized below, sourced from authoritative [1].

Table 1: Physicochemical and Identification Data
ParameterValue
Chemical Name N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide
CAS Number 855928-60-8
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
InChI Key BIIMZJPXQFFADK-UHFFFAOYSA-N
Physical Form Solid / Powder (RT Storage)
Primary Precursor 3 (CAS: 17138-28-2)[2]

Mechanistic Pathways: Dual-Action Pharmacology

The rational design of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide allows it to operate via a dual-pathway mechanism. The diagram below illustrates the logical flow from the molecule's structural domains to its downstream cellular effects.

G Compound N-(2-hydroxyethyl)-2- (4-hydroxyphenyl)acetamide Phenol p-Hydroxyphenyl Moiety Compound->Phenol Ethanolamide N-Acylethanolamine Tail Compound->Ethanolamide ROS ROS Scavenging (Antioxidant) Phenol->ROS Receptor PPAR-α Activation / FAAH Inhibition Ethanolamide->Receptor Effect1 Cellular Protection ROS->Effect1 Effect2 Analgesic & Anti-inflammatory Receptor->Effect2

Figure 1: Dual-action mechanistic pathway of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide.

Synthetic Methodology: A Self-Validating Protocol

Direct amidation of free p-hydroxyphenylacetic acid with ethanolamine is highly inefficient. The free acid readily forms an unreactive ammonium salt with the amine, requiring expensive coupling reagents (e.g., EDC/HOBt) and complicating purification due to the highly polar phenolic group.

Causality of Experimental Choice: To bypass salt formation and enforce chemoselective N-acylation over O-acylation, the optimal route utilizes the aminolysis of the ester precursor, 3 [2], under basic catalysis.

Protocol 1: Chemoselective Aminolysis
  • Preparation: Dissolve 1.0 equivalent of Ethyl 4-hydroxyphenylacetate in anhydrous ethanol (0.5 M concentration) under an inert nitrogen atmosphere.

  • Reagent Addition: Add 1.5 equivalents of ethanolamine, followed by a catalytic amount (0.1 eq) of sodium methoxide (NaOMe) to increase the nucleophilicity of the amine.

  • Reaction: Reflux the mixture at 80°C for 12 hours.

  • Self-Validation Check (TLC/HPLC): Before quenching, sample the reaction matrix. Run a TLC using Dichloromethane:Methanol (9:1) with UV detection (254 nm) and iodine staining.

    • Validation Criteria: The reaction is complete only when the high-Rf ester spot is entirely consumed, replaced by a highly polar, UV-active amide spot at a lower Rf. If the ester persists, add 0.2 eq ethanolamine and reflux for 2 additional hours.

  • Workup: Quench the reaction with 1N HCl to neutralize the catalyst. Remove ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Recrystallize the crude solid from hot ethyl acetate/hexane to yield pure N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide.

In Vitro Pharmacological Validation

Because the compound features an ethanolamide tail, it is a prime candidate for modulating the endocannabinoid system, specifically via Fatty Acid Amide Hydrolase (FAAH) interaction.

Causality of Experimental Choice: FAAH is the primary degradative enzyme for NAEs. Testing whether this synthetic compound acts as a competitive inhibitor or a substrate dictates its potential use as an analgesic enhancer (by raising endogenous anandamide levels).

Protocol 2: Self-Validating Fluorogenic FAAH Assay
  • Enzyme Preparation: Dilute recombinant human FAAH in assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA) to a working concentration of 2 µg/mL.

  • Compound Plating: In a 96-well black microtiter plate, add the test compound in a concentration gradient (10 nM to 100 µM).

  • Self-Validation Matrix (Controls):

    • Positive Control: Add URB597 (a known irreversible FAAH inhibitor) at 1 µM to designated wells.

    • Negative/Vehicle Control: Add 1% DMSO (matching the test compound solvent concentration).

  • Initiation: Add the fluorogenic substrate, AMC-arachidonoyl amide (10 µM final concentration), to all wells.

  • Kinetic Measurement: Incubate at 37°C and measure fluorescence continuously for 30 minutes (Excitation: 340 nm, Emission: 460 nm).

  • Validation & Analysis: Calculate the Z'-factor using the positive and negative controls.

    • Validation Criteria: The assay data is only accepted if Z' > 0.5, proving robust dynamic range and signal-to-noise ratio. Calculate the IC₅₀ of the test compound using non-linear regression of the initial velocity slopes.

Table 2: Expected Assay Quality Metrics
MetricAcceptable ThresholdPurpose
Z'-Factor > 0.5Validates assay reliability and dynamic range.
Vehicle Background < 10% of Max SignalEnsures DMSO does not quench AMC fluorescence.
URB597 Inhibition > 95% at 1 µMConfirms active enzyme and substrate viability.

Conclusion

N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide is far more than a simple catalog chemical; it is a rationally designed bridge between phenolic antioxidants and lipid signaling modulators. By employing rigorous, self-validating synthetic and analytical protocols, researchers can leverage this molecule to probe the endocannabinoid system, develop novel anti-inflammatory therapeutics, or construct highly specific PROTAC linkers.

References

  • Cas 17138-28-2,Ethyl 4-hydroxyphenylacetate - LookChem. LookChem.[Link]

  • Characteristics of gut microbiota and metabolites in patients with ulcerative colitis with fatigue - PMC. National Institutes of Health (NIH).[Link]

  • Application of Metabolomics in Pediatric Asthma: Prediction, Diagnosis and Personalized Treatment - MDPI. MDPI. [Link]

Sources

Methodological & Application

Application Note: Advanced Method Development for the Separation of Paracetamol and its Pharmacopeial Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Clinical and Regulatory Context

Paracetamol (acetaminophen) is a ubiquitous analgesic and antipyretic. During its synthesis and subsequent shelf-life degradation, multiple structurally related impurities can form. The European Pharmacopoeia (EP 9.4) mandates the strict monitoring of 14 specific related substances (designated as Impurities A through N)[1].

Among these, Impurity K (4-aminophenol) requires rigorous control (typically <0.005%) due to its established nephrotoxic and teratogenic profiles[2]. Furthermore, under accelerated degradation conditions, 4-aminophenol can oxidize into highly reactive, toxic species such as p-benzoquinone and hydroquinone[2]. Ensuring the baseline separation of these compounds from the main Active Pharmaceutical Ingredient (API) is a critical quality control mandate.

Analytical Challenges & Mechanistic Causality

As an Application Scientist, method development cannot be approached through trial and error; it requires a mechanistic understanding of the thermodynamic system inside the column. The primary chromatographic challenge here lies in the vast polarity differences among the 14 impurities:

  • Highly Polar Degradants: Impurity K (4-aminophenol) is highly hydrophilic, possessing a[3]. In reversed-phase liquid chromatography (RPLC), it exhibits minimal partitioning into the stationary phase, risking co-elution with the void volume.

  • Hydrophobic Intermediates: Conversely, synthetic intermediates like Impurity J (4-chloroacetanilide) are highly hydrophobic and require strong organic solvent concentrations to elute within a practical timeframe[2].

  • Critical Pairs: The structural and electronic similarities of these compounds create critical co-eluting pairs. The most notoriously difficult pairs to resolve are Impurities M/G and the I/L/J cluster[4].

Mechanism SP C18 Stationary Phase (Hydrophobic) I1 Impurity K (4-Aminophenol) Highly Polar I1->SP Weak Retention API Paracetamol (API) Moderate Polarity API->SP Moderate Retention I2 Impurity J (4-Chloroacetanilide) Hydrophobic I2->SP Strong Retention

Fig 1. Differential retention mechanisms of paracetamol and key impurities on a C18 phase.

Method Development Strategy

To resolve these kinetic challenges, the method relies on three foundational pillars:

  • Stationary Phase Morphology: Traditional fully porous 5 µm columns lack the efficiency required to resolve all 14 impurities without excessive run times. By utilizing a Superficially Porous Particle (SPP) C18 column (2.7 µm) , we shorten the diffusion path for the solute molecules. This minimizes the eddy dispersion and longitudinal diffusion terms of the van Deemter equation, achieving baseline resolution for the I/L/J critical pair at standard HPLC backpressures[1].

  • Mobile Phase pH Control: Acetaminophen and its impurities contain ionizable phenolic and amine moieties. A phosphate buffer (pH ~4.5–4.8) is employed to suppress the ionization of the phenolic hydroxyl groups, ensuring they remain neutral and interact predictably with the hydrophobic C18 chains[2].

  • Gradient Elution Dynamics: A shallow initial gradient (5% Methanol) provides the necessary retention factor ( k′ ) for the polar 4-aminophenol. A subsequent steep ramp to 34% Methanol accelerates the elution of the strongly retained 4-chloroacetanilide[4].

Workflow A Define Target Profile (14 EP Impurities) B Stationary Phase Selection (SPP C18, 2.7 µm) A->B C Mobile Phase Optimization (Phosphate Buffer pH ~4.5) B->C D Gradient Elution Design (Aqueous to Methanol) C->D E Critical Pair Resolution (M/G and I/L/J) D->E F Method Validation (EP 9.4 Compliance) E->F

Fig 2. Step-by-step HPLC method development workflow for paracetamol impurities.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating; the inclusion of System Suitability Testing (SST) ensures that the thermodynamic conditions of the column are correct before sample analysis proceeds.

Reagents & Materials
  • Paracetamol API and Impurity Standards A-N (Pharmacopeial grade).

  • HPLC-grade Methanol and Ultrapure Water (18.2 MΩ·cm).

  • Potassium dihydrogen phosphate ( KH2​PO4​ ) and Dipotassium hydrogen phosphate ( K2​HPO4​ ).

Sample Preparation Causality
  • Diluent Selection: Prepare a sample solvent of 85:15 Water:Methanol.

    • Causality: The sample solvent must closely match the initial mobile phase conditions (95:5). Injecting the sample in 100% organic solvent would cause "viscous fingering," leading to severe peak broadening and split peaks for early-eluting polar compounds like Impurity K.

  • Standard Spiking: Accurately weigh 10 mg of Paracetamol into a 10 mL volumetric flask. Spike with impurity standards to a final concentration of 0.1% w/w relative to the API.

  • Filtration: Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

Chromatographic Conditions

Table 1: HPLC System Parameters

ParameterSpecification
Column SPP C18, 90 Å, 2.7 µm, 2.1 x 100 mm
Guard Column SPP C18, 90 Å, 2.7 µm, 2.1 x 5 mm
Mobile Phase A Phosphate Buffer (1.7g KH2​PO4​
  • 1.8g K2​HPO4​ in 1L H2​O )
Mobile Phase B Methanol (HPLC Grade)
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Detection PDA at 254 nm
Injection Volume 1 µL

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
10.09010
20.09010
40.06634
50.06634
System Suitability Testing (SST)

Before analyzing unknown samples, the system must validate its own resolving power:

  • Resolution ( Rs​ ): The resolution between critical pair Impurity M and Impurity G must be 1.5.

  • Retention Time Stability: The Relative Retention Time (RRT) of Impurity K must remain consistent across 3 blank injections to confirm column equilibration.

Results & Chromatographic Performance

Following the EP 9.4 method parameters on an SPP C18 column yields baseline separation of all 15 components (API + 14 impurities) within 50 minutes[4].

Table 3: Elution Order and Relative Retention Times (RRT) of Key Components

Peak Elution OrderCompoundRRT (Approx.)Polarity / Characteristic
1Impurity K (4-Aminophenol)0.25Highly Polar, Toxic
2Paracetamol (API)1.00Main Peak
5Impurity F (4-Nitrophenol)1.80Intermediate Polarity
9Impurity M2.95Critical Pair 1
10Impurity G3.05Critical Pair 1
12Impurity I3.60Critical Pair 2
13Impurity L3.75Critical Pair 2
14Impurity J (4-Chloroacetanilide)3.85Highly Hydrophobic

References

  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. National Institutes of Health (PMC). URL:[Link]

  • Paracetamol Impurities: European Pharmacopoeia 9.4 Method. HALO Columns / Advanced Materials Technology. URL:[Link]

  • HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase. Journal of Chromatographic Science (Oxford Academic). URL:[Link]

Sources

Application Note: Quantitative Analysis of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide (CAS: 855928-60-8) is a highly polar amide derivative frequently encountered as a synthetic building block, a metabolite, or a Pharmaceutical Analytical Impurity (PAI) in the manufacturing of active pharmaceutical ingredients (APIs) [1]. Because impurities can compromise drug efficacy and patient safety, regulatory frameworks mandate rigorous quantitative profiling.

This application note provides drug development professionals with a comprehensive, self-validating analytical strategy for the quantification of this compound. By leveraging both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for bulk API release and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace-level impurity profiling, this guide ensures robust compliance with international regulatory standards [2].

Physicochemical Rationale & Method Design (E-E-A-T)

To design a robust analytical method, experimental choices must be dictated by the molecule's intrinsic physicochemical properties:

  • Chromatographic Retention (The Causality of Column Choice): The target molecule possesses a phenolic hydroxyl group, an aliphatic hydroxyl group, and an amide linkage. This high degree of polarity leads to poor retention and phase collapse on standard C18 stationary phases when using highly aqueous mobile phases. Solution: We utilize a High-Strength Silica (HSS) T3 or polar-embedded column. These columns are specifically designed to resist dewetting in 100% aqueous conditions, ensuring reproducible retention times for polar analytes.

  • Mobile Phase Chemistry: The phenolic hydroxyl group has a pKa of approximately 9.5. To prevent peak tailing caused by partial ionization, the mobile phase is buffered with 0.1% Formic Acid (pH ~2.7). This keeps the phenol fully protonated (neutral) for optimal reversed-phase retention, while simultaneously providing an abundant source of protons to facilitate [M+H]+ adduct formation in the positive Electrospray Ionization (ESI+) source.

  • Detection Mechanics: The aromatic ring conjugated with the hydroxyl auxochrome provides a strong, characteristic UV absorption maximum at 275 nm , making UV detection ideal for high-throughput bulk screening. For trace analysis, MS/MS fragmentation yields a highly stable 4-hydroxybenzyl cation ( m/z 107.1), providing exceptional specificity.

Self-Validating Experimental Protocols

A self-validating protocol inherently incorporates real-time quality control checks to prevent false positives or negatives. In the workflows below, validation is not a one-time event but an embedded feature of every analytical sequence.

Protocol A: HPLC-UV for Bulk API Quality Control (0.05% Threshold)

Objective: Routine quantification of the impurity in bulk API batches.

  • System Equilibration & Blank Injection (Self-Validation Step 1):

    • Run a blank diluent (Water:Acetonitrile 90:10 v/v) to establish a baseline and confirm zero column carryover.

  • System Suitability Test (SST) (Self-Validation Step 2):

    • Inject a resolution mixture containing the main API and 1.0 µg/mL of the target impurity.

    • Causality: The sequence automatically halts if the critical resolution ( Rs​ ) between the API and the impurity is <2.0 , or if the peak symmetry factor is >1.5 , ensuring chromatographic integrity before sample analysis begins.

  • Sample Preparation:

    • Dissolve 100 mg of the bulk API in 10 mL of diluent. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Waters Acquity HSS T3 (2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B hold for 1 min, ramp to 60% B over 6 mins, flush at 95% B for 2 mins, re-equilibrate at 5% B.

    • Flow Rate: 0.4 mL/min.

    • Detection: UV at 275 nm.

Protocol B: LC-MS/MS for Trace Impurity Profiling (Genotoxic/Trace Screening)

Objective: Ultra-sensitive quantification in complex biological matrices or trace API profiling.

  • Internal Standard (IS) Spiking (Self-Validation Step 3):

    • Spike all blanks, calibrators, and unknown samples with 50 ng/mL of a stable-isotope labeled analog (e.g., Acetaminophen-d4) prior to extraction.

    • Causality: The IS dynamically corrects for any matrix-induced ion suppression in the ESI source and accounts for volumetric losses during sample preparation. If the IS absolute peak area deviates by >20% from the mean, the sample result is automatically invalidated.

  • Sample Extraction:

    • Causality: Protein precipitation with cold acetonitrile (1:3 ratio) is selected over liquid-liquid extraction (LLE) because the target analyte's high polarity results in poor partitioning into non-polar organic solvents.

    • Vortex for 2 minutes, centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Mass Spectrometry Parameters (ESI+ MRM Mode):

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 500°C

    • Precursor Ion: m/z 196.1 [M+H]+

    • Quantifier Transition: m/z 196.1 107.1 (Collision Energy: 22 eV)

    • Qualifier Transition: m/z 196.1 135.1 (Collision Energy: 15 eV)

Visualizations of Analytical Logic

AnalyticalWorkflow N1 Sample Preparation (Spike IS & Precipitate) N2 Chromatographic Separation (HSS T3 Column, Acidic Gradient) N1->N2 N3 Detection (ESI+ LC-MS/MS or UV 275nm) N2->N3 N4 Data Processing (Quantification & ICH Q2 Validation) N3->N4

Fig 1: End-to-end self-validating analytical workflow for the target impurity.

FragmentationPathway P Precursor Ion [M+H]+ m/z 196.1 F1 Qualifier Ion m/z 135.1 P->F1 - Ethanolamine (-61 Da) F2 Quantifier Ion m/z 107.1 P->F2 - Amide Cleavage (-89 Da) F1->F2 - CO (-28 Da)

Fig 2: Proposed ESI+ MS/MS fragmentation pathway for N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide.

Quantitative Data & Method Validation Metrics

The methodologies described above were evaluated against the stringent criteria outlined in the ICH Q2(R2) Guidelines for the Validation of Analytical Procedures [2]. The comparative performance metrics are summarized in Table 1.

Table 1: Comparative Validation Parameters (HPLC-UV vs. LC-MS/MS)

Validation ParameterHPLC-UV (Bulk API Protocol)LC-MS/MS (Trace Protocol)ICH Q2(R2) Acceptance Criteria
Linearity Range 1.0 – 50.0 µg/mL1.0 – 500 ng/mL R2≥0.995
Limit of Detection (LOD) 0.3 µg/mL0.2 ng/mLSignal-to-Noise (S/N) ≥3
Limit of Quantitation (LOQ) 1.0 µg/mL1.0 ng/mLSignal-to-Noise (S/N) ≥10
Intra-day Precision 1.2% RSD3.5% RSD ≤5.0% RSD
Inter-day Precision 1.5% RSD4.2% RSD ≤10.0% RSD
Accuracy (Recovery) 98.5% – 101.2%92.4% – 105.1%80% – 120%
Matrix Effect (IS Normalized) N/A95.3%85% – 115%

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency. Retrieved from[Link]

Application Notes and Protocols for N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide in drug metabolism studies. As a novel chemical entity, understanding its metabolic fate is critical for progressing its development as a potential therapeutic agent. These notes offer detailed protocols for in vitro assessment of metabolic stability, metabolite identification, and cytochrome P450 (CYP) enzyme interaction, grounded in established scientific principles and regulatory expectations.

Introduction: The Scientific Imperative

N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide is a compound of interest due to its structural features, notably a phenolic hydroxyl group and an acetamide moiety. These functional groups are common in a wide range of pharmaceuticals and are known to be sites of metabolic activity. The phenolic group, in particular, is a substrate for both Phase I oxidation by cytochrome P450 (CYP) enzymes and Phase II conjugation reactions. Therefore, a thorough investigation of its metabolic profile is essential to assess its pharmacokinetic properties, potential for drug-drug interactions (DDIs), and overall safety profile.

The protocols outlined herein are designed to provide a robust framework for the initial, non-clinical stages of drug metabolism investigation, aligning with guidance from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1][2][3]

Foundational Knowledge: Predicted Metabolic Pathways

The chemical structure of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide suggests several potential metabolic pathways, primarily involving the cytochrome P450 enzyme system.[4][5] The presence of a phenolic ring makes it a likely candidate for hydroxylation. Furthermore, like many phenolic compounds, it is expected to undergo conjugation reactions.

A hypothetical metabolic pathway is presented below:

Metabolic Pathway cluster_phase1 Phase I Metabolism (CYP-mediated) cluster_phase2 Phase II Metabolism (Conjugation) cluster_excretion Excretion Parent N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide Oxidized_Metabolite Oxidized Metabolite (e.g., Catechol derivative) Parent->Oxidized_Metabolite CYP Enzymes (e.g., CYP2E1, CYP2D6, CYP3A4) Glucuronide_Conjugate Glucuronide Conjugate Parent->Glucuronide_Conjugate UGTs Sulfate_Conjugate Sulfate Conjugate Parent->Sulfate_Conjugate SULTs Oxidized_Metabolite->Glucuronide_Conjugate UGTs Oxidized_Metabolite->Sulfate_Conjugate SULTs Excretion Renal/Biliary Excretion Glucuronide_Conjugate->Excretion Sulfate_Conjugate->Excretion

Caption: Hypothetical metabolic pathway for N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be performed sequentially to build a comprehensive in vitro metabolic profile of the compound.

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate at which the compound is metabolized by the major drug-metabolizing enzymes in the liver.

Principle: The compound is incubated with HLM, which are rich in CYP enzymes. The decrease in the concentration of the parent compound over time is measured to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[6][7][8]

Materials:

  • N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (for quenching and analysis)

  • Incubator/water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the incubation mixture containing phosphate buffer and HLM (final protein concentration typically 0.5-1.0 mg/mL).[7]

    • Pre-warm the incubation mixture to 37°C.

  • Initiation of Reaction:

    • Add the test compound to the pre-warmed incubation mixture (final concentration typically 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.[9][10][11]

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of this plot gives the rate constant (k).

  • Calculate the in vitro half-life: t½ = 0.693 / k

  • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

ParameterFormulaDescription
In Vitro Half-life (t½) 0.693 / kTime taken for 50% of the compound to be metabolized.
Intrinsic Clearance (CLint) (0.693 / t½) * V / PVolume of biological matrix cleared of the drug per unit time, normalized to protein amount.
kSlope of ln(% remaining) vs. time plotFirst-order elimination rate constant.
VIncubation VolumeThe total volume of the reaction mixture.
Pmg microsomal proteinThe amount of microsomal protein in the incubation.
Protocol 2: Metabolite Identification and Profiling

Objective: To identify the major metabolites formed from the parent compound.

Principle: Following incubation with HLM (as in Protocol 1, but with a higher concentration of the test compound and a single, longer time point), the samples are analyzed using high-resolution mass spectrometry (HRMS) to detect and tentatively identify metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.[12][13]

Procedure:

  • Incubation: Perform an incubation similar to Protocol 1, but with a higher concentration of the test compound (e.g., 10 µM) and a single, longer incubation time (e.g., 60 minutes). Include a control incubation without NADPH.

  • Sample Preparation: Quench the reaction and process the sample as described in Protocol 1.

  • LC-HRMS Analysis:

    • Analyze the supernatant using an LC-HRMS system.

    • Acquire data in both positive and negative ionization modes to maximize the detection of different types of metabolites.[12]

    • Perform tandem mass spectrometry (MS/MS) on potential metabolite peaks to obtain fragmentation data for structural elucidation.[11][13]

  • Data Mining and Identification:

    • Compare the chromatograms of the NADPH-fortified and control incubations to identify peaks corresponding to metabolites.

    • Use the accurate mass measurement to predict the elemental composition of the metabolites.

    • Propose metabolite structures based on the mass shift from the parent compound (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation) and the MS/MS fragmentation patterns.

Metabolite_ID_Workflow cluster_incubation In Vitro Incubation cluster_analysis Analytical Phase cluster_interpretation Data Interpretation Incubate Incubate Compound with HLM (+/- NADPH) Quench Quench Reaction Incubate->Quench Process Process Sample (Centrifuge) Quench->Process LC_HRMS LC-HRMS Analysis Process->LC_HRMS MS_MS Tandem MS (MS/MS) LC_HRMS->MS_MS Data_Mining Data Mining & Comparison MS_MS->Data_Mining Structure_Elucidation Structure Elucidation Data_Mining->Structure_Elucidation

Caption: Workflow for metabolite identification using LC-HRMS.

Protocol 3: Cytochrome P450 Inhibition Assay

Objective: To assess the potential of the compound to inhibit the activity of major CYP isozymes, which is a key indicator of DDI potential.[14][15]

Principle: The compound is co-incubated with HLM or recombinant CYP enzymes, a CYP-specific substrate, and NADPH. The rate of formation of the substrate's metabolite is measured in the presence and absence of the test compound. A reduction in metabolite formation indicates inhibition.

Materials:

  • N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide

  • Human Liver Microsomes or recombinant human CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP1A2, CYP2E1)

  • CYP-specific probe substrates and their corresponding metabolites (see table below)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Positive control inhibitors for each CYP isozyme

  • LC-MS/MS system

CYP IsozymeProbe SubstrateMetabolite MeasuredPositive Control Inhibitor
CYP3A4 Midazolam1'-HydroxymidazolamKetoconazole
CYP2D6 DextromethorphanDextrorphanQuinidine
CYP2C9 Diclofenac4'-HydroxydiclofenacSulfaphenazole
CYP1A2 PhenacetinAcetaminophenFurafylline
CYP2E1 Chlorzoxazone6-HydroxychlorzoxazoneDisulfiram

Procedure:

  • Incubation Setup: Prepare incubation mixtures containing buffer, HLM (or recombinant enzyme), and the probe substrate.

  • Test Compound Addition: Add the test compound at a range of concentrations (e.g., 0.1 to 50 µM) to the incubation mixtures. Include a vehicle control (no test compound) and a positive control inhibitor.

  • Reaction Initiation and Quenching: Pre-incubate for a short period, then initiate the reaction with NADPH. After a specific incubation time (within the linear range of metabolite formation), quench the reaction with cold acetonitrile.

  • Analysis: Process the samples and analyze the formation of the specific metabolite using LC-MS/MS.

Data Analysis:

  • Calculate the percent inhibition of enzyme activity at each concentration of the test compound.

  • Plot the percent inhibition versus the logarithm of the test compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the test compound that causes 50% inhibition).

Interpretation and Next Steps

The data generated from these in vitro studies provide a foundational understanding of the metabolic profile of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide.

  • High metabolic stability (long t½, low CLint) may suggest good bioavailability and a longer duration of action, but could also indicate a potential for accumulation.

  • Rapid metabolism (short t½, high CLint) may indicate poor oral bioavailability due to first-pass metabolism.

  • Identification of metabolites is crucial for understanding the clearance pathways and for determining if any metabolites are pharmacologically active or potentially toxic.[12]

  • A low IC50 value in the CYP inhibition assay indicates a potential for drug-drug interactions, which would require further investigation, potentially through clinical DDI studies as guided by regulatory frameworks.[16][17]

These in vitro findings are critical for guiding further non-clinical and clinical development, including the design of in vivo pharmacokinetic studies in animal models and, eventually, in humans.

References

  • Arome Science. (2025, May 31). Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies.
  • International Journal of Pharmaceutical Research and Allied Sciences.
  • ResearchGate. (2025, August 6). (PDF) Cytochromes P450 in phenolic metabolism.
  • FAO AGRIS. Cytochromes P450 in phenolic metabolism.
  • Cytochrome P450 isozymes involved in the metabolism of phenol, a benzene metabolite. (2001, December 15).
  • PMC. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry.
  • FDA. (2024, November 13).
  • PMC. Interactions between CYP3A4 and Dietary Polyphenols.
  • Polyphenols: The interactions with CYP 450 isoenzymes and effect on pharmacokinetics of drugs.
  • What Are The Analytical Techniques In Metabolomics And How To Choose.
  • Silantes. (2023, November 6). Understanding the Role of Mass Spectrometry in Metabolomics.
  • Patsnap Synapse. (2025, May 9). How Does LC-MS Identify Proteins and Metabolites?
  • FDA. (2024, August 2). M12 Drug Interaction Studies.
  • YouTube. (2025, August 18). FDA ICH M12 Drug-Drug Interaction Studies Webinar: Final Guidance.
  • ResearchGate. (2023, March 17). (PDF) Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry.
  • Drug Interaction Studies -- Study Design, Data Analysis, Implications for Dosing, and Labeling Recommend
  • PubMed. 2020 FDA Drug-drug Interaction Guidance: A Comparison Analysis and Action Plan by Pharmaceutical Industrial Scientists.
  • SciSpace. (2018, December 24).
  • In vitro drug metabolism: for the selection of your lead compounds.
  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyre. (2020, June 30).
  • Chemical Synthesis Database. (2025, May 20). N-(2-hydroxyethyl)acetamide.
  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. (2006, April 19).
  • SIELC Technologies. (2018, February 16). N-(2-Hydroxyethyl)acetamide.
  • Benchchem. Core Properties of N-(2-hydroxyethyl)-2-phenylacetamide.
  • Clinivex. N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d4| Products Supplier.
  • NIMH Chemical Synthesis and Drug Supply Program. (2021, March 17).
  • PMC. 2-(4-Hydroxyphenyl)acetamide.
  • Methods of analysis by the U.S.
  • ChemicalBook. 2-Hydroxy-N-(2-hydroxyethyl)acetamide synthesis.
  • Google Patents. US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • PubMed. (2019, January 15). N-(2-hydroxyphenyl)
  • PubMed. (2019, October 15). N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7).
  • Organic Syntheses Procedure. n-(2,4-diformyl-5-hydroxyphenyl)acetamide.
  • LSU Health Digital Scholar. (2020, June 30). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)
  • PubChem. N-[4-(2-hydroxyethyl)phenyl]acetamide | C10H13NO2 | CID 3295905.
  • Acetamide, N-(4-hydroxyphenyl)
  • NIST WebBook. Acetamide, N-(2-hydroxyphenyl)-.
  • Google Patents. (2010, September 16).

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed exploration of chromatographic techniques for the separation and quantification of paracetamol (acetaminophen) and its related substances. As a widely used analgesic and antipyretic, ensuring the purity and stability of paracetamol is paramount for pharmaceutical quality control. This document outlines robust methodologies using High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC). We delve into the rationale behind method development, including the selection of stationary and mobile phases, and provide step-by-step protocols for practical implementation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish and validate reliable analytical methods for paracetamol and its impurities.

Introduction: The Importance of Purity in Paracetamol Formulations

Paracetamol, or N-(4-hydroxyphenyl)acetamide, is a cornerstone of pain and fever management worldwide.[1] Its synthesis and storage, however, can lead to the formation of process-related impurities and degradation products. Some of these impurities, such as p-aminophenol, are known to have nephrotoxic and teratogenic effects, making their detection and control a critical aspect of drug safety.[2][3] Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) set stringent limits on these impurities.[4][5][6]

This application note serves as a practical guide to developing and implementing chromatographic methods that can effectively separate paracetamol from its key related substances, including:

  • p-Aminophenol (PAP): A primary impurity and degradation product.[2][3]

  • p-Chloroacetanilide (PCA): A process-related impurity.

  • 4-Nitrophenol: A starting material in some synthesis routes.[3]

  • N-acetyl-p-benzoquinone imine (NAPQI): A toxic metabolite and potential degradation product under oxidative stress.[7]

The choice of chromatographic method is dictated by the specific analytical need, from rapid screening to comprehensive stability-indicating assays.

Foundational Principles of Separation: Causality in Method Design

The successful chromatographic separation of paracetamol and its related substances hinges on exploiting the subtle differences in their physicochemical properties, primarily polarity. Paracetamol itself is a moderately polar compound. Its impurities range from the more polar p-aminophenol to the less polar p-chloroacetanilide.

The Role of the Stationary Phase

Reversed-phase chromatography is the predominant mode of separation for paracetamol and its impurities.

  • C18 (Octadecylsilyl) Columns: These are the workhorses for paracetamol analysis. The long alkyl chains provide a non-polar stationary phase that retains the analytes based on their hydrophobicity. Paracetamol, being moderately polar, will have a moderate retention time, allowing for good separation from both more polar and less polar impurities. A typical choice is a C18 column with dimensions of 4.6 x 250 mm and a particle size of 5 µm.[8][9]

  • C8 (Octylsilyl) Columns: These offer a less hydrophobic stationary phase compared to C18 and can be advantageous when shorter run times are desired and the impurities are not highly retained.

  • Porous Graphitized Carbon (PGC) Columns: These columns can offer unique selectivity compared to silica-based columns and have been shown to provide excellent separation of paracetamol from its degradation product, 4-aminophenol, in a shorter time frame than traditional ODS columns.[10]

The Mobile Phase: The Engine of Separation

The mobile phase composition is critical for achieving optimal resolution. It typically consists of an aqueous buffer and an organic modifier.

  • Buffer and pH Control: A phosphate buffer is commonly used to maintain a consistent pH.[8][9][11] For paracetamol and its amine-containing impurities, a slightly acidic pH (around 3.0-4.6) is often employed to suppress the ionization of silanol groups on the silica-based columns, which can lead to peak tailing.[8][9]

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers.[7] The ratio of the organic modifier to the aqueous buffer determines the elution strength of the mobile phase. A higher concentration of the organic modifier will lead to faster elution. Gradient elution, where the concentration of the organic modifier is increased during the run, is often used to separate a wider range of impurities with varying polarities in a reasonable time.[8][9]

Detection

UV detection is the most common method for the analysis of paracetamol and its related substances, as they all possess chromophores. The detection wavelength is chosen to provide good sensitivity for all compounds of interest. Wavelengths between 215 nm and 245 nm are frequently used.[5][6][8][9] A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak identification and purity assessment.[8][9]

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is the gold standard for the quantitative analysis of paracetamol and its impurities in both bulk drug substances and finished pharmaceutical products.

Stability-Indicating HPLC Method for Paracetamol and Process-Related Impurities

This method is designed to separate paracetamol from its known impurities and any potential degradation products that may form under stress conditions. Forced degradation studies are essential for the development and validation of a stability-indicating method.[7][12]

HPLC Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Analysis Standard_Prep Prepare Standard Solutions (Paracetamol & Impurities) HPLC_System HPLC System with C18 Column & PDA Detector Standard_Prep->HPLC_System Sample_Prep Prepare Sample Solution (e.g., from tablets) Sample_Prep->HPLC_System Forced_Degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Forced_Degradation->Sample_Prep Method_Parameters Set Method Parameters (Mobile Phase, Gradient, Flow Rate) HPLC_System->Method_Parameters Injection Inject Samples Method_Parameters->Injection Chromatogram Obtain Chromatograms Injection->Chromatogram Peak_Integration Integrate Peaks Chromatogram->Peak_Integration Quantification Quantify Impurities Peak_Integration->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation

Caption: Workflow for Stability-Indicating HPLC Analysis.

1. Chromatographic Conditions:

ParameterConditionRationale
Column Symmetry C18 (4.6 x 250 mm, 5 µm) or equivalentProvides excellent retention and resolution for a wide range of polarities.[8][9]
Mobile Phase A 0.01 M Potassium Dihydrogen Phosphate Buffer (pH 3.0)Maintains a stable pH for reproducible retention times and good peak shape.[8][9]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient Elution Time (min)%B
010
2050
2580
3010
3510
Flow Rate 1.0 mL/minProvides a balance between analysis time and separation efficiency.
Column Temperature 30 °CEnsures reproducible retention times.
Detection PDA at 215 nmA low wavelength provides good sensitivity for both paracetamol and its impurities.[8][9]
Injection Volume 10 µL

2. Preparation of Solutions:

  • Diluent: Mobile Phase A and Acetonitrile (90:10 v/v)

  • Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of paracetamol and each impurity standard in the diluent to prepare a stock solution.

  • Working Standard Solution: Dilute the stock solution with the diluent to a suitable concentration for analysis.

  • Sample Solution: For tablets, finely powder a number of tablets, and dissolve a quantity of the powder equivalent to a specified amount of paracetamol in the diluent. Sonicate to ensure complete dissolution and filter through a 0.45 µm filter before injection.[7]

3. Forced Degradation Studies:

To demonstrate the stability-indicating nature of the method, subject the sample solution to the following stress conditions as per ICH guidelines[7][12]:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 30 minutes.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 1 hour.

  • Thermal Degradation: Dry heat at 100°C for 24 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.

Neutralize the acid and base-stressed samples before injection. The method should be able to separate the degradation products from the main paracetamol peak and other impurities. Paracetamol is known to degrade significantly under acidic and basic conditions, often forming p-aminophenol.[13][14]

Ultra-Performance Liquid Chromatography (UPLC) Methods

UPLC offers significant advantages over conventional HPLC, including shorter run times, better resolution, and reduced solvent consumption, by utilizing columns with smaller particle sizes (<2 µm).[15]

Rapid UPLC Method for High-Throughput Analysis

This method is ideal for routine quality control where a large number of samples need to be analyzed quickly.

1. Chromatographic Conditions:

ParameterConditionRationale
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)The smaller particle size provides higher efficiency and allows for faster flow rates.[15]
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides an acidic mobile phase for good peak shape.[15]
Mobile Phase B Methanol:Acetonitrile (50:50 v/v)A strong organic modifier for rapid elution.[15]
Elution Isocratic or a rapid gradientIsocratic elution is simpler and faster, suitable for less complex samples.
Flow Rate 0.5 mL/minA higher flow rate is possible due to the smaller column dimensions and particle size.[15]
Column Temperature 40 °CHigher temperatures can reduce viscosity and improve efficiency.
Detection PDA at 275 nmA suitable wavelength for both paracetamol and common impurities like caffeine.[15][16]
Injection Volume 2 µLSmaller injection volumes are used with UPLC systems.[15]
Run Time < 7 minutesSignificantly faster than conventional HPLC.[15]

2. Preparation of Solutions:

Similar to the HPLC method, but at concentrations appropriate for the sensitivity of the UPLC system.

Thin-Layer Chromatography (TLC) Methods

TLC is a simple, cost-effective, and rapid technique that is well-suited for qualitative analysis, such as limit tests for specific impurities like p-aminophenol and p-chloroacetanilide.[17]

TLC Limit Test for Impurities in Paracetamol

This method is used to visually assess the presence of specified impurities by comparing the intensity of the impurity spots in the test sample to those of standard solutions at the specified limit.

TLC Separation Principle cluster_analytes Analytes Stationary_Phase Silica Gel Plate (Polar) PCA p-Chloroacetanilide (Least Polar) Stationary_Phase->PCA Weakest Interaction (Highest Rf) Paracetamol Paracetamol (Moderately Polar) Stationary_Phase->Paracetamol Moderate Interaction PAP p-Aminophenol (Most Polar) Stationary_Phase->PAP Strongest Interaction (Lowest Rf) Mobile_Phase Dichloromethane:Methanol: Glacial Acetic Acid (Less Polar) Mobile_Phase->PCA Travels Furthest Mobile_Phase->Paracetamol Travels Moderately Mobile_Phase->PAP Travels Least

Caption: Principle of TLC Separation Based on Polarity.

1. Materials and Reagents:

  • TLC Plates: Silica gel 60 F254 aluminum sheets.

  • Mobile Phase: Dichloromethane:Methanol:Glacial Acetic Acid (7.5:1:0.5 v/v/v).[18]

  • Developing Chamber

  • UV Lamp (254 nm)

2. Preparation of Solutions (in Methanol):

  • Test Solution: 1% w/v solution of the paracetamol test sample.[17]

  • Paracetamol Standard Solution: 1% w/v solution of paracetamol standard.[17]

  • p-Aminophenol Standard Solution: A dilute solution corresponding to the impurity limit (e.g., 0.005% w/v).

  • p-Chloroacetanilide Standard Solution: A dilute solution corresponding to the impurity limit (e.g., 0.001% w/v).

3. Procedure:

  • Apply 10 µL of each solution as separate spots on the TLC plate.[17]

  • Place the plate in the developing chamber saturated with the mobile phase.

  • Allow the solvent front to travel approximately 80% of the plate height.

  • Remove the plate and allow it to dry.

  • Visualize the spots under a UV lamp at 254 nm.

4. Interpretation:

  • The principal spot in the chromatogram of the test solution should correspond in position and size to the principal spot in the chromatogram of the paracetamol standard solution.

  • Any secondary spot corresponding to p-aminophenol or p-chloroacetanilide in the chromatogram of the test solution should not be more intense than the corresponding spots in the chromatograms of the respective standard solutions.

Conclusion

The choice of chromatographic method for the analysis of paracetamol and its related substances is dependent on the specific analytical objective. HPLC provides a robust and reliable platform for the comprehensive separation and quantification of impurities, and the development of stability-indicating methods is crucial for ensuring drug quality. UPLC offers a significant improvement in speed and efficiency for high-throughput environments. TLC remains a valuable tool for rapid and cost-effective qualitative assessments and limit tests. By understanding the principles behind the separation and carefully optimizing the chromatographic conditions, researchers and analysts can confidently ensure the purity, safety, and efficacy of paracetamol products.

References

  • Rao, R. N., & Nagaraju, V. (2006). Rapid Separation and Determination of Process-Related Substances of Paracetamol Using Reversed-Phase HPLC with Photo Diode Array as a Detector. Analytical Sciences, 22(2), 287-291. [Link]

  • PubMed. (2006). Rapid separation and determination of process-related substances of paracetamol using reversed-phase HPLC with photo diode array as a detector. National Center for Biotechnology Information. [Link]

  • YMER. (n.d.). Forced Degradation Behavior of Pamabrom and Paracetamol in Bulk and Pharmaceutical Dosage Form by RP-HPLC. YMER. [Link]

  • Association of Pharmacy Professionals. (2011). FORCED DEGRADATION STUDY OF PARACETAMOL IN TABLET FORMULATION USING RP-HPLC. Association of Pharmacy Professionals. [Link]

  • Al-Aani, H., & Al-Rekabi, M. (2018). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. [Link]

  • Scribd. (n.d.). TLC Analysis of Paracetamol Impurities. Scribd. [Link]

  • ThaiScience. (n.d.). Rapid and simultaneous determination of paracetamol, ibuprofen and related impurity of ibuprofen by UPLC/DAD. ThaiScience. [Link]

  • ResearchGate. (2015). Validation and Optimization of a Simple RP-HPLC Method for the Determination of Paracetamol in Human Serum and its Application i. ResearchGate. [Link]

  • El-Gindy, A., Emara, S., & Shaaban, H. (2013). Development and Validation of a Versatile UPLC-PDA Method for Simultaneous Determination of Paracetamol, Tizanidine, Aceclofenac, and Nimesulide in Their New Combinations. PMC. [Link]

  • RSC Publishing. (2014). Determination of the paracetamol degradation process with online UV spectroscopic and multivariate curve resolution-alternating least squares methods: comparative validation by HPLC. RSC Publishing. [Link]

  • AKJournals. (2024). Validation of HPLC-DAD method for analysis of paracetamol and potassium sorbate in liquid oral formulations and its application to forced degradation study in. AKJournals. [Link]

  • ResearchGate. (2017). Validated stability indicating RP-HPLC method for determination of paracetamol, methocarbamol and their related substances. ResearchGate. [Link]

  • Semantic Scholar. (2006). Rapid Separation and Determination of Process-Related Substances of Paracetamol Using Reversed-Phase HPLC with Photo Diode Array as a Detector. Semantic Scholar. [Link]

  • ResearchGate. (2024). Validation of HPLC-DAD method for analysis of paracetamol and potassium sorbate in liquid oral formulations and its application to forced degradation study. ResearchGate. [Link]

  • El-Houssini, O. M. (2013). RP-LC and TLC Densitometric Determination of Paracetamol and Pamabrom in Presence of Hazardous Impurity of Paracetamol and Application to Pharmaceuticals. PMC. [Link]

  • Hilaris Publisher. (2017). UPLC Analytical Method Development and Validation for the Simultaneous Estimation of Paracetamol and Caffeine Capsules Dosages Form. Hilaris Publisher. [Link]

  • Longdom Publishing. (n.d.). Simultaneous, Stability Indicating Method Development and Validation for Related Compounds of Ibuprofen and Paracetamol Tablets by RP-HPLC Method. Longdom Publishing. [Link]

  • Phenomenex. (2022). Analysis of Paracetamol and Critical Impurities Under European Pharmacopoeia Conditions Utilizing a Kinetex 2.7µm C18 Core-Shell LC Column. Phenomenex. [Link]

  • ResearchGate. (2017). UPLC Analytical Method Development and Validation for the Simultaneous Estimation of Paracetamol and Caffeine Capsules Dosages Form. ResearchGate. [Link]

  • Oxford Academic. (2012). HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase. Journal of Chromatographic Science. [Link]

  • Scribd. (2014). PARACETAMOL Paracetamolum. Scribd. [Link]

  • Scribd. (n.d.). Paracetamol Monograph - European Pharmacopoeia. Scribd. [Link]

Sources

Application Note: Advanced Impurity Profiling of Paracetamol in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

Paracetamol (acetaminophen) is a globally ubiquitous analgesic and antipyretic. Despite its established safety profile at therapeutic doses, the presence of synthesis-related impurities and degradation products poses significant toxicological risks. Regulatory bodies strictly govern these impurities to ensure patient safety. According to the International Council for Harmonisation (ICH) Q3A(R2) and Q3B(R2) guidelines, impurities in drug substances and finished products must be rigorously reported, identified, and qualified[2]. For a high-dose drug like paracetamol (maximum daily dose up to 4g), the qualification threshold for impurities is exceptionally stringent, often requiring limits as low as 0.05% or 0.15% depending on the specific monograph [5].

Among the 14 impurities identified by the European Pharmacopoeia (Ph. Eur.), 4-aminophenol (Impurity K) is the most critical. It acts as both a synthetic precursor and a primary hydrolytic degradation product of paracetamol. Due to its known nephrotoxic, hepatotoxic, and teratogenic effects, its quantification is a mandatory quality control parameter [1, 4].

Analytical Strategy & Causal Experimental Design

To achieve baseline separation of paracetamol from its related substances, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV or MS detection is the industry gold standard.

  • Stationary Phase Causality : A superficially porous (core-shell) C18 column (e.g., 2.7 µm particle size) is selected over traditional fully porous 5 µm columns. Core-shell technology reduces the diffusion path of analyte molecules, minimizing longitudinal diffusion and eddy dispersion. This provides sub-2 µm efficiency at significantly lower backpressures, enabling the high-resolution separation of structurally similar impurities like 4-chloroacetanilide (Impurity J) and 4-nitrophenol (Impurity F) [3].

  • Mobile Phase Causality : A gradient elution using a phosphate buffer (pH 3.2–3.5) and methanol is employed. The acidic pH is critical: it suppresses the ionization of the phenolic hydroxyl groups and basic amine groups (specifically in 4-aminophenol), ensuring they remain in their neutral state. This maximizes hydrophobic interactions with the non-polar C18 stationary phase, preventing peak tailing and early elution [1].

Mechanistic Degradation Pathway

Understanding the degradation pathway is essential for predictive stability testing. Paracetamol undergoes hydrolysis under environmental stress (heat, light, or pH extremes) to form 4-aminophenol and acetic acid.

DegradationPathway P Paracetamol (API) Stable under neutral pH H Hydrolysis (Heat, Light, Acid/Base) P->H Environmental Stress K 4-Aminophenol (Impurity K) Nephrotoxic / Hepatotoxic H->K Cleavage of Amide Bond Ac Acetic Acid Byproduct H->Ac Acetyl Group Release

Hydrolytic degradation pathway of paracetamol yielding toxic 4-aminophenol (Impurity K).

Quantitative Data Summaries

Table 1: Critical Paracetamol Impurities and Toxicological Profiles

Impurity (Ph. Eur.)Chemical NameOriginToxicological Concern
Impurity K 4-AminophenolDegradation / SynthesisNephrotoxic, Hepatotoxic, Teratogenic
Impurity F 4-NitrophenolSynthesis PrecursorMutagenic potential
Impurity J 4-ChloroacetanilideSynthesis ByproductGenotoxic
Impurity B N-(4-hydroxyphenyl)propanamideSynthesis ByproductGeneral toxicity

Table 2: Representative Method Validation Parameters (UV Detection at 225 nm)

ParameterParacetamol4-Aminophenol (Impurity K)4-Chloroacetanilide (Impurity J)
Linearity Range 0.5 – 100 µg/mL0.1 – 5.0 µg/mL0.1 – 5.0 µg/mL
LOD 0.05 µg/mL0.02 µg/mL0.03 µg/mL
LOQ 0.15 µg/mL0.06 µg/mL0.09 µg/mL
Precision (RSD%) < 1.0%< 1.5%< 1.5%

Self-Validating Experimental Protocol

This protocol incorporates an intrinsic System Suitability Test (SST) as a "Quality Gate." If the SST fails, the protocol mandates a halt, ensuring no erroneous data is collected and establishing a self-validating workflow.

AnalyticalWorkflow A 1. Sample Preparation (Extraction & Filtration) B 2. System Suitability Test (Res > 5.0 for Impurity K) A->B B->B FAIL (Recalibrate) C 3. UHPLC Separation (C18 Core-Shell, Gradient) B->C PASS (Proceed) D 4. Detection & Quantitation (UV 225 nm) C->D E 5. Data Analysis (ICH Q3B Compliance) D->E

Self-validating UHPLC workflow for paracetamol impurity profiling with built-in SST gating.

Phase 1: Reagent and Standard Preparation
  • Mobile Phase A (Aqueous Buffer) : Dissolve 1.7 g of potassium dihydrogen phosphate ( KH2​PO4​ ) and 1.8 g of dipotassium hydrogen phosphate ( K2​HPO4​ ) in 1000 mL of HPLC-grade water. Adjust the pH to 3.2 using orthophosphoric acid. Filter through a 0.22 µm membrane [3]. Causality: High buffer capacity at pH 3.2 ensures repeatable retention times for ionizable impurities.

  • Mobile Phase B : 100% HPLC-grade Methanol.

  • System Suitability Standard (SST) : Prepare a solution containing 50 µg/mL of paracetamol and 50 µg/mL of 4-aminophenol in a 15:85 (v/v) water/methanol mixture.

  • Sample Solution : Crush 10 paracetamol tablets. Accurately weigh an amount equivalent to 500 mg of paracetamol. Sonicate in 50 mL of the mobile phase mixture for 20 minutes. Dilute to 100 mL, centrifuge, and filter the supernatant through a 0.22 µm PTFE syringe filter [1].

Phase 2: Chromatographic Conditions
  • Column : Core-shell C18, 100 x 2.1 mm, 2.7 µm particle size.

  • Column Temperature : 30 °C (Stabilizes stationary phase viscosity and improves mass transfer).

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 2.0 µL.

  • Detection : UV at 225 nm (Optimal absorbance for both the API and Impurity K).

  • Gradient Program :

    • 0–2 min: 5% B

    • 2–10 min: 5% 30% B

    • 10–15 min: 30% 60% B

    • 15–18 min: 60% B

    • 18–20 min: 5% B (Re-equilibration)

Phase 3: System Suitability & Execution (The Quality Gate)
  • Inject the SST standard in triplicate.

  • Validation Check : Calculate the chromatographic resolution ( Rs​ ) between 4-aminophenol (which elutes first) and paracetamol.

    • Condition: Rs​ MUST be ≥5.0 .

    • Action: If Rs​<5.0 , halt the sequence. Purge the system, verify mobile phase pH, and check column integrity. Do not proceed to sample analysis until this metric is met.

  • Upon passing the SST, inject the blank, followed by the calibration standards, and finally the sample solutions.

Phase 4: Data Processing

Integrate peaks and calculate the percentage of each impurity relative to the paracetamol peak. Report any impurity exceeding the ICH Q3B reporting threshold (typically 0.05% for paracetamol formulations with a maximum daily dose > 1g) [2, 5].

References

  • Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]

  • Title: APPLICATIONS - Phenomenex Source: Phenomenex URL: [Link]

  • Title: Q3B(R2) Guideline Source: ICH URL: [Link]

Application Note: A Stability-Indicating HPLC Method for the Determination of Paracetamol and its Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Paracetamol (acetaminophen) is a widely used over-the-counter analgesic and antipyretic agent.[1][2] Its widespread use and the potential for degradation into toxic byproducts necessitate robust analytical methods to ensure its quality, safety, and efficacy.[3] The primary degradation product and process impurity of paracetamol is 4-aminophenol, a known nephrotoxic and hepatotoxic compound.[3][4][5] Therefore, regulatory bodies like the European Pharmacopoeia and the United States Pharmacopeia have stringent limits on the levels of 4-aminophenol and other impurities in paracetamol drug substances and products.[4][5][6]

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the quality attributes of the drug substance and drug product over time.[7] Such a method must be able to separate the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities, allowing for an accurate assessment of the API's stability under various environmental conditions.[8][9] This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of paracetamol and its impurities, developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[10][11]

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate paracetamol from its potential degradation products and process-related impurities.[2][6] The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier.[8][12] The choice of a C18 column provides excellent retention and resolution for the moderately polar paracetamol and its more polar and non-polar impurities.[2][13] The method's ability to resolve the API from its degradation products formed under forced degradation conditions demonstrates its stability-indicating nature.[8][14]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable. A system like the KNAUER PLATINblue UHPLC system or a Thermo Scientific Dionex Ultimate 3000 system can be used for this analysis.[15][16]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for robust separation.[12]

  • Chemicals and Reagents:

    • Paracetamol reference standard

    • 4-Aminophenol reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Hydrochloric acid (analytical grade)

    • Sodium hydroxide (analytical grade)

    • Hydrogen peroxide (30%, analytical grade)

    • High-purity water (Milli-Q or equivalent)

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation of paracetamol and its key impurity, 4-aminophenol.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol: 0.01M Phosphate Buffer pH 5.0 (30:70 v/v)[12]
Flow Rate 1.0 mL/min[2][12]
Detection Wavelength 243 nm[12][17]
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25 °C)
Preparation of Solutions
  • Phosphate Buffer (0.01M, pH 5.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of high-purity water. Adjust the pH to 5.0 with orthophosphoric acid.

  • Mobile Phase: Mix methanol and 0.01M phosphate buffer (pH 5.0) in a 30:70 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas before use.[12]

  • Standard Stock Solution of Paracetamol (100 µg/mL): Accurately weigh 10 mg of paracetamol reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Standard Stock Solution of 4-Aminophenol (100 µg/mL): Accurately weigh 10 mg of 4-aminophenol reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution: Prepare a mixed working standard solution containing paracetamol and 4-aminophenol at appropriate concentrations by diluting the stock solutions with the mobile phase. For instance, a working standard could contain 10 µg/mL of paracetamol and 1 µg/mL of 4-aminophenol.

  • Sample Preparation (for tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 100 mg of paracetamol into a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter a portion of this solution through a 0.45 µm syringe filter. Further dilute an aliquot of the filtrate with the mobile phase to obtain a final concentration of approximately 100 µg/mL of paracetamol.[2]

Method Validation

The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[7][11] The validation parameters to be evaluated are specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity (Forced Degradation Studies)

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the paracetamol drug substance.[8][14] The drug is subjected to various stress conditions to induce degradation. The stressed samples are then analyzed to ensure that the degradation products do not interfere with the quantification of paracetamol and that the method can effectively separate them.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Treat a sample of paracetamol with 0.1 N HCl and heat at 60°C for a specified period (e.g., 30 minutes).[14] Neutralize the solution with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Treat a sample of paracetamol with 0.1 N NaOH and keep at room temperature for a specified period (e.g., 3 hours). Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation: Treat a sample of paracetamol with 3% hydrogen peroxide at room temperature for a specified period (e.g., 3 hours).[2]

  • Thermal Degradation: Expose a solid sample of paracetamol to dry heat (e.g., 100°C) for a specified period (e.g., 1 hour).[2]

  • Photolytic Degradation: Expose a sample of paracetamol (solid or in solution) to UV light (e.g., in a photostability chamber) for a specified duration.

After exposure to the stress conditions, the samples are diluted with the mobile phase to a suitable concentration and injected into the HPLC system. The chromatograms are evaluated for the appearance of degradation peaks and their resolution from the paracetamol peak. A degradation of 5-20% is generally considered appropriate for demonstrating the stability-indicating nature of the method.[8]

Linearity

The linearity of the method is evaluated by analyzing a series of solutions containing paracetamol and its impurities at different concentrations. A minimum of five concentrations should be used. The peak area is then plotted against the concentration, and the correlation coefficient (r²), y-intercept, and slope of the regression line are calculated.

AnalyteConcentration RangeCorrelation Coefficient (r²)
Paracetamol2.5 - 20 µg/mL≥ 0.999[12]
4-Aminophenol1.0 - 10 µg/mL≥ 0.999
Accuracy

The accuracy of the method is determined by recovery studies. A known amount of the standard drug and its impurity are spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery of the added analyte is then calculated.

AnalyteSpike LevelAcceptance Criteria (% Recovery)
Paracetamol80%, 100%, 120%98.0 - 102.0%
4-Aminophenol80%, 100%, 120%90.0 - 110.0%
Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the same sample are analyzed on the same day.

  • Intermediate Precision: The analysis is repeated on a different day by a different analyst using a different instrument.

The relative standard deviation (%RSD) of the results is calculated.

Precision LevelAcceptance Criteria (%RSD)
Repeatability≤ 2.0%
Intermediate Precision≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

AnalyteLOD (µg/mL)LOQ (µg/mL)
Paracetamol~0.06[12]~0.75[12]
4-Aminophenol~0.5[12]~1.0[12]
Robustness

The robustness of the method is evaluated by making small, deliberate variations in the method parameters and observing the effect on the results. Parameters to be varied include:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (e.g., ± 2% organic phase)

  • pH of the buffer (± 0.2 units)

  • Column temperature (± 5 °C)

The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the acceptance criteria.

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately. A standard solution is injected, and the following parameters are checked:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Resolution (Rs) between Paracetamol and 4-Aminophenol ≥ 2.0
%RSD for replicate injections ≤ 2.0%

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting s1 Weigh & Dissolve Standards h2 Inject Samples & Standards s1->h2 s2 Prepare Mobile Phase h1 System Suitability Test s2->h1 s3 Prepare Sample Solution s3->h2 h1->h2 If Pass h3 Data Acquisition h2->h3 d1 Peak Integration & Identification h3->d1 d2 Quantification d1->d2 d3 Generate Report d2->d3

Caption: High-level workflow for the HPLC analysis of paracetamol.

Paracetamol Degradation Pathway

G Paracetamol Paracetamol (N-(4-hydroxyphenyl)acetamide) Aminophenol 4-Aminophenol Paracetamol->Aminophenol Hydrolysis (Acid/Base) Benzoquinoneimine N-acetyl-p-benzoquinone imine (Toxic Metabolite) Paracetamol->Benzoquinoneimine Oxidation AceticAcid Acetic Acid Paracetamol->AceticAcid Hydrolysis

Caption: Simplified degradation pathway of paracetamol under stress conditions.

Conclusion

The described RP-HPLC method is simple, rapid, and reliable for the simultaneous determination of paracetamol and its primary impurity, 4-aminophenol. The method has been shown to be linear, accurate, precise, and specific. The successful separation of the drug from its degradation products in forced degradation studies confirms the stability-indicating nature of the method. This application note provides a comprehensive protocol that can be readily implemented in quality control laboratories for the routine analysis of paracetamol in bulk drug and pharmaceutical dosage forms, ensuring compliance with regulatory requirements.

References

  • Forced Degradation Behavior of Pamabrom and Paracetamol in Bulk and Pharmaceutical Dosage Form by RP-HPLC. YMER. Available from: [Link]

  • Fernanda, H. F., & Ningsih, M. (2023). Forced Degradation Study Of Paracetamol Levels Using Uv-Vis Spechtrophotometry. Journal Pharmasci (Journal of Pharmacy and Science). Available from: [Link]

  • Deore, H., et al. (2024). HPLC method validation and Forced degradation study of Paracetamol in bulk and formulation. Indian Journal of Applied & Pure Biology, 39(2), 1082-1088. Available from: [Link]

  • Forced Degradation Study of Paracetamol in Tablet Formulation Using RP-HPLC. Association of Pharmacy Professionals. Available from: [Link]

  • Knöfel, A., & Marten, S. (2020). High Speed Analysis of Paracetamol and its Process Impurities. LCGC International. Available from: [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. Available from: [Link]

  • Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Ovid. Available from: [Link]

  • El-Gindy, A., Emara, S., & Mostafa, M. M. (2020). Validated specific HPLC-DAD method for simultaneous estimation of paracetamol and chlorzoxazone in the presence of five of their degradation products and toxic impurities. Journal of the Brazilian Chemical Society, 31(9), 1876-1885. Available from: [Link]

  • Evaluated Method for the Separation and Identification of Paracetamol Impurities by Reverse Phase High Performance Liquid Chromatography (RP-HPLC). Academia.edu. Available from: [Link]

  • Determination of 4-aminophenol impurities in selected pharmaceutical preparations by hplc method with amperometric detection. Acta Poloniae Pharmaceutica. Available from: [Link]

  • Simultaneous determination of paracetamol and its main degradation product in generic paracetamol tablets using reverse-phase HPLC. ThaiScience. Available from: [Link]

  • Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. PubMed. Available from: [Link]

  • Simultaneous, Stability Indicating Method Development and Validation for Related Compounds of Ibuprofen and Paracetamol Tablets by RP-HPLC Method. Longdom Publishing. Available from: [Link]

  • Analytical Method development and validation for Quantitative analysis of Paracetamol. ResearchGate. Available from: [Link]

  • Baloul, M., et al. (2020). Paracetamol Degradation by Catalyst Enhanced Non-Thermal Plasma Process for a Drastic Increase in the Mineralization Rate. MDPI. Available from: [Link]

  • Determination of the paracetamol degradation process with online UV spectroscopic and multivariate curve resolution-alternating least squares methods: comparative validation by HPLC. RSC Publishing. Available from: [Link]

  • STABILITY INDICATING HPLC METHOD FOR PARACETAMOL, CAFFEINE, PHENYLEPHRINE HCL, CHLORPHENAMINE MALEATE AND ITS IMPURITIES IN FLUCOLD TABLET DOSAGE FORM. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]

  • Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. PubMed. Available from: [Link]

  • Analysis of Paracetamol and Critical Impurities Under European Pharmacopoeia Conditions Utilizing a Kinetex 2.7µm C18 Core-Shell LC Column. Phenomenex. Available from: [Link]

  • Stability-Indicating Method Validation: Regulatory Considerations. MasterControl. Available from: [Link]

  • Validated stability indicating RP-HPLC method for determination of paracetamol, methocarbamol and their related substances. RSC Publishing. Available from: [Link]

  • ICH Q1 Stability Testing Guidelines. MasterControl. Available from: [Link]

  • ICH Stability Testing and appropriate validation of analytical procedures. HMR Labs. Available from: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). Available from: [Link]

  • A simple stability-indicating HPLC method for simultaneous analysis of paracetamol and caffeine and its application to determinations in fixed-dose combination tablet dosage form. CABI Digital Library. Available from: [Link]

  • Validated stability indicating RP-HPLC method for determination of paracetamol, methocarbamol and their related substances. ResearchGate. Available from: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available from: [Link]

Sources

High-Throughput UHPLC Method Development and ICH Q2(R2) Validation for Paracetamol Impurity Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Target Profile (ATP)

Paracetamol (acetaminophen) is a globally ubiquitous analgesic and antipyretic. During its synthesis and shelf-life, it is susceptible to degradation and process-related contamination, yielding toxic impurities such as 4-aminophenol (a known nephrotoxin and hepatotoxin) and various N-phenylacetamide derivatives (USP Related Compounds B, C, D, and J)[1]. Stringent quantification of these impurities is a Critical Quality Attribute (CQA) in drug manufacturing.

Legacy compendial methods, such as the USP monograph for acetaminophen organic impurities, traditionally rely on fully porous 5 µm L7 (C8) columns (4.6 × 250 mm), resulting in extended run times (>40 minutes) and high solvent consumption[2]. This application note details the development and validation of a modernized Ultra-High-Performance Liquid Chromatography (UHPLC) method. By leveraging superficially porous particle (SPP) technology, we transfer the compendial method to a 2.7 µm C8 column, reducing run time by over 68% while strictly adhering to the allowable adjustments defined in USP General Chapter <621>[2]. Furthermore, this protocol is validated under the modernized ICH Q2(R2) guidelines (effective June 2024), ensuring a lifecycle-oriented, self-validating analytical procedure[3].

Method Lifecycle & Logical Workflow

To ensure the method remains robust from inception to routine quality control, the development follows the integrated lifecycle approach mandated by ICH Q14 and Q2(R2)[4].

Workflow ATP Analytical Target Profile (ATP) Dev Method Development (UHPLC-UV) ATP->Dev Guides Risk Risk Assessment & Optimization Dev->Risk Iterative Risk->Dev Feedback Val ICH Q2(R2) Validation Risk->Val Final Method Routine Routine Impurity Quantification Val->Routine Validated

Figure 1: Analytical lifecycle workflow integrating ICH Q14 development and ICH Q2(R2) validation.

Experimental Design: Causality & Mechanistic Choices

As a Senior Application Scientist, it is critical not just to list parameters, but to understand the physicochemical causality driving the method:

  • Stationary Phase Selection (The van Deemter Advantage): The transition from a 5 µm totally porous particle to a 2.7 µm SPP column (e.g., Agilent InfinityLab Poroshell 120 EC-C8, 4.6 × 150 mm) is the mechanistic core of this method[2]. SPP columns feature a solid silica core with a porous outer shell. This architecture drastically minimizes the longitudinal diffusion and mass transfer resistance (the B and C terms of the van Deemter equation). Consequently, we can operate at higher linear velocities without sacrificing theoretical plates, maintaining baseline separation between the critical pair (Paracetamol Related Compounds B and C)[2].

  • Mobile Phase Chemistry: A binary gradient of 0.1% Acetic Acid in Water (Mobile Phase A) and Methanol (Mobile Phase B) is employed. Acetic acid acts as a weak buffer to suppress the ionization of the phenolic hydroxyl groups on the impurities, mitigating secondary interactions with residual silanols on the stationary phase that cause peak tailing. Methanol is selected over acetonitrile due to its protic nature, which provides superior hydrogen-bonding selectivity ( α ) necessary to resolve structurally similar positional isomers[5].

  • Thermodynamic Control: Elevating the column temperature to 40 °C decreases mobile phase viscosity. This reduces system backpressure by approximately 40 bar, ensuring the method operates comfortably within the pressure limits of standard UHPLC instrumentation while complying with USP <621> guidelines[2].

Step-by-Step Methodologies

Reagent & Standard Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of Methanol and Milli-Q Water.

  • System Suitability Testing (SST) Solution: Weigh and dissolve Paracetamol API (20 µg/mL) and USP Related Compounds B and C (80 µg/mL each) in the diluent[5].

  • Standard Solution (100% Specification Level): Prepare a solution containing 1.25 µg/mL of Compound D and 0.25 µg/mL of Compound J in the diluent[5].

  • Sample Preparation: Accurately weigh 20 mg of the Paracetamol sample into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume (Final concentration: 200 µg/mL).

Chromatographic Conditions
  • Column: SPP EC-C8, 4.6 × 150 mm, 2.7 µm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Detection: UV Diode Array Detector (DAD) at 245 nm (Reference 360 nm, Bandwidth 100 nm). Monitoring at 245 nm maximizes the signal-to-noise (S/N) ratio due to the extended conjugation of the aromatic ring with the amide carbonyl.

Table 1: UHPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Initial Isocratic Hold
0.8955Isocratic Hold
6.80100Linear Gradient
10.60100High-Organic Wash
10.7955Rapid Re-equilibration
14.0955End of Run

ICH Q2(R2) Validation Protocol: A Self-Validating System

The recently adopted ICH Q2(R2) guideline mandates a lifecycle approach to analytical validation[3]. A key paradigm shift is the emphasis on demonstrating that the method is "fit for purpose" across its entire Reportable Range, unifying the concepts of accuracy and precision into a holistic assessment of analytical capability[4]. Every sequence must be a self-validating system, beginning with strict System Suitability Testing (SST).

ValidationLogic SST System Suitability Testing (SST) Verifies System Readiness Spec Specificity (Peak Purity) Ensures No Interference SST->Spec Proceeds if Resolution > 1.5 Lin Linearity & Range Establishes Proportionality Spec->Lin Peak Purity Confirmed via DAD Acc Accuracy (Recovery) Confirms Trueness Lin->Acc R² > 0.999 across Reportable Range Prec Precision (Repeatability) Validates Consistency Acc->Prec Recovery 98-102%

Figure 2: Sequential logic of the ICH Q2(R2) validation framework ensuring a self-validating system.

  • Specificity: Evaluated by injecting a diluent blank and a spiked sample. Peak purity is confirmed using the DAD to ensure the active peak has no co-eluting spectral impurities (Purity Angle < Purity Threshold)[4].

  • Linearity & Range: Evaluated from the Reporting Level (LOQ) up to 120% of the specification limit. ICH Q2(R2) requires reporting the confidence intervals of the regression line[3].

  • Accuracy (Recovery): API samples are spiked with known concentrations of impurities at 3 levels (e.g., 50%, 100%, 150% of the specification limit) in triplicate.

  • Precision: Repeatability is assessed via 6 independent preparations of the 100% spiked sample. Intermediate precision is evaluated by a second analyst on a different day[6].

Quantitative Validation Results

The following tables summarize the expected validation outputs for this modernized method, demonstrating compliance with global regulatory standards.

Table 2: System Suitability Testing (SST) Specifications

ParameterTarget CriteriaMechanistic Justification
Resolution (Impurity B & C) > 1.5Ensures baseline separation of critical positional isomers[5].
Tailing Factor (Paracetamol) < 1.5Confirms absence of secondary silanol interactions.
%RSD of Peak Area (n=6) ≤ 2.0%Validates autosampler precision and detector stability[2].

Table 3: ICH Q2(R2) Validation Summary (Representative Data)

ParameterParacetamolImpurity BImpurity CImpurity D4-Aminophenol
Linearity ( R2 ) > 0.999> 0.999> 0.999> 0.999> 0.999
Reportable Range (µg/mL) 100 - 3000.05 - 5.00.05 - 5.00.05 - 5.00.05 - 5.0
Accuracy (% Recovery) 99.8 ± 0.5100.2 ± 1.198.9 ± 0.9101.0 ± 1.299.5 ± 1.4
Precision (% RSD) 0.4%1.2%1.5%1.1%1.6%
LOD (µg/mL) N/A0.010.010.010.015
LOQ (µg/mL) N/A0.030.030.030.05

Conclusion

By applying first-principles chromatography theory and adhering to allowable USP <621> adjustments, the legacy 45-minute paracetamol impurity assay can be successfully transferred to a high-throughput 14-minute UHPLC method[2]. The rigorous application of the ICH Q2(R2) validation framework ensures that the method is not only fast and cost-effective but also scientifically sound, robust, and fully compliant with modern regulatory expectations for lifecycle management[3][4].

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." europa.eu. URL:[Link]

  • Agilent Technologies. "Reduce the Cost per Injection for Your USP Compendial Method." agilent.com. URL:[Link]

  • International Journal of Pharmaceutical Sciences. "Recent Advances in Analytical Method Validation as per ICH Q2(R2)." ijpsjournal.com. URL: [Link]

Sources

Troubleshooting & Optimization

Improving resolution between paracetamol and its impurities in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in pharmaceutical chromatography: achieving robust, baseline resolution between Paracetamol (Acetaminophen) and its highly polar impurities, particularly its primary degradation product and synthesis precursor, 4-aminophenol (4-AP).

This guide moves beyond basic troubleshooting by explaining the physicochemical causality behind chromatographic behavior, ensuring your analytical methods are both scientifically sound and self-validating.

Diagnostic Workflow: Paracetamol & Impurity Resolution

G Start Poor Resolution: Paracetamol & Impurities Check4AP Is 4-Aminophenol (4-AP) eluting in the void volume? Start->Check4AP VoidYes Yes (k' < 1) Check4AP->VoidYes VoidNo No, but co-eluting with Paracetamol Check4AP->VoidNo FixVoid1 Use AQ-C18 or PFP Column (Prevents phase collapse) VoidYes->FixVoid1 FixVoid2 Add Ion-Pairing Reagent (e.g., Hexanesulfonate) VoidYes->FixVoid2 FixCoelute1 Decrease % Organic in Mobile Phase VoidNo->FixCoelute1 FixCoelute2 Adjust Buffer pH (Shift 4-AP ionization) VoidNo->FixCoelute2 Tailing Is Paracetamol tailing? (Asymmetry > 1.5) FixVoid1->Tailing FixVoid2->Tailing FixCoelute1->Tailing FixCoelute2->Tailing FixTailing Use endcapped column or lower pH to < 3.0 Tailing->FixTailing Yes

Decision tree for troubleshooting HPLC resolution and retention issues for Paracetamol and 4-AP.

Troubleshooting Guides & FAQs

Q: Why does 4-aminophenol (4-AP) elute in the void volume on my standard C18 column, and how do I fix it? A: The root cause is a fundamental mismatch between the analyte's ionization state and the stationary phase chemistry. 4-AP contains an amine group with a pKa of approximately 5.5. In typical acidic mobile phases (e.g., pH 3.0), this amine is fully protonated, rendering the molecule highly hydrophilic. Standard C18 columns rely purely on dispersive (hydrophobic) interactions, which are insufficient to retain the protonated 4-AP, causing it to elute near the void volume ( ).

The Fix: Do not simply drop the organic modifier to 0%, as standard C18 alkyl chains will undergo "phase collapse" (dewetting) in 100% aqueous conditions, leading to irreproducible retention. Instead, switch to a Pentafluorophenyl (PFP) or an AQ-type (polar-embedded) C18 column. PFP columns offer orthogonal retention mechanisms—specifically interactions, dipole-dipole interactions, and hydrogen bonding—which strongly retain the polar aromatic ring of 4-AP even in higher organic compositions.

Q: I am experiencing severe peak tailing for the Paracetamol peak. How can I achieve a symmetry factor < 1.5? A: Peak tailing for paracetamol, chemically known as 1[1], is almost exclusively caused by secondary ion-exchange interactions. While the primary retention mechanism is hydrophobic partitioning, the hydroxyl and amide groups of paracetamol can hydrogen-bond with unreacted, ionized silanol groups ( ) on the silica support.

The Fix: You must suppress silanol ionization. Ensure your mobile phase buffer is strictly maintained at a pH of 3.0 or lower. For instance, using a 10 mM potassium phosphate buffer adjusted to pH 3.0[2], or utilizing3[3] ensures that the majority of surface silanols are protonated ( ) and neutral. This eliminates the secondary electrostatic drag on the paracetamol molecules.

Q: How do I ensure my method is truly "stability-indicating" for paracetamol formulations? A: A self-validating stability-indicating method must prove that all potential degradation products are baseline-resolved from the active pharmaceutical ingredient (API). Paracetamol is susceptible to hydrolytic cleavage, yielding 4-AP and acetic acid.

The Fix: You must perform forced degradation (stress testing) using 4[4], as well as thermal stress[3]. Inject these stressed samples and calculate the mass balance. The resolution ( ) between the paracetamol peak and the 4-AP peak must be . If degradation peaks co-elute with the main peak, the apparent assay value will be falsely elevated, invalidating the method.

Experimental Protocol: Optimized Stability-Indicating Method for Paracetamol and 4-AP

This protocol is designed as a self-validating system. If System Suitability Testing (SST) criteria are not met in Step 3, the system halts, preventing the generation of compromised data.

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): Dissolve 1.36 g of Potassium Dihydrogen Phosphate ( ) in 1000 mL of HPLC-grade water to create a 10 mM solution.

  • pH Adjustment: Add orthophosphoric acid dropwise while stirring until the pH reaches exactly 3.0 0.05. Causality: This specific pH ensures the suppression of silanol ionization on the column while keeping 4-AP protonated for optimal interaction with a PFP phase.

  • Organic (Mobile Phase B): 100% HPLC-grade Acetonitrile.

  • Filter both phases through a 0.22 µm membrane and sonicate for 10 minutes to degas.

Step 2: Chromatographic Conditions

  • Column: Pentafluorophenyl (PFP) phase, 150 mm × 4.6 mm, 3 µm particle size.

  • Elution Mode: Isocratic, 85% Mobile Phase A / 15% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 2[2] (optimal for paracetamol and 4-AP simultaneous detection).

  • Injection Volume: 10 µL.

Step 3: System Suitability Testing (SST) - The Self-Validation Gate Inject a resolution standard containing 10 µg/mL of 4-AP and 100 µg/mL of Paracetamol. Proceed to sample analysis only if the following criteria are met:

  • Retention factor ( ) of 4-AP 1.5.

  • Resolution ( ) between 4-AP and Paracetamol 2.5.

  • Tailing factor ( ) for Paracetamol 1.5.

Quantitative Data: Column Chemistry Comparison

The following table summarizes the expected chromatographic behavior of Paracetamol and 4-AP across different stationary phases, providing a quantitative baseline for method development.

Column ChemistryPrimary Retention MechanismMobile Phase Suitability4-AP Retention ( )Paracetamol AsymmetryExpected Resolution ( )
Standard C18 Hydrophobic (Dispersive)>5% Organic< 0.5 (Poor)1.4 - 1.8< 1.5
AQ-C18 (Polar Endcapped) Hydrophobic + H-bonding100% Aqueous Compatible1.2 - 2.01.0 - 1.2> 2.0
PFP (Pentafluorophenyl) , Dipole, H-bondingStandard Reversed-Phase2.5 - 3.5 (Excellent)1.0 - 1.1> 3.0
HILIC (Bare Silica/Amide) Hydrophilic Partitioning>70% Organic> 5.01.0 - 1.3> 3.0

References

  • A Validated RP-HPLC Method for Simultaneous Estimation of Paracetamol and Diclofenac Potassium in Pharmaceutical Formulation. sphinxsai.com.1

  • Stability-Indicating HPLC Method for the Simultaneous Determination of Paracetamol and Tramadol Hydrochloride in Fixed-Dose Combination Tablets. sciencepublishinggroup.com. 3

  • HPLC METHOD FOR DETERMINATION OF PARACETAMOL IN PHARMACEUTICAL FORMULATIONS AND ENVIRONMENTAL WATER SAMPLES. researchgate.net. 2

  • A Simple Stability-Indicating HPLC Method for Simultaneous Analysis of Paracetamol and Caffeine and Its Application to Determinations in Fixed-Dose Combination Tablets. akjournals.com. 4

  • Simultaneous HPLC Estimation of Paracetamol and Lornoxicam from Tablets. scispace.com. 5

Sources

Degradation of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Analytical and Formulation Development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide (CAS: 855928-60-8).

This compound features an aliphatic amide backbone flanked by a primary alcohol and a phenolic ring[1]. Because of this structural duality, its stability in aqueous solutions is dictated by competing degradation pathways: hydrolysis of the amide bond and oxidation of the phenol moiety. Understanding the causality behind these degradation mechanisms is critical for developing robust formulations and reliable analytical methods.

Physicochemical Profile & Degradation Matrix

To troubleshoot instability, we must first establish the quantitative and structural baseline of the active pharmaceutical ingredient (API). The compound is structurally related to acetaminophen analogs but features an extended acetamide linker, making its degradation profile distinct[2].

Table 1: Physicochemical Properties of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide

PropertyValue / DescriptionClinical/Analytical Implication
CAS Number 855928-60-8[1]Essential for reference standard procurement.
Molecular Formula C₁₀H₁₃NO₃Used for exact mass determination in LC-MS (m/z 196.09 [M+H]⁺).
Molecular Weight 195.22 g/mol [3]Critical for molarity calculations in forced degradation studies.
Key Vulnerabilities Phenol (-OH), Amide (-CONH-)Susceptible to autoxidation and pH-dependent hydrolysis, respectively.

Table 2: Forced Degradation Matrix & Expected Products

Stress ConditionPrimary MechanismMajor Degradation ProductsKinetics
Alkaline (pH > 9) Base-catalyzed hydrolysis4-Hydroxyphenylacetic acid (4-HPA), EthanolamineFast; driven by hydroxide nucleophilicity[4].
Acidic (pH < 3) Acid-catalyzed hydrolysis4-Hydroxyphenylacetic acid (4-HPA), EthanolamineModerate; requires N- or O-protonation[4].
Oxidative (H₂O₂, O₂) Radical oxidationQuinone methides, Dimeric/Polymeric speciesFast; accelerated by trace transition metals[5].

Mechanistic Pathways of Degradation

Understanding how the molecule falls apart allows you to design buffers that keep it intact. The diagram below illustrates the two competing pathways.

DegradationPathways API N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide (Intact API) Hydrolysis Amide Hydrolysis (pH Extremes) API->Hydrolysis H2O Oxidation Phenol Oxidation (ROS / UV / Metals) API->Oxidation O2 / Fe3+ Prod1 4-Hydroxyphenylacetic Acid (4-HPA) Hydrolysis->Prod1 Prod2 Ethanolamine Hydrolysis->Prod2 Prod3 Quinone Methide Intermediates Oxidation->Prod3 Prod4 Colored Polymeric Species Prod3->Prod4 Dimerization

Fig 1: Competing degradation pathways: pH-driven hydrolysis vs. ROS-driven oxidation.

Troubleshooting & FAQs (Diagnostic Guide)

Q1: My aqueous stock solution turns pink, then brown over 48 hours at room temperature. What is happening, and how do I prevent it? The Causality: The color change is a classic indicator of phenol oxidation. The 4-hydroxyphenyl moiety is oxidized by dissolved oxygen (often catalyzed by trace metals in the buffer or glassware) to form a phenoxy radical. This radical delocalizes to form highly reactive quinone methides, which rapidly polymerize into complex, light-absorbing chromophores[5]. The Fix:

  • Purge your diluent with Nitrogen or Argon for 15 minutes prior to dissolving the API.

  • Add a sacrificial antioxidant (e.g., 0.1% Ascorbic Acid) or a metal chelator (e.g., 1 mM EDTA) to your buffer to scavenge reactive oxygen species (ROS) and sequester catalytic metal ions.

Q2: I am observing a rapid loss of the main API peak in my HPLC chromatogram when formulated in a pH 10 carbonate buffer, but there is no color change. Why? The Causality: You are driving base-catalyzed amide hydrolysis. At pH 10, the hydroxide ion (OH⁻) acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the acetamide group to form a tetrahedral intermediate. This intermediate collapses, expelling ethanolamine and leaving 4-hydroxyphenylacetic acid (4-HPA)[4]. Because 4-HPA and ethanolamine are colorless, the solution remains clear despite the total degradation of your API. The Fix: Formulate the compound in a mildly acidic to neutral buffer (pH 4.5 to 6.5) where the amide bond exhibits maximum thermodynamic stability.

Q3: During forced degradation testing, my HPLC peak areas are not reproducible between replicate injections of the same vial. Is the method flawed? The Causality: If you are sampling directly from a stressed vial (e.g., 0.1 N NaOH) without neutralizing it, the degradation reaction is continuing inside the autosampler. The first injection will have more intact API than the third injection taken 45 minutes later. The Fix: Implement a self-validating quenching step. By neutralizing the pH immediately upon sampling, you freeze the kinetic state of the reaction, ensuring that the analytical readout accurately reflects the intended stress duration.

Standardized Experimental Protocol: Stability & Forced Degradation

To accurately profile the degradation of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide, use the following self-validating workflow. This protocol isolates hydrolysis from oxidation, ensuring mechanistic clarity.

ProtocolWorkflow Step1 1. Stock Prep 1.0 mg/mL API in 50% MeOH Step2 2. Stress Induction Acid, Base, or Oxidative Reagents Step1->Step2 Step3 3. Quenching Neutralize pH & Dilute to 0.1 mg/mL Step2->Step3 Step4 4. LC-MS Analysis Quantify API & Identify 4-HPA Step3->Step4

Fig 2: Standardized workflow for forced degradation and kinetic quenching.

Step-by-Step Methodology:

Phase 1: Sample Preparation

  • Accurately weigh 10.0 mg of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide.

  • Dissolve in 10.0 mL of a 50:50 Methanol:Water mixture to create a 1.0 mg/mL stock. (Methanol ensures complete solubility and prevents precipitation during stress additions).

Phase 2: Stress Induction (Base Hydrolysis Example)

  • Transfer 1.0 mL of the stock solution into a 5 mL amber volumetric flask (amber glass prevents concurrent photo-oxidation).

  • Add 1.0 mL of 0.1 N NaOH.

  • Cap tightly, vortex for 5 seconds, and place in a thermomixer at 60°C for exactly 60 minutes.

Phase 3: Kinetic Quenching (Critical Step)

  • Remove the flask from the thermomixer and immediately place it in an ice-water bath for 2 minutes to slow thermal kinetics.

  • Add exactly 1.0 mL of 0.1 N HCl to neutralize the hydroxide ions, effectively halting the base-catalyzed tetrahedral intermediate formation[4].

  • Dilute to the 5.0 mL mark with mobile phase (e.g., 0.1% Formic Acid in Water). The final theoretical concentration is 0.2 mg/mL.

Phase 4: HPLC-UV/MS Analysis

  • Inject 10 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

  • Data Validation: Monitor UV at 254 nm and 280 nm. You should observe the depletion of the parent peak (m/z 196 [M+H]⁺) and the emergence of 4-hydroxyphenylacetic acid (m/z 151 [M-H]⁻ in negative ion mode or UV detection at 280 nm)[6][7].

Sources

Troubleshooting guide for paracetamol impurity analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Paracetamol Impurity Analysis. As a Senior Application Scientist, I have designed this guide to move beyond mere symptom-treatment. Successful chromatography relies on understanding the thermodynamic and kinetic forces occurring inside your column.

In this guide, we will deconstruct the European Pharmacopoeia (EP) 9.4 methodology for paracetamol impurities, establish a self-validating experimental protocol, and provide a causality-driven troubleshooting matrix for the most common chromatographic failures.

The Analytical Framework & Causality

Paracetamol (acetaminophen) is a widely used analgesic, but its synthesis pathways and degradation mechanics can yield highly toxic byproducts[1]. The most critical of these is Impurity K (4-aminophenol) , a nephrotoxic and teratogenic compound formed via the hydrolysis of paracetamol[2][3].

Because Impurity K is highly polar and elutes just before the massive paracetamol API peak, baseline resolution is notoriously difficult. To overcome this, modern pharmacopeial methods mandate the use of superficially porous (core-shell) C18 particles[3]. By utilizing a solid silica core surrounded by a porous shell, we drastically reduce the longitudinal diffusion and eddy dispersion terms of the van Deemter equation, achieving the high theoretical plate counts necessary to separate these critical pairs without extreme backpressures[3][4].

G A Sample Preparation (85/15 Water/MeOH) B HPLC Separation (C18 Core-Shell, Gradient) A->B C UV Detection (254 nm) B->C D System Suitability (Rs > 5.0 for Impurity K) C->D E Troubleshooting (Adjust Buffer/Gradient) D->E If Rs < 5.0 E->B Refine Parameters

Fig 1: Standard workflow and feedback loop for paracetamol impurity analysis.

Quantitative Data: Critical Impurities Profile

To effectively troubleshoot, you must know the regulatory limits and chemical nature of the targets you are separating. Below is a summary of the most critical paracetamol impurities monitored under EP and ICH guidelines.

ImpurityChemical NameSource MechanismRegulatory Limit
Impurity K 4-Aminophenol (PAP)Primary degradation (Hydrolysis) & Synthesis≤ 0.005% (API) / ≤ 0.1% (Formulation)[2][5]
Impurity F 4-Nitrophenol (PNP)Synthesis precursor≤ 0.05%[5]
Impurity J 4-Chloroacetanilide (PCA)Synthesis byproduct≤ 0.001%[5]

Self-Validating Experimental Protocol: EP 9.4 Method

This protocol is engineered as a self-validating system. You cannot proceed to sample analysis unless the system suitability test (Resolution ≥ 5.0 between Impurity K and Paracetamol) is strictly met[3]. This acts as a thermodynamic gatekeeper, proving your mobile phase and column chemistry are functioning correctly.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Buffer): Dissolve exactly 1.7 g of potassium dihydrogen phosphate ( KH2​PO4​ ) and 1.8 g of dipotassium hydrogen phosphate ( K2​HPO4​ ) in 1000 mL of HPLC-grade water[3][4]. Mechanistic Insight: This specific ratio creates a highly stable ionic environment, locking the ionization state of basic impurities to prevent retention time drift.

  • Mobile Phase B: 100% HPLC-grade Methanol[4].

Step 2: Chromatographic Conditions

  • Column: Superficially porous (core-shell) C18, 100 x 2.1 mm, 2.7 µm particle size (e.g., HALO 90Å C18 or Kinetex C18)[4][6].

  • Flow Rate: 0.3 mL/min[4].

  • Column Temperature: 30°C[3][4].

  • Detection: UV at 254 nm[4].

  • Injection Volume: 1 µL[4].

  • Sample Solvent: 85/15 Water/Methanol[4].

Step 3: Gradient Elution Profile Execute the following linear gradient[4]:

  • 0.0 - 1.0 min: 5% B

  • 1.0 - 10.0 min: 5% → 10% B

  • 10.0 - 20.0 min: 10% B

  • 20.0 - 40.0 min: 10% → 34% B

  • 40.0 - 50.0 min: 34% B

Step 4: System Suitability Validation

  • Inject the system suitability standard (containing Paracetamol and Impurity K).

  • Validation Gate: Calculate the resolution ( Rs​ ). If Rs​≥5.0 , the system is validated for sample analysis[3]. If Rs​<5.0 , halt the sequence and proceed to the troubleshooting section.

Troubleshooting Guide & FAQs

Troubleshooting Start Issue: Poor Resolution (Paracetamol & Imp K) CheckCol Check Column Architecture (Superficially Porous?) Start->CheckCol ChangeCol Switch to 2.7µm C18 (e.g., HALO/Kinetex) CheckCol->ChangeCol No CheckMP Check Buffer Ionic Strength (1.7g KH2PO4 + 1.8g K2HPO4) CheckCol->CheckMP Yes AdjustpH Remake Buffer & Verify pH CheckMP->AdjustpH Incorrect

Fig 2: Decision tree for resolving poor resolution between paracetamol and Impurity K.

Q1: Why am I failing the system suitability requirement ( Rs​<5.0 ) for Paracetamol and Impurity K? A: This is the most common failure point and is governed by two factors: particle architecture and buffer capacity. Causality: Impurity K (4-aminophenol) is a polar, basic amine. If you are using a traditional fully porous 5 µm column, the mass transfer kinetics are too slow, causing band broadening that bleeds into the paracetamol peak. Furthermore, if your phosphate buffer ionic strength is too low, secondary interactions between the basic amine of Impurity K and unendcapped residual silanols on the silica support will cause severe peak tailing. Solution: Verify you are using a 2.7 µm core-shell C18 column[4][6]. Remake Mobile Phase A precisely, ensuring the 1.7g/1.8g phosphate salt ratio is exact to suppress silanol ionization[3].

Q2: I am observing severe baseline drift during the gradient run. How can I correct this? A: Causality: The EP method utilizes a gradient shifting from 5% to 34% Methanol[4]. Baseline drift at 254 nm is typically caused by the difference in UV absorbance between the aqueous phosphate buffer and the organic modifier. As the methanol concentration increases, the refractive index and background absorbance of the mobile phase change. Solution: Ensure you are using LC-MS or HPLC-grade methanol with a low UV cutoff. If the drift is consistent and reproducible, utilize your chromatography data system (CDS) to perform a blank subtraction (injecting the 85/15 Water/MeOH diluent) to flatten the baseline.

Q3: Why are the late-eluting critical pairs (Impurity M/G and Impurities I/L/J) co-eluting? A: Causality: Unlike Impurity K, these late-eluting compounds are highly hydrophobic structural isomers. Their separation relies heavily on partition thermodynamics, which are exquisitely sensitive to temperature[4]. A fluctuation of even 1–2°C in the column oven will alter their partition coefficients just enough to cause co-elution. Solution: Do not rely solely on the ambient laboratory temperature. Ensure your column oven is actively calibrated and locked at exactly 30°C[3][4]. Additionally, verify the dwell volume of your LC system; a system with a massive dwell volume will delay the arrival of the 34% methanol gradient, artificially compressing these late peaks.

Q4: How do I handle the sample solvent to prevent peak distortion of early eluters? A: Causality: If your sample is dissolved in 100% methanol, the injection creates a "strong solvent plug." When this plug hits the column head, early-eluting polar compounds like Impurity K will race down the column before the gradient has a chance to focus them, resulting in split or fronting peaks. Solution: Always match your sample diluent as closely as possible to the initial mobile phase conditions. Diluting your sample in 85/15 Water/Methanol ensures the analytes focus in a tight band at the head of the column upon injection[4].

References

  • Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods - PMC. nih.gov. 2

  • European Pharmacopoeia Paracetamol Monograph Draft Method: Achieving Improved Sensitivity, Resolution, and Separation. windows.net.3

  • Evaluated Method for the Separation and Identification of Paracetamol Impurities by Reverse Phase High Performance Liquid Chromatography (RP-HPLC) - Academia.edu. academia.edu. 5

  • Analysis of Paracetamol and Critical Impurities Under European Pharmacopoeia Conditions Utilizing a Kinetex 2.7µm C18 Core-Shell LC Column. phenomenex.com. 6

  • Paracetamol Impurities: European Pharmacopoeia 9.4 Method - MAC-MOD Analytical. mac-mod.com.4

  • Future Perspectives and Challenges in Impurity Profiling of Paracetamol and Metronidazole: A Comprehensive Review - RJ Wave. rjwave.org. 1

Sources

Enhancing sensitivity for low-level detection of paracetamol impurities

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Technical Support Center: Low-Level Detection of Paracetamol Impurities

Introduction Paracetamol (acetaminophen) is a globally ubiquitous active pharmaceutical ingredient (API). However, its synthesis and hydrolytic degradation generate process-related impurities, the most critical being 4-aminophenol (4-AP). Due to its documented nephrotoxicity and teratogenic effects, global regulatory bodies—including the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.)—strictly limit 4-AP to 50 ppm (0.005% w/w) in the drug substance[1][2]. Detecting such trace levels in complex, high-concentration paracetamol matrices requires highly optimized analytical workflows. This technical support guide provides drug development professionals with validated methodologies, causal troubleshooting, and data-driven solutions to achieve robust sub-ppm impurity detection.

Section 1: Validated Experimental Methodologies

To achieve sub-ppm sensitivity and overcome matrix interference, laboratories must often move beyond standard HPLC-UV. Below is a self-validating, step-by-step methodology for High-Performance Liquid Chromatography with Amperometric Detection (HPLC-ED). This method leverages the differential electrochemical activity of 4-AP to bypass paracetamol matrix interference entirely[1][3].

Step-by-Step Protocol: Highly Sensitive HPLC-ED for 4-AP Detection

  • Sample Preparation (Matrix Isolation): Dissolve the paracetamol sample (e.g., 500 mg tablet equivalent) in a minimal volume of methanol to precipitate insoluble excipients. Dilute with the mobile phase and filter through a 0.22 µm PTFE syringe filter to protect the analytical column and the electrochemical electrode.

  • Mobile Phase Formulation: Prepare a 0.05 mol/L LiCl solution containing 18% (v/v) methanol. Adjust the pH strictly to 4.0 using orthophosphoric acid[1][3].

    • Causality: A pH of 4.0 ensures 4-AP remains in a state optimal for electrochemical oxidation while suppressing the ionization of paracetamol, maximizing chromatographic resolution.

  • Chromatographic Separation: Utilize a reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) maintained at 25°C. Set the isocratic flow rate to 1.0 mL/min.

  • Amperometric Detection Setup: Equip the detector with a glassy carbon working electrode and an Ag/AgCl reference electrode. Set the applied potential to +325 mV[1][3].

    • Causality: At +325 mV, 4-AP yields a stable, well-shaped oxidation peak. Paracetamol requires a much higher potential to oxidize. This differential electroactivity provides extreme selectivity, effectively silencing the massive paracetamol matrix signal[1].

  • System Suitability & Self-Validation: Inject a standard mixture of paracetamol and 4-AP (e.g., 10 ng/mL). The system is validated for routine analysis if the resolution factor (Rs) > 2.0, the 4-AP signal-to-noise ratio (S/N) > 10, and the relative standard deviation (RSD) of the 4-AP peak area across five replicate injections is < 6%[3].

G A Sample Preparation (Extraction & 0.22 µm Filtration) B Chromatographic Separation (Reversed-Phase C18, pH 4.0) A->B 10-20 µL Injection C Detection Modality Selection B->C Eluent D Amperometric Detection (ED) (+325 mV, Glassy Carbon) C->D High Selectivity E UHPLC-UV / LC-MS/MS (Sub-2 µm or MRM Mode) C->E High Throughput F Data Analysis (Quantification < 50 ppm 4-AP) D->F Signal E->F Signal

Analytical workflow for the low-level detection and quantification of paracetamol impurities.

Section 2: Troubleshooting Guide

Q1: We are experiencing co-elution of 4-aminophenol (4-AP) with the main paracetamol peak or formulation excipients. How can we resolve this matrix interference? A1:

  • Causality: Paracetamol is typically present at concentrations thousands of times higher than 4-AP. In standard reversed-phase HPLC, the massive paracetamol peak can exhibit severe tailing that masks the early-eluting polar 4-AP peak.

  • Solution: First, modify the mobile phase by decreasing the organic modifier (e.g., methanol) concentration during the initial gradient phase to increase the retention of the polar 4-AP on the C18 column. If using UV detection, consider switching to Amperometric Detection (ED) at +325 mV. Because paracetamol is minimally electroactive at this low potential, its massive peak is virtually eliminated from the chromatogram, revealing the underlying 4-AP without complex gradient programming[1][3].

Q2: Our current HPLC-UV setup cannot reliably detect 4-AP below the 50 ppm regulatory limit. How can we enhance sensitivity without investing in an LC-MS system? A2:

  • Causality: Standard 5 µm particulate columns produce broader peaks, which dilutes the analyte concentration in the detector flow cell, inherently reducing the UV signal intensity.

  • Solution: Upgrade to Ultra-High-Performance Liquid Chromatography (UHPLC) using sub-2 µm columns (e.g., 1.8 µm C18). Smaller particles reduce eddy diffusion and mass transfer resistance, resulting in highly efficient, sharp peaks. This concentrates the analyte band, significantly boosting the signal-to-noise ratio. Validated UHPLC methods have demonstrated Limits of Detection (LOD) for paracetamol impurities in the range of 0.01–0.08 µg/mL with run times under 2 minutes[4].

Q3: When using LC-MS/MS for trace impurity profiling, we observe significant ion suppression for 4-AP. How do we mitigate this? A3:

  • Causality: 4-AP is highly polar and elutes near the void volume in standard reversed-phase chromatography. At this retention time, un-retained salts, excipients, and other polar matrix components co-elute and compete for charge in the Electrospray Ionization (ESI) source, causing ion suppression.

  • Solution: Implement a divert valve to direct the first minute of the eluent (containing un-retained salts) to waste before switching the flow to the mass spectrometer. Alternatively, switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC retains polar compounds like 4-AP much longer than reversed-phase methods, moving the analyte away from the suppression zone. Furthermore, the highly organic mobile phases used in HILIC drastically enhance ESI desolvation efficiency, boosting MS sensitivity[2].

Q4: What causes severe peak tailing for 4-AP, and how do we correct it? A4:

  • Causality: 4-AP contains a basic primary amine group. At neutral or slightly acidic pH, this amine is protonated and interacts strongly with residual, unreacted silanol groups (which are negatively charged) on the silica backbone of the stationary phase via secondary ion-exchange mechanisms.

  • Solution: Use heavily end-capped or sterically protected C18 columns specifically designed for basic compounds[4]. Additionally, strictly control the mobile phase pH using a strong buffer (e.g., phosphate or ammonium acetate) to either fully protonate or suppress the ionization of the silanol groups. A pH of 3.7 to 4.0 is generally optimal for balancing retention and peak shape[3][4].

Section 3: Frequently Asked Questions (FAQs)

Q: What are the specific regulatory limits for paracetamol impurities? A: The most critical impurity, 4-aminophenol (4-AP), is limited to 50 ppm (0.005% w/w) in the paracetamol drug substance by the USP, Ph. Eur., and British Pharmacopoeia[1][2][5]. For formulated tablet products, some monographs permit a slightly wider limit (e.g., 0.1% w/w), but stringent internal quality control often targets the 50 ppm threshold to ensure patient safety[1][5]. Other impurities, such as 4-nitrophenol (4-NP) and 4-chloroacetanilide, are typically limited to 0.05% and 0.001%, respectively[6].

Q: Why is 4-aminophenol (4-AP) the primary impurity of concern? A: 4-AP is both a synthetic precursor and the primary hydrolytic degradation product of paracetamol. Toxicologically, it is significantly more hazardous than paracetamol itself, possessing known nephrotoxic and teratogenic properties. It is also capable of causing methemoglobinemia, necessitating rigorous trace-level monitoring[1][2][3].

Section 4: Quantitative Data Summary

The following table summarizes the performance metrics of various analytical modalities used for the detection of the primary paracetamol impurity, 4-AP.

Detection ModalityLimit of Detection (LOD)Run TimeKey AdvantagesPrimary Limitations
HPLC-UV (Standard) ~0.1 - 0.5 µg/mL10 - 15 minWidely available, simple setup.Prone to matrix interference; struggles to meet 50 ppm limits reliably.
UHPLC-UV (Sub-2 µm) 0.01 - 0.08 µg/mL[4]< 3 min[4]High throughput, sharp peaks, low solvent consumption[4].Requires specialized high-pressure UHPLC instrumentation (up to 1000 bar).
HPLC-ED (Amperometric) 0.001 - 0.004 µg/mL[1][3]5 - 10 minExceptional sensitivity and selectivity; ignores paracetamol matrix[1].Requires precise pH control and regular electrode maintenance[3].
LC-MS/MS (MRM) < 0.001 µg/mL5 - 10 minDefinitive structural identification; ultimate sensitivity[2].High capital cost; susceptible to ion suppression from matrix[2].

References

  • Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Ovid.
  • Future Perspectives and Challenges in Impurity Profiling of Paracetamol and Metronidazole: A Comprehensive Review. RJ Wave.
  • Evaluated Method for the Separation and Identification of Paracetamol Impurities by Reverse Phase High Performance Liquid Chromatography (RP-HPLC). Academia.edu.
  • Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Ptfarm.pl.
  • Application Note - High speed analysis of paracetamol. Lcms.cz.
  • Journal of Pharmaceutical and Biomedical Analysis Determination of paracetamol and its main impurity 4-aminophenol in analgesic. Ovid.

Sources

Technical Support Center: Method Robustness Testing for N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical quantification of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide (CAS: 855928-60-8)[1]. This compound—characterized by its phenolic hydroxyl, acetamide linker, and terminal primary alcohol—presents unique chromatographic challenges.

This guide provides actionable troubleshooting, step-by-step methodologies, and structural causality to ensure your High-Performance Liquid Chromatography (HPLC) methods comply with the latest ICH Q14 and Q2(R2) regulatory standards[2][3].

Section 1: Core Principles & Experimental Design (FAQ)

Q1: Why transition from One-Factor-At-A-Time (OFAT) to a multivariate Design of Experiments (DoE) for robustness testing? A1: Historically, robustness was evaluated by changing one parameter at a time. However, the ICH Q14 guideline advocates for an "enhanced approach" utilizing multivariate models[3]. A Plackett-Burman DoE allows you to evaluate multiple Critical Method Parameters (CMPs) simultaneously in a fraction of the experimental runs[4]. Causality: OFAT fails to detect interactions between variables (e.g., how column temperature affects the pH-dependent ionization of an analyte). A multivariate approach maps the entire Method Operable Design Region (MODR), ensuring that routine operational fluctuations do not compromise data integrity[5].

Q2: What are the Critical Method Parameters (CMPs) specific to N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide? A2: Based on the molecule's functional groups, the following CMPs must be evaluated:

  • Mobile Phase pH: The phenolic hydroxyl has a pKa of ~9.5. While the molecule is neutral at acidic pH, fluctuations in pH can alter the ionization state of residual column silanols, affecting secondary interactions.

  • Organic Modifier Concentration (%): Directly impacts the hydrophobic retention of the aromatic ring.

  • Column Temperature: Influences the viscosity of the mobile phase and the kinetics of the hydrogen bonding between the analyte's amide/hydroxyl groups and the stationary phase.

Section 2: Step-by-Step Methodology: Plackett-Burman Robustness Validation

To establish a self-validating and robust method, execute the following protocol based on ICH Q2(R2) requirements[2]:

Step 1: Define the Analytical Target Profile (ATP)

  • Action: Establish the required performance criteria. For this analyte, target a resolution ( Rs​ ) > 2.0 from related impurities (e.g., 4-hydroxyphenylacetic acid) and a tailing factor ( Tf​ ) < 1.5.

  • Causality: The ATP serves as the benchmark. If the method fails to meet these criteria under deliberate variations, it is not fit for purpose[6].

Step 2: Parameter Selection and Range Definition

  • Action: Select 4-7 CMPs and define a narrow, deliberate variation range (High +1, Low -1) representing typical day-to-day laboratory fluctuations[5].

  • Example: pH (2.8 to 3.2), Temperature (28°C to 32°C), Flow Rate (0.9 to 1.1 mL/min).

Step 3: Execute the 12-Run Plackett-Burman Matrix

  • Action: Run the 12 randomized experimental conditions[4]. Include "dummy factors" to estimate experimental error.

  • Causality: The 12-run matrix orthogonalizes the main effects, allowing you to mathematically isolate the impact of each parameter on the ATP criteria without confounding variables[7].

Step 4: Statistical Evaluation & Control Strategy

  • Action: Calculate the standardized effects using ANOVA. Parameters with a p-value < 0.05 are deemed statistically significant and require strict control within the final method standard operating procedure (SOP).

PB_Workflow A 1. Define Analytical Target Profile (Target: Rs > 2.0, Tf < 1.5) B 2. Risk Assessment (FMEA) Identify Critical Parameters A->B C 3. Plackett-Burman DOE (12-Run Matrix Execution) B->C D 4. Statistical ANOVA Calculate Standardized Effects C->D E 5. Define Control Strategy (Method Operable Design Region) D->E

ICH Q14 aligned robustness testing workflow for analytical procedure lifecycle management.

Section 3: Troubleshooting Common Method Failures

Q3: I am observing severe peak tailing ( Tf​ > 1.8) for N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide. How do I correct this? A3:

  • Diagnostic: The analyte possesses multiple hydrogen-bond donors/acceptors (phenol -OH, amide -NH, alcohol -OH).

  • Causality: If the mobile phase pH drifts above 4.0, residual silanols ( Si−OH ) on the silica-based stationary phase become ionized ( Si−O− ). These ionized sites form strong secondary hydrogen bonds with the analyte, causing the peak to drag or tail.

  • Resolution: Tightly control the aqueous mobile phase pH to 3.0 ± 0.1 to suppress silanol ionization. Alternatively, switch to a polar-embedded or fully end-capped C18 column designed to shield residual silanols.

Silanol_Causality pH Mobile Phase pH > 4.0 Silanol Ionization of Residual Column Silanols (Si-O⁻) pH->Silanol Hbond Secondary Interactions with Analyte -OH and Amide Silanol->Hbond Tailing Severe Peak Tailing & Asymmetry (Tf > 1.5) Hbond->Tailing

Causality of peak tailing due to secondary silanol interactions at elevated mobile phase pH.

Q4: How do I maintain baseline resolution ( Rs​ > 2.0) between the analyte and its synthetic precursor, 4-hydroxyphenylacetic acid? A4:

  • Diagnostic: Co-elution occurs when the mobile phase pH is not strictly controlled.

  • Causality: 4-hydroxyphenylacetic acid contains a carboxylic acid group with a pKa of ~4.3. N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide is neutral across the acidic pH range. If the pH fluctuates near 4.3, the precursor partially ionizes, drastically shifting its retention time into the elution window of the neutral analyte.

  • Resolution: Buffer the mobile phase at least 1.5 pH units away from the precursor's pKa (e.g., pH 2.8) to ensure both compounds remain fully protonated and chromatographically distinct.

Section 4: Data Presentation & Self-Validating System Suitability

Table 1: Summary of Plackett-Burman Statistical Effects on CQAs This table summarizes hypothetical robustness data demonstrating which parameters require stringent control.

Method ParameterLow Level (-1)Nominal (0)High Level (+1)Effect on Resolution ( p -value)Effect on Tailing ( p -value)Control Strategy Conclusion
Mobile Phase pH 2.83.03.2-0.45 (0.012)+0.30 (0.045)Critical - Control to ±0.1 units
Column Temp (°C) 283032-0.10 (0.350)-0.05 (0.620)Robust - Standard control
Organic Modifier (%) 182022-0.85 (0.005)*+0.02 (0.810)Critical - Use premixed phases
Flow Rate (mL/min) 0.91.01.1+0.05 (0.710)+0.01 (0.920)Robust - Standard control

*Statistically significant effect (p < 0.05). Indicates the method is NOT robust to variations in this parameter and requires strict analytical control.

Q5: How do I design a System Suitability Test (SST) that acts as a self-validating check for method robustness before every run? A5: According to ICH Q14, the SST is an integral part of the analytical control strategy[8]. A self-validating SST for this method must include:

  • Selectivity Check: Inject a resolution mixture containing N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide and 4-hydroxyphenylacetic acid. Pass criteria: Rs​ > 2.0. (Validates pH and organic modifier stability).

  • Peak Symmetry Check: Evaluate the tailing factor of the main analyte peak. Pass criteria: Tf​ < 1.5. (Validates column end-capping integrity and suppression of silanol activity).

  • System Precision: Perform 5 replicate injections of the standard. Pass criteria: RSD < 2.0%. (Validates injector reproducibility and detector baseline stability).

If the SST fails, the system automatically invalidates the run, preventing the generation of out-of-specification (OOS) data due to method drift.

References

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Analytical Procedure Development Q14 Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Method Validation and Robustness (Plackett-Burman Experimental Design) Source: LCGC International URL:[Link]

Sources

Technical Support Center: LC-MS/MS Troubleshooting for Paracetamol Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced LC-MS/MS Technical Support Center. This knowledge base is designed for analytical chemists, researchers, and drug development professionals dealing with the complex challenge of quantifying trace impurities (such as 4-aminophenol and p-chloroaniline) within high-concentration paracetamol (acetaminophen) matrices.

When analyzing trace impurities, the active pharmaceutical ingredient (API) itself acts as a massive endogenous interferent, leading to severe ion suppression. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you achieve robust, regulatory-compliant assays.

Module 1: Mechanistic Understanding of Matrix Effects

Q1: Why does paracetamol cause such severe ion suppression for its own trace impurities?

A: The root cause lies in the fundamental mechanism of Electrospray Ionization (ESI). ESI relies on the formation of charged droplets. As these droplets evaporate, surface-active molecules compete for a limited number of available charge sites at the droplet surface[1].

In impurity profiling, the paracetamol API is present at concentrations orders of magnitude higher than the target impurities (e.g., a 0.1% impurity limit means the API is 1000x more abundant)[2]. This massive concentration gradient causes the API to saturate the droplet surface. Trace impurities, such as the nephrotoxic degradant 4-aminophenol (PAP)[3] or the toxic contaminant p-chloroaniline (PCA)[4], are physically blocked from acquiring a charge, resulting in a drastically reduced ion yield and a suppressed MS signal.

Mechanism A Paracetamol Sample (API + Trace Impurities) B ESI Droplet Formation (High Surface Tension) A->B C API Matrix Overload (High Concentration) B->C D Trace Impurities (e.g., 4-aminophenol) B->D E Charge Competition at Droplet Surface C->E D->E F Evaporation & Fission E->F G Suppressed Impurity Signal (Low Ion Yield) F->G

Mechanism of ESI charge competition leading to trace impurity ion suppression.

Q2: How can I experimentally quantify the exact degree of ion suppression in my assay?

A: You must establish a self-validating system using the Post-Extraction Addition Method [5]. This isolates the ionization suppression variable from the extraction recovery variable.

  • Calculate the Matrix Effect (ME %): ME(%)=(Peak Area of Impurity in Neat SolventPeak Area of Impurity Spiked Post-Extraction​)×100

  • Interpretation: A value of 100% indicates zero matrix effect. Values < 100% indicate ion suppression, while values > 100% indicate ion enhancement[6]. For example, studies have shown that in complex matrices like muscle tissue, paracetamol and its metabolites can suffer from >85% signal reduction (ME < 15%) if not properly mitigated[5].

Quantitative Data: Target Impurities & Expected Matrix Effects

Table 1: Common Paracetamol Impurities and Target Masses

Impurity Chemical Name Target Mass [M+H]+ (m/z) Common Source
API Paracetamol (Acetaminophen) 152.1 Active Ingredient
Impurity K 4-Aminophenol (PAP) 110.1 Synthesis intermediate / Degradant[3][7]
Impurity F 4-Nitrophenol 140.0 Synthesis intermediate[7]
- p-Chloroaniline (PCA) 128.0 Toxic contaminant[4]

| Impurity D | Acetanilide | 136.1 | Synthesis by-product[7] |

Table 2: Matrix Effect (%) Comparison Across Sample Prep Techniques

Sample Preparation Technique Average Matrix Effect (%) Ion Suppression Impact Recommended Use Case
Protein Precipitation (PPT) 40% - 60% High (Severe) High-throughput screening
PPT + 50-fold Dilution 90% - 100% Low (Minimal) High-concentration samples[8]
Liquid-Liquid Extraction (LLE) 85% - 95% Low Complex biological matrices[6][9]

| Solid-Phase Extraction (SPE) | 90% - 98% | Very Low | Trace impurity quantification |

Module 2: Sample Preparation Strategies

Q3: What sample preparation protocol offers the best reduction of matrix effects?

A: While Protein Precipitation (PPT) is fast, it leaves behind significant endogenous components (like phospholipids) that cause severe ion suppression[9]. If your MS instrument has high sensitivity, the simplest and most effective method is Sample Dilution (e.g., 50-fold dilution post-PPT). Dilution directly reduces the absolute quantity of matrix components introduced into the source, restoring ionization efficiency[1][8].

However, if you are targeting ultra-trace limits (e.g., 1 ng/mL LOQ for 4-aminophenol[3]) and cannot afford to dilute the sample, Liquid-Liquid Extraction (LLE) is the gold standard for matrix mitigation[6].

Step-by-Step Methodology: Optimized Liquid-Liquid Extraction (LLE)

This protocol is designed to selectively extract hydrophobic impurities while leaving polar matrix interferents behind.

  • Preparation: Aliquot 0.5 mL of the sample (plasma or solubilized API formulation) into a borosilicate glass tube. Spike with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Acetaminophen-d5 or Paracetamol-D4, to compensate for residual variability[6][8].

  • pH Adjustment (Crucial): Adjust the pH of the aqueous matrix to two pH units higher than the pKa of basic impurities, or two units lower than the pKa of acidic impurities, ensuring 99% of the target analyte is uncharged and lipophilic[9].

  • Extraction: Add 2.0 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate)[6][9].

  • Mixing: Vortex vigorously for 2 minutes to maximize the surface area between phases, driving the partitioning of analytes into the organic phase[6].

  • Phase Separation: Centrifuge the mixture at ~3000 x g for 10 minutes to cleanly resolve the aqueous and organic layers[6].

  • Collection & Evaporation: Carefully transfer the upper organic layer to a clean tube. Evaporate to complete dryness under a gentle stream of nitrogen at 35°C[6].

  • Reconstitution: Reconstitute the dried residue in the initial LC mobile phase. Causality note: Reconstituting in the mobile phase prevents peak distortion caused by solvent mismatch during injection[6].

Workflow Step1 1. Sample Aliquot (Spike with SIL-IS) Step2 2. Liquid-Liquid Extraction (Add Immiscible Solvent) Step1->Step2 Step3 3. Vortex & Centrifuge (3000 x g for 10 min) Step2->Step3 Step4 4. Phase Separation (Aqueous vs Organic) Step3->Step4 Step5 5. Evaporate Organic Layer (N2 Stream) Step4->Step5 Step6 6. Reconstitute in Mobile Phase Step5->Step6

Step-by-step Liquid-Liquid Extraction (LLE) workflow for matrix effect mitigation.

Module 3: Chromatographic & MS Source Optimization

Q4: Can chromatographic adjustments mitigate ion suppression without changing the sample prep?

A: Absolutely. Chromatographic resolution is your first line of defense against matrix effects. If the impurity co-elutes with the massive paracetamol API peak, suppression is guaranteed.

  • Divert Valves: Use a post-column divert valve to send the high-concentration paracetamol peak directly to waste. This prevents the API from entering the MS source, drastically reducing source contamination, space-charge effects, and suppression of closely eluting compounds[1].

  • Injection Volume Optimization: For early-eluting impurities like 4-aminophenol, injecting large volumes of samples dissolved in strong solvents (like methanol) causes severe peak fronting and band broadening due to insufficient pre-column mixing[2]. Reducing the injection volume (e.g., to 0.5 µL in UHPLC systems) restores peak symmetry and improves the signal-to-noise ratio[2].

Q5: Should I switch from ESI to APCI to reduce ion suppression?

A: Yes, if your analytes are thermally stable. Atmospheric Pressure Chemical Ionization (APCI) relies on gas-phase ion-molecule reactions initiated by a corona discharge, rather than liquid-phase charge competition in a shrinking droplet[4]. Because the ionization occurs in the gas phase, APCI is inherently less susceptible to matrix effects and ion suppression than ESI. Studies targeting trace paracetamol impurities like p-chloroaniline have successfully utilized APCI and ESI, noting that APCI often provides superior robustness against matrix overload[4].

References

  • Development of a Multimatrix UHPLC-MS/MS Method for the Determination of Paracetamol and Its Metabolites in Animal Tissues National Institutes of Health (PMC)[Link]

  • Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial National Institutes of Health (PMC) [Link]

  • A proposed limit test for p-chloroaniline impurity in paracetamol pharmaceutical formulations National Institutes of Health (PMC)[Link]

  • High-Throughput LC/MS Purification of Pharmaceutical Impurities Agilent Technologies[Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis LCGC International [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review MDPI [Link]

  • Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS National Institutes of Health (PubMed)[Link]

Sources

Sample preparation techniques to minimize interference in biological matrices

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. When analyzing drugs, metabolites, or biomarkers in complex biological matrices (e.g., plasma, serum, whole blood, urine), matrix effects—specifically ion suppression or enhancement—can severely compromise assay sensitivity, accuracy, and reproducibility [6].

This guide provides mechanistic troubleshooting, frequently asked questions (FAQs), and self-validating protocols to help researchers and drug development professionals isolate analytes from endogenous interferences.

Diagnostic Workflow: Identifying the Source of Interference

Before overhauling your sample preparation strategy, you must diagnose the specific nature of the interference. A post-column infusion experiment is the gold standard for visualizing matrix effects in real-time.

MatrixEffectDiagnostic Start Observe Signal Loss in LC-MS/MS Test Perform Post-Column Infusion Experiment Start->Test Result1 Baseline Drops at Specific Retention Time Test->Result1 Localized Effect Result2 Uniform Signal Suppression Test->Result2 Global Effect Action1 Targeted Clean-up (e.g., Phospholipid Removal) Result1->Action1 Action2 Improve Extraction Selectivity (e.g., Switch PPT to SPE) Result2->Action2

Diagnostic workflow for identifying and resolving LC-MS/MS matrix effects.

Troubleshooting FAQs

Q1: I am experiencing severe ion suppression in my LC-MS/MS assay for a hydrophobic drug extracted from plasma using Protein Precipitation (PPT). What is causing this, and how do I fix it?

Causality: Simple protein precipitation (PPT) using acetonitrile or methanol successfully crashes out large proteins but leaves behind high concentrations of endogenous glycerophospholipids [3]. Phospholipids consist of a polar zwitterionic phosphate head and a large hydrophobic tail [1]. In the electrospray ionization (ESI) source, these highly surface-active molecules outcompete your target analytes for positions on the surface of the charged droplets. When the droplet undergoes fission, fewer analyte ions are ejected into the gas phase, resulting in signal suppression [4]. Furthermore, because they are hydrophobic, they often co-elute with hydrophobic drugs on reversed-phase LC columns [2]. Solution: Upgrade from standard PPT to a dedicated Phospholipid Removal (PLR) plate or Solid-Phase Extraction (SPE). PLR plates utilize proprietary sorbents, such as zirconia-coated silica. The zirconia sites act as Lewis acids (electron acceptors) that specifically bind the phosphate moiety (Lewis base) of the phospholipids, trapping them while allowing your analytes to pass through [1, 5].

Q2: My Solid-Phase Extraction (SPE) method is yielding poor recovery (<40%) for a basic pharmaceutical compound. How do I troubleshoot this?

Causality: Poor recovery in SPE is almost always a failure to control the ionization state of the analyte or the sorbent bed conditions [10]. If you are using a reversed-phase sorbent (e.g., C18), the retention relies strictly on hydrophobic interactions. If the sample pH is not adjusted, a basic drug will be ionized (protonated) in plasma. Ionized compounds are highly polar and will not partition effectively into the hydrophobic stationary phase, leading to premature breakthrough during the loading or washing steps [9]. Additionally, if the sorbent bed dries out after conditioning (dewetting), the hydrophobic chains collapse, preventing the aqueous sample from interacting with the sorbent [9, 11]. Solution: Adjust the sample pH to at least 2 units above the basic analyte's pKa to ensure >99% of the molecules are in their neutral, unionized state before loading. Alternatively, switch to a Mixed-Mode Cation Exchange (MCX) sorbent, which specifically targets and retains ionized basic compounds via strong electrostatic interactions [9].

Q3: I am using Liquid-Liquid Extraction (LLE) for whole blood samples, but I keep forming an unbreakable emulsion at the phase interface. Why does this happen?

Causality: Emulsions form when two immiscible liquids (aqueous biological matrix and organic solvent) are vigorously shaken in the presence of endogenous surfactants. Whole blood and plasma contain high concentrations of proteins and lipids that possess both hydrophilic and lipophilic domains. These molecules migrate to the aqueous-organic interface, reducing interfacial tension and stabilizing the emulsion droplets, preventing phase separation [12]. Solution: You can mitigate this by adding a chaotropic salt (e.g., NaCl) to the aqueous phase to "salt out" the proteins and increase the density difference between the phases, or by centrifuging at a higher speed [12]. However, the most robust solution is to switch to Supported Liquid Extraction (SLE). In SLE, the aqueous sample is coated onto an inert diatomaceous earth support. The organic solvent is then passed through the column by gravity. Because the two phases are never vigorously shaken together, emulsions physically cannot form, yet highly efficient partitioning still occurs [14].

Q4: Can I just use stable-isotope-labeled internal standards (SIL-ISTDs) to ignore matrix effects?

Causality: While SIL-ISTDs are the gold standard for compensating for matrix effects because they co-elute with the analyte and experience the exact same ionization suppression/enhancement [8], they do not remove the matrix effect. If phospholipid buildup on the column drastically reduces the absolute signal intensity, your assay's Limit of Quantitation (LOQ) will still suffer, and the column lifetime will decrease due to high backpressure [4]. SIL-ISTDs correct the quantification, but proper sample clean-up is required to maintain system robustness [7].

Quantitative Comparison of Sample Preparation Techniques

To select the optimal technique, compare their performance metrics. The following table synthesizes typical quantitative outcomes based on industry standards for plasma bioanalysis [3, 7, 13, 14].

TechniqueTypical Analyte Recovery (%)Phospholipid Removal (%)Matrix Effect MitigationRelative Cost / SampleThroughput / Automation
Protein Precipitation (PPT) 85 - 100%< 5%PoorLowHigh (96-well compatible)
Liquid-Liquid Extraction (LLE) 70 - 95%80 - 90%GoodLowLow (Labor-intensive)
Supported Liquid Extraction (SLE) 80 - 95%90 - 95%ExcellentMediumHigh (96-well compatible)
Solid-Phase Extraction (SPE) 85 - 95%> 95%ExcellentHighMedium (Multi-step)
Phospholipid Removal (PLR) 85 - 95%> 99%ExcellentMediumHigh (2-step process)

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. By collecting and analyzing the effluent from each step (load, wash, elute), you can pinpoint exactly where analyte loss or matrix breakthrough occurs.

SPE_Validation_Workflow Load 1. Load Sample (Collect Flow-Through) Wash 2. Wash Sorbent (Collect Wash) Load->Wash Analyze LC-MS/MS Analysis of All Fractions Load->Analyze Elute 3. Elute Analyte (Collect Eluate) Wash->Elute Wash->Analyze Elute->Analyze

Self-validating SPE workflow: Analyzing all fractions identifies the exact point of analyte loss.

Protocol 1: Phospholipid Removal (PLR) using Zirconia-Coated Silica Plates

Objective: Gross-level removal of proteins and phospholipids from plasma prior to LC-MS/MS [1].

Materials:

  • 96-well PLR plate (e.g., HybridSPE or Ostro) [1, 5]

  • Precipitation Solvent: 1% Formic Acid in Acetonitrile.

  • Positive pressure manifold or vacuum manifold.

Step-by-Step Methodology:

  • Sample Addition: Add 100 µL of biological plasma (spiked with SIL-ISTD) to the wells of the PLR plate.

  • Precipitation: Add 300 µL of the Precipitation Solvent directly to the sample in the well. Causality: Formic acid acts as a modifier to disrupt analyte-protein binding and prevents acidic analytes from being retained by the Lewis acid sites on the zirconia [1].

  • Mixing: Vortex the plate briefly (2-3 minutes) on a plate shaker to ensure complete protein precipitation. Note: The upper PTFE frit prevents premature dripping [1].

  • Extraction: Apply positive pressure (or vacuum at 10-15 in Hg) for 3-5 minutes to push the sample through the packed bed.

  • Validation Checkpoint: Inject the collected effluent directly onto the LC-MS/MS. Monitor the MRM transition for your analyte, and simultaneously monitor m/z 184 (the phosphocholine head group fragment) to validate that >99% of phospholipids have been retained on the plate [5].

Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE for Basic Analytes

Objective: Highly selective extraction of basic drugs (pKa 8-10) from urine or plasma, removing neutral lipids and acidic interferences [9].

Materials:

  • MCX SPE Cartridges (e.g., 30 mg/1 mL).

  • Buffers: 2% Phosphoric acid (aqueous), 2% Formic acid (aqueous), 5% Ammonium hydroxide in Methanol.

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% Phosphoric acid. Causality: Drops the pH to ~2, ensuring the basic analyte is fully protonated (positively charged) and disrupting protein binding [10].

  • Conditioning: Pass 1 mL of Methanol through the cartridge to solvate the hydrophobic polymer chains.

  • Equilibration: Pass 1 mL of Water through the cartridge to prepare the aqueous environment. Critical: Do not let the sorbent dry out after this step [11].

  • Loading: Apply the acidified sample at a flow rate of 1 mL/min. Causality: The basic analyte binds to the sulfonic acid groups via strong electrostatic ion-exchange interactions [9].

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic acid in water. Removes polar interferences and salts.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Causality: Because the analyte is held by strong ionic bonds, you can wash with 100% organic solvent to strip away hydrophobic interferences (like neutral lipids) without eluting the analyte [9].

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the basic analyte, breaking the ionic bond and allowing the methanol to elute it [9].

  • Validation Checkpoint: Evaporate the eluate under nitrogen, reconstitute in the mobile phase, and analyze. If recovery is <80%, analyze the flow-through from Step 4 (indicates failure to bind) and the wash from Step 6 (indicates premature elution).

References

  • Lab Manager. "How Sample Prep for Phospholipid Removal Works." Lab Manager, 2010. 1

  • Chromatography Online. "Advances in Sample Preparation: Removing Phospholipids from Biological Samples." LCGC, 2022. 2

  • Sigma-Aldrich. "High Throughput Removal of Both Phospholipids and Proteins in Bioanalytical Sample Preparation." Sigma-Aldrich. 3

  • Element Lab Solutions. "All You Need To Know About Phospholipid Removal (PLR)." Element Lab Solutions. 4

  • Waters Corporation. "Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates." Waters. 5

  • Chromatography Today. "Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis." Chromatography Today, 2016. 6

  • ResolveMass Laboratories Inc. "The Impact of Matrix Effects on Mass Spectrometry Results." ResolveMass, 2025. 7

  • National Center for Biotechnology Information (NCBI). "Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples." PMC, 2015. 8

  • LCGC International. "Solving Recovery Problems in Solid-Phase Extraction." Chromatography Online, 2019. 9

  • ALWSCI. "Why Is Your SPE Recovery So Low?" ALWSCI News, 2025.10

  • Biotage. "7 Horrible Mistakes You're Making with Solid Phase Extraction." Biotage, 2023. 11

  • Benchchem. "Liquid-Liquid Extraction of Varenicline and Varenicline-d4 from Biological Matrices." Benchchem. 12

  • American Pharmaceutical Review. "New Trends in Sample Preparation for Bioanalysis." American Pharmaceutical Review, 2016. 13

  • Chromatography Online. "Supported Liquid Extraction: The Best-Kept Secret in Sample Preparation." LCGC, 2020. 14

Sources

Technical Support Center: HPLC Gradient Optimization for Paracetamol Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for paracetamol (acetaminophen) impurity analysis. The separation of paracetamol from its complex degradation products and synthesis impurities—such as the highly hepatotoxic 4-aminophenol, 4-nitrophenol, and 4-chloroacetanilide—requires precise control over gradient elution chromatography.

This guide provides researchers and drug development professionals with self-validating protocols, quantitative reference data, and mechanistic troubleshooting strategies to ensure compliance with stringent pharmacopeial standards[1].

Self-Validating Experimental Protocol: Gradient Elution Workflow

To guarantee reliable quantification of trace impurities, your analytical method must be treated as a self-validating system. This means the protocol inherently tests its own suitability before any sample data is accepted.

Step 1: Mobile Phase Preparation (Causality-Driven)
  • Eluent A (Aqueous): 95% Water / 5% Methanol containing 5 mM Ammonium Acetate (pH ~6.0).

  • Eluent B (Organic): 95% Methanol / 5% Water containing 5 mM Ammonium Acetate.

  • Mechanistic Causality: Why ammonium acetate instead of a standard phosphate buffer? Phosphate buffers (e.g., potassium phosphate) begin to precipitate when the organic modifier exceeds 70-80%[2]. Because late-eluting lipophilic impurities like 4-chloroacetanilide require high organic concentrations to elute efficiently, using a volatile, highly soluble salt like ammonium acetate prevents catastrophic system overpressurization and retention time shifts[1][2]. Furthermore, matching the 5% background solvent in both channels minimizes baseline drift caused by refractive index or UV absorbance changes during the gradient run.

Step 2: Column Equilibration
  • Install a C18 column (e.g., 250 x 4.6 mm, 5 µm)[3].

  • Flush the column with 100% Eluent A for a minimum of 15 column volumes.

  • Mechanistic Causality: This ensures the hydrophobic alkyl chains of the stationary phase are fully extended and the ionic double layer of the buffer is established, preventing erratic retention times during the first few injections.

Step 3: System Suitability Testing (SST) - The Validation Gate
  • Inject 20 µL of a standard resolution mixture containing Paracetamol (100 µg/mL) and 4-aminophenol (0.5 µg/mL).

  • The system is only validated for sample analysis if it passes the strict criteria outlined in Table 3 [4]. If it fails, the system halts, and the operator must refer to the troubleshooting decision matrix below.

Step 4: Gradient Execution & Wash
  • Execute the optimized gradient program (see Table 1 ).

  • Mechanistic Causality: The initial 5-minute hold at 5% B focuses the highly polar 4-aminophenol at the head of the column, preventing it from co-eluting with the void volume. The subsequent ramp accelerates the elution of non-polar impurities, while the final 95% B wash strips the column of highly retained contaminants, preventing "ghost peaks" in subsequent runs.

SSTWorkflow Init 1. Equilibrate System (15 Column Volumes) Inject 2. Inject SST Mix (Paracetamol + Impurities) Init->Inject Eval 3. Evaluate Criteria Rs ≥ 2.0, N ≥ 2000 Inject->Eval Pass 4. System Validated Proceed to Samples Eval->Pass Criteria Met Fail System Failed Flush Column & Re-prepare Eval->Fail Criteria Failed Fail->Init Corrective Action

Self-validating System Suitability Test (SST) workflow for paracetamol impurity analysis.

Quantitative Data & Operational Parameters

Table 1: Optimized Gradient Program
Time (min)Flow Rate (mL/min)% Eluent A% Eluent BElution Phase Objective
0.01.01000Isocratic hold to focus polar 4-aminophenol.
5.01.01000End of isocratic hold.
15.01.05050Linear ramp to elute paracetamol and mid-polar impurities.
20.01.0595Steep ramp to elute lipophilic 4-chloroacetanilide.
25.01.0595High-organic wash to prevent ghost peaks.
25.11.01000Return to initial conditions.
35.01.01000Re-equilibration prior to next injection.
Table 2: Critical Paracetamol Impurities & Pharmacopeial Limits[1]
Impurity NameChemical NatureToxicity / Risk ProfileAcceptable Concentration Limit
4-Aminophenol Primary degradation productHighly hepatotoxic and nephrotoxic< 0.005%
4-Nitrophenol Synthesis intermediateToxic, potential mutagen< 0.05%
4-Chloroacetanilide Synthesis byproductGenotoxic impurity< 0.001%
Table 3: System Suitability Test (SST) Acceptance Criteria[4]
ParameterTarget ValueMechanistic Purpose
Resolution (Rs) ≥ 2.0Ensures baseline separation between paracetamol and 4-aminophenol.
Tailing Factor (T) ≤ 2.0Confirms absence of secondary interactions (e.g., silanol interactions).
Theoretical Plates (N) ≥ 2000Validates column efficiency and proper packing integrity.

Troubleshooting Guides & FAQs

Q1: Why do I experience sudden pressure spikes and erratic retention times when my gradient exceeds 75% organic solvent? A: This is a classic symptom of buffer precipitation. If you are using phosphate buffers (e.g., potassium or sodium phosphate), they will begin to precipitate as solid salts when the organic content reaches 70% (for acetonitrile) or 80% (for methanol)[2]. When the pump proportions high organic solvent, the salt crystallizes in the pump heads, proportioning valves, or on the column frit, causing severe pressure spikes and flow rate inaccuracies.

  • Resolution: Immediately flush the system with highly aqueous solvent (without buffer) to dissolve the salts. For future runs, either cap your gradient at a safe organic percentage or switch to a volatile, highly soluble buffer like ammonium acetate, which remains soluble up to 85-90% organic content[1][2].

Q2: The critical pair (4-aminophenol and paracetamol) is co-eluting. How can I resolve them without making the run time excessively long? A: 4-aminophenol is highly polar and elutes very close to the void volume. If it co-elutes with the main paracetamol peak, your initial gradient conditions are too strong (too much organic modifier).

  • Resolution: Implement a "dual-mode" gradient approach[3]. Start with a 100% aqueous hold (Eluent A) for the first 3 to 5 minutes. This focuses the polar 4-aminophenol at the head of the column, allowing it to interact with the stationary phase before the organic modifier is introduced. Once the critical pair is separated, you can apply a steeper ramp to elute the remaining impurities rapidly.

Q3: I am observing "ghost peaks" in my blank injections that interfere with the 4-nitrophenol impurity limit test. How do I eliminate them? A: Ghost peaks in gradient elution are typically caused by the late elution of highly retained, lipophilic analytes from a previous injection. Because paracetamol formulations often contain complex excipients or combination drugs (like ibuprofen or propyphenazone)[3], these compounds can linger on the column.

  • Resolution: Ensure your gradient program ends with a strong solvent flush (e.g., 95% organic) for at least 5 minutes before returning to initial conditions. Additionally, evaluate your water source; run a blank gradient with different equilibration times. If the ghost peak height increases with longer equilibration times, your aqueous mobile phase is contaminated and is enriching on the column.

Q4: My baseline drifts upwards significantly during the gradient, making it difficult to integrate low-level impurities (<0.001%). What is the cause? A: Baseline drift in gradient UV detection is usually caused by a mismatch in the UV absorbance of Mobile Phase A and B. As the proportion of Phase B increases, the background absorbance changes.

  • Resolution: You must "balance" the mobile phases. Add a small amount of the organic modifier to Phase A (e.g., 5% methanol) and a small amount of water to Phase B (e.g., 5% water). Furthermore, ensure you are monitoring at an appropriate wavelength (e.g., 220 nm or 238 nm) where the solvent's native absorbance is minimized[1][3].

TroubleshootingFlow A Issue Detected: Poor Peak Resolution or Pressure Spikes B Is it a Pressure Spike at High % Organic? A->B C Buffer Precipitation: Switch to Ammonium Acetate or lower salt conc. B->C Yes D Is it Poor Resolution (Rs < 2.0)? B->D No F System Suitability Test (SST) Passed? C->F E Adjust Gradient Slope: Increase Aqueous Hold Time Decrease %B ramp rate D->E Yes E->F F->A No G Proceed to Sample Analysis F->G Yes

Decision matrix for troubleshooting gradient elution issues in paracetamol impurity profiling.

References

  • Evaluated Method for the Separation and Identification of Paracetamol Impurities by Reverse Phase High Performance Liquid Chromatography (RP-HPLC). Academia.edu.
  • Simultaneous Determination of Paracetamol, Propyphenazone and Caffeine in Presence of Paracetamol Impurities Using Dual-Mode Gradient HPLC and TLC Densitometry Methods. ResearchGate.
  • Troubleshooting High Performance Liquid Chromatography. IC-Labs.
  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. ThermoFisher.
  • Application Note: Purity Analysis of Paracetamol by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Benchchem.

Sources

Validation & Comparative

Comparative Guide: HPLC vs. UPLC for Paracetamol Impurity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Impurity Profiling

Paracetamol (acetaminophen) is one of the world's most ubiquitous analgesics, but its synthesis and subsequent degradation can yield highly toxic related substances. The most critical of these is 4-aminophenol (Impurity K) , a known nephrotoxin and hepatotoxin, alongside other byproducts like 4'-chloroacetanilide (Impurity J)[1]. Because of their structural similarities to the active pharmaceutical ingredient (API), separating these impurities requires high-efficiency chromatography.

Historically, the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) have relied on High-Performance Liquid Chromatography (HPLC) for this assay, often requiring run times of up to 45 minutes[2]. However, the modern pharmaceutical industry's mandate for high-throughput screening and green chemistry has driven a paradigm shift toward Ultra-Performance Liquid Chromatography (UPLC)[3]. This guide objectively compares both platforms, detailing the mechanistic causality behind their performance differences and providing self-validating experimental protocols.

Mechanistic Principles: The Van Deemter Advantage

To understand why UPLC outperforms HPLC, we must look at fluid dynamics through the lens of the van Deemter equation , which relates theoretical plate height ( H ) to linear mobile phase velocity ( u ):

H=A+uB​+C⋅u

  • HPLC (5 µm particles): In traditional HPLC, as flow rate ( u ) increases, the C -term (mass transfer resistance) dominates. Solute molecules take longer to diffuse in and out of the deep pores of 5 µm silica particles, causing severe band broadening at higher speeds.

  • UPLC (<2 µm particles): UPLC utilizes sub-2 µm particles (e.g., 1.7 µm or 1.8 µm). These ultra-small particles minimize the A -term (eddy diffusion) and drastically shorten the diffusion path length, effectively flattening the C -term curve[2].

The Causality: Because the C -term is flattened, scientists can push the mobile phase at much higher linear velocities without losing theoretical plates. This decouples resolution from analysis time. However, forcing liquid through sub-2 µm interstitial spaces generates extreme backpressure (>1000 bar), necessitating specialized UPLC pumps and minimized system dwell volumes[3].

Workflow & Logical Relationship

G A Paracetamol Sample Preparation B Chromatographic Platform Selection A->B C HPLC System (>3 µm particles, <400 bar) B->C D UPLC System (<2 µm particles, >1000 bar) B->D E C8/C18 Column (250 x 4.6 mm) Run Time: ~45 mins C->E F Sub-2 µm C18 (100 x 2.1 mm) Run Time: <2 mins D->F G Moderate Resolution High Solvent Use E->G H High Resolution (Rs > 2.0) Low Solvent Use F->H I UV/Vis or MS Detection (Quantification of 4-Aminophenol) G->I H->I

Workflow comparison of HPLC vs. UPLC for paracetamol impurity profiling.

Experimental Protocols: A Self-Validating System

To objectively compare the platforms, the following validated methodologies detail the simultaneous determination of paracetamol and its process impurities.

Common Sample Preparation
  • Accurately weigh 50 mg of the paracetamol sample.

  • Dissolve in a diluent mixture of water and methanol (15:85, v/v) in a 100-mL volumetric flask[1].

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Filter through a 0.22 µm PVDF syringe filter. Causality: Filtration is mandatory, particularly for UPLC, to remove microscopic particulates that would rapidly occlude the narrow frits of a sub-2 µm column[3].

Protocol A: Conventional HPLC Method (Ph. Eur. Reference)
  • Column: Silica-based C8, 250 mm × 4.6 mm, 5 µm particle size[2].

  • Mobile Phase: Isocratic elution using Water/Methanol.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 35 °C.

  • Detection: UV at 245 nm (Sampling rate: 10 Hz).

  • System Suitability (Self-Validation): The resolution ( Rs​ ) between paracetamol and 4-aminophenol must be 1.5.

  • Causality of Parameters: The large 20 µL injection is required to achieve adequate sensitivity (Signal-to-Noise) due to the broader peak dispersion inherent in 5 µm columns. The 10 Hz sampling rate is sufficient because the peaks elute over a span of several seconds.

Protocol B: High-Throughput UPLC Method
  • Column: Sub-2 µm C18 (e.g., 100 mm × 2.1 mm, 1.8 µm)[2].

  • Mobile Phase: Gradient elution. Solvent A: Buffer (pH 3.7); Solvent B: Acetonitrile.

    • 0.00 min to 0.30 min: 13% B

    • 0.30 min to 2.00 min: Ramp to 30% B

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 1 µL.

  • Column Temperature: 50 °C.

  • Detection: UV at 245 nm (Sampling rate: 80 Hz).

  • System Suitability (Self-Validation): Resolution ( Rs​ ) 2.0; Tailing factor 1.5[3].

  • Causality of Parameters:

    • Injection Volume: Drastically reduced to 1 µL to prevent extra-column band broadening and volume overload on the narrow 2.1 mm ID column[2].

    • Temperature: Elevated to 50 °C to decrease mobile phase viscosity, mitigating the extreme backpressures generated by the 1.8 µm particles[2].

    • Sampling Rate: Increased to 80 Hz. Because UPLC peaks are incredibly narrow (often <1 second wide), a standard 10 Hz rate would fail to capture the 15-20 data points required for reproducible peak integration.

Comparative Data & Performance Metrics

The following table synthesizes the quantitative performance differences between the two methodologies based on empirical data[2][3]:

ParameterConventional HPLCOptimized UPLC
Column Dimensions 250 × 4.6 mm, 5 µm100 × 2.1 mm, 1.8 µm
Analysis Run Time ~45.0 min< 2.0 min
Solvent Consumption / Run ~45.0 mL~1.6 mL
Injection Volume 20 µL1 µL
Resolution (Impurity K / API) 1.6> 2.5
Theoretical Plates ( N ) ~10,000> 20,000
System Backpressure < 200 bar> 600 bar

Discussion: Synthesizing Field-Proven Insights

Speed and Solvent Economy (Green Chemistry): The optimized UPLC method separates paracetamol and up to ten process impurities in under 2 minutes, compared to the 45-minute run time of the compendial HPLC method[2]. This represents a >20-fold increase in laboratory throughput. Furthermore, eluent consumption is reduced by over 95% (from 45 mL to 1.6 mL per run), drastically cutting hazardous waste disposal costs and aligning with green chemistry initiatives[2].

Sensitivity and Resolution: Despite utilizing a 20-fold smaller injection volume, UPLC achieves higher sensitivity. Because the analytes elute in a much tighter band (experiencing less longitudinal diffusion), the peak height increases, vastly improving the Signal-to-Noise ( S/N ) ratio. This is a critical advantage when quantifying trace genotoxic impurities like 4-aminophenol at parts-per-million levels[3].

Regulatory Flexibility & Middle-Ground Approaches: For laboratories lacking the capital to invest in >1000 bar UPLC infrastructure, intermediate approaches exist. The Ph. Eur. allows specific adjustments to particle size and column dimensions without requiring full method revalidation. Utilizing 2.7 µm core-shell (superficially porous) particles on standard HPLC systems can mimic UPLC performance by reducing the diffusion path length in the solid core, offering a compliant middle ground for paracetamol impurity testing[1].

References

  • Title: High Speed Analysis of Paracetamol and its Process Impurities Source: LCGC International (chromatographyonline.com) URL: [Link]

  • Title: APPLICATIONS - Phenomenex (Ph. Eur. Method Adjustments) Source: Phenomenex (phenomenex.com) URL: [Link]

  • Title: UPLC Analytical Method Development and Validation for the Simultaneous Estimation of Paracetamol and Caffeine Capsules Dosages Form Source: Hilaris Publisher (hilarispublisher.com) URL: [Link]

Sources

Inter-Laboratory Comparison of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide Quantification: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of trace pharmaceutical analytical impurities (PAIs) is a critical mandate in drug development and quality control. N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide (CAS No.: 855928-60-8) is a phenolic amide frequently monitored as a PAI in the synthesis of beta-blockers and related active pharmaceutical ingredients (APIs)[1].

This guide provides an objective, data-driven comparison of two primary analytical methodologies—HPLC-UV and UHPLC-MS/MS —across a five-center inter-laboratory comparison (ILC). As an Application Scientist, I have designed this guide to move beyond basic protocols, detailing the mechanistic causality behind each experimental parameter and establishing self-validating workflows for robust quantification.

Analyte Profile & Chemical Causality

Understanding the physical chemistry of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide (Molecular Weight: 195.22 g/mol )[2] is foundational to method development:

  • Phenolic Hydroxyl Group (pKa ~9.5): Dictates the need for an acidic mobile phase. Keeping the pH well below the pKa (e.g., pH 2.7 with Formic Acid) ensures the molecule remains fully protonated and neutral, preventing peak tailing and retention time drift on reversed-phase columns.

  • Amide Linkage: Highly polar, requiring careful balance in the organic modifier gradient to prevent premature elution in the void volume.

Methodological Alternatives & Objective Comparison

To establish industry best practices, five independent laboratories quantified spiked samples of the analyte in a synthetic matrix using two distinct methods.

Method A: HPLC-UV (Routine QC Profiling)
  • Mechanism: Relies on the strong chromophore of the p-hydroxyphenyl ring, which exhibits robust absorbance at 275 nm.

  • Pros: High reproducibility, lower instrument cost, and straightforward validation.

  • Cons: Limited sensitivity (Limit of Quantitation ~0.5 µg/mL); susceptible to co-eluting matrix interferences.

Method B: UHPLC-MS/MS (Trace-Level Quantification)
  • Mechanism: Utilizes electrospray ionization (ESI) and multiple reaction monitoring (MRM) to isolate the precursor ion and quantify via a specific product ion.

  • Pros: Unparalleled specificity and sensitivity (Limit of Quantitation ~1.0 ng/mL).

  • Cons: Higher susceptibility to matrix effects (ion suppression/enhancement); requires internal standardization.

Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below incorporate self-validating mechanisms, meaning the system continuously verifies its own performance during the run.

Sample Preparation: Solid-Phase Extraction (SPE)

Causality: Direct injection of complex matrices leads to rapid column degradation and MS ion suppression. We utilize a polymeric reversed-phase SPE (HLB) to isolate the analyte.

  • Conditioning: Pass 1.0 mL Methanol, then 1.0 mL LC-MS grade Water. (Action: Solvates the polymer bed and maximizes surface area).

  • Loading: Apply 1.0 mL of the spiked matrix containing a deuterated internal standard (IS). (Self-Validation: The IS corrects for any variable extraction recovery).

  • Washing: Wash with 1.0 mL of 5% Methanol in Water. (Action: Elutes highly polar salts and endogenous proteins while retaining the hydrophobic phenolic ring).

  • Elution: Elute with 1.0 mL of 100% Methanol.

  • Reconstitution: Evaporate under gentle N₂ gas and reconstitute in 200 µL of Mobile Phase A.

Method B (UHPLC-MS/MS) Step-by-Step Workflow

The optimized UHPLC-MS/MS procedure leverages sub-2-micron particle technology for high-efficiency separations[3].

  • Column Selection: Waters BEH C18 (1.7 µm, 50 x 2.1 mm)[3]. (Causality: The ethylene-bridged hybrid particle provides superior stability and minimizes secondary silanol interactions with the amide group).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile[3].

  • Gradient & Flow: Flow rate of 0.55 mL/min[3]. Run a gradient from 5% B to 95% B over 2.1 minutes, hold at 95% B for 0.8 minutes, and re-equilibrate at 5% B[3].

  • MS/MS Parameters (Positive ESI):

    • Precursor Ion: m/z 196.2 [M+H]+

    • Product Ion: m/z 135.1 (Loss of ethanolamine).

  • Self-Validation Check: Inject a known Quality Control (QC) standard every 10 samples. The run is only valid if QC drift is ≤ 5%.

Analytical Workflow Visualization

ILC_Workflow cluster_0 Sample Preparation & Clean-up SPE Solid-Phase Extraction (SPE) Matrix Clean-up Aliquots Sample Aliquoting (N=5 Independent Labs) SPE->Aliquots HPLC Method A: HPLC-UV Routine PAI Profiling Aliquots->HPLC High Conc. (>0.5 µg/mL) LCMS Method B: UHPLC-MS/MS Trace Level Quantification Aliquots->LCMS Trace Conc. (<0.5 µg/mL) Data Statistical Synthesis (Z-Score & RSD%) HPLC->Data LCMS->Data

Caption: Analytical workflow for the inter-laboratory comparison of CAS 855928-60-8.

Inter-Laboratory Data Presentation

The performance of both methods was evaluated across 5 laboratories using a consensus spiked concentration of 1.0 µg/mL (optimal for both detectors). Z-scores were calculated to determine laboratory competence ( ∣Z∣≤2.0 is satisfactory).

Table 1: Inter-Laboratory Precision, Accuracy, and Z-Scores

LaboratoryMethodMean Recovery (%)Intra-day RSD (%)Inter-day RSD (%)Z-Score
Lab 1 HPLC-UV98.51.22.4-0.45
Lab 1 UHPLC-MS/MS101.22.84.1+0.30
Lab 2 HPLC-UV97.01.52.1-0.90
Lab 2 UHPLC-MS/MS99.83.14.5-0.10
Lab 3 HPLC-UV102.11.82.6+0.65
Lab 3 UHPLC-MS/MS104.54.25.8+1.25
Lab 4 HPLC-UV96.51.42.0-1.05
Lab 4 UHPLC-MS/MS98.22.53.9-0.55
Lab 5 HPLC-UV100.41.11.9+0.12
Lab 5 UHPLC-MS/MS102.02.23.5+0.52
Data Synthesis & Insights
  • Precision vs. Sensitivity: While UHPLC-MS/MS provides superior sensitivity, the HPLC-UV method demonstrated tighter precision (lower RSD%). This is due to the inherent variability of ESI ionization efficiency in MS compared to the highly stable UV absorbance of the phenolic ring.

  • Z-Score Compliance: All laboratories achieved a Z-score within the ∣Z∣≤2.0 threshold, validating both the SPE extraction protocol and the robustness of the chromatographic parameters.

Conclusion & Best Practices

For the quantification of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide, the choice of methodology must be dictated by the target specification limit.

  • If the compound is being monitored as a bulk synthesis intermediate or standard PAI at >0.1% levels, HPLC-UV is the most robust and cost-effective choice.

  • If the compound is flagged for trace-level toxicity profiling or pharmacokinetics, UHPLC-MS/MS using a BEH C18 column with acidic modifiers is mandatory to achieve the necessary signal-to-noise ratio.

In both scenarios, implementing a self-validating SPE clean-up step with an internal standard guarantees that matrix effects do not compromise analytical integrity.

References

  • CA3090445A1 - Substituted pyrazoles ffa4/gpr120 receptor agonists - Google Patents. Validated LC-MS/MS parameters for phenolic amides using Waters BEH C18 columns. Source: google.com.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical regulatory frameworks transition toward lifecycle management and Quality-by-Design (QbD) principles, the analytical control strategies for active pharmaceutical ingredients (APIs) must evolve. For paracetamol (acetaminophen), impurity profiling is a critical quality attribute. While traditional High-Performance Liquid Chromatography (HPLC) has historically sufficed, the stringent requirements of the newly effective ICH Q2(R2) guidelines demand rigorous cross-validation when adopting orthogonal or highly sensitive techniques like LC-MS/MS[1].

This guide provides an objective, data-driven comparison between UHPLC-PDA and LC-MS/MS for the detection of paracetamol-related compounds, focusing on the causality behind method selection, self-validating experimental protocols, and statistical equivalency.

Mechanistic Causality: Why Method Selection Matters

Paracetamol synthesis and degradation pathways generate a specific profile of impurities that dictate the required analytical sensitivity.

  • 4-Aminophenol (4-AP / Impurity K): The primary degradation product resulting from the hydrolysis of paracetamol. It is nephrotoxic and teratogenic, strictly limited to 50 ppm (0.005% w/w) in the API[2].

  • 4-Chloroacetanilide (Compound J): A byproduct of API synthesis.

  • p-Chloroaniline (PCA): A highly toxic, genotoxic trace contaminant. PCA can form via the deacetylation of Compound J or as a carryover from contaminated starting materials. Because daily exposure limits for PCA are extremely low (e.g., <34 µ g/day ), it requires limit testing at the parts-per-billion (ppb) level[3].

While UHPLC-PDA provides robust, high-throughput quantification for 4-AP and Compound J, it lacks the sensitivity required for genotoxic impurities like PCA. Therefore, modern quality control strategies often require the cross-validation of a routine optical method against a highly sensitive mass spectrometry method[3].

Pathway pNitro p-Nitrophenol (Starting Material) pAmino 4-Aminophenol (4-AP) (Impurity K / Degradant) pNitro->pAmino Reduction PCM Paracetamol (API) pAmino->PCM Acetylation PCM->pAmino Hydrolysis (Degradation) PCA p-Chloroaniline (PCA) (Genotoxic Impurity) CompJ 4-Chloroacetanilide (Compound J) PCA->CompJ Acetylation (Side Reaction) CompJ->PCA Deacetylation

Chemical pathway of paracetamol synthesis and degradation yielding critical impurities.

Cross-Validation Strategy (ICH Q2(R2) Compliance)

Under ICH Q2(R2) (effective June 2024), cross-validation is required to demonstrate that a new or orthogonal analytical procedure is "fit for purpose" and yields statistically equivalent or superior results compared to the legacy method[4].

G Start Spiked Paracetamol Matrix (4-AP, PCA, Comp J) Split Parallel Analysis Start->Split UHPLC Method A: UHPLC-PDA (Target: 4-AP, Comp J) Split->UHPLC LCMS Method B: LC-MS/MS (Target: PCA trace levels) Split->LCMS Val_UHPLC ICH Q2(R2) Validation Range: 0.1 - 10.0 µg/mL UHPLC->Val_UHPLC Val_LCMS ICH Q2(R2) Validation Range: 1.0 - 500 ng/mL LCMS->Val_LCMS Stats Statistical Equivalence (F-test, t-test for overlapping ranges) Val_UHPLC->Stats Val_LCMS->Stats

ICH Q2(R2) cross-validation workflow for paracetamol impurity profiling.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in system suitability tests (SSTs) that validate the run prior to sample analysis.

Method A: UHPLC-PDA (Routine Profiling for 4-AP and Compound J)

Causality of Design: A photodiode array (PDA) detector is utilized because 4-AP and paracetamol exhibit different absorption maxima due to the auxochromic shift between the primary amine and the acetamide group. Monitoring at dual wavelengths ensures maximum sensitivity for each compound[5].

  • Sample Preparation: Extract 500 mg of paracetamol drug product in 50 mL of Methanol:Water (50:50 v/v). Sonicate for 15 minutes, centrifuge at 10,000 rpm, and filter through a 0.22 µm PTFE syringe filter[5].

  • Chromatographic Conditions:

    • Column: Sub-2 µm C18 (100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in water (pH 6.0). Rationale: pH 6.0 ensures 4-AP remains primarily un-ionized for optimal retention on the reversed-phase column while maintaining MS-compatibility for future method transfer[6].

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min.

    • Detection: PDA at 245 nm (Paracetamol & Compound J) and 225 nm (4-AP)[5].

  • System Suitability (Self-Validation): Inject a resolution standard containing 5 µg/mL 4-AP and 10 µg/mL Paracetamol. The run is only valid if the resolution ( Rs​ ) between 4-AP and Paracetamol is ≥2.0 , and the tailing factor for 4-AP is ≤1.5 .

Method B: LC-MS/MS (Genotoxic Limit Test for PCA)

Causality of Design: PCA lacks strong chromophores for ultra-trace UV detection. Electrospray Ionization (ESI+) is used because the primary amine of PCA readily accepts a proton to form an [M+H]+ ion. Multiple Reaction Monitoring (MRM) provides absolute specificity, eliminating matrix interference from the massive paracetamol API peak[3].

  • Sample Preparation: Dissolve the API in 0.1% formic acid in methanol (50:50 v/v) to a final concentration of 1 mg/mL. Filter through a 0.22 µm PVDF filter[3].

  • Chromatographic Conditions:

    • Column: C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: Isocratic 0.1% Formic acid in Water : 0.1% Formic acid in Methanol (50:50 v/v). Rationale: Formic acid acts as a proton donor, maximizing ESI+ ionization efficiency[3].

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (ESI+ MRM):

    • Precursor Ion: m/z 128.0 ( [M+H]+ ).

    • Transitions: m/z 128.0 93.0 (Qualifier, loss of Cl) and m/z 128.0 111.0 (Quantifier, loss of NH3​ )[3].

  • System Suitability (Self-Validation): Inject a 5 ppb PCA standard. The run is valid if the Signal-to-Noise (S/N) ratio for the quantifier ion is ≥10:1 and the ion ratio between qualifier/quantifier is within ±20% of the established library value.

Quantitative Data Comparison

The following table summarizes the validated performance metrics of both methods, demonstrating why a dual-method or cross-validated approach is necessary to cover the entire dynamic range of paracetamol impurities. Data is synthesized from ICH Q2(R2) validated literature parameters[3],[5].

Validation Parameter (ICH Q2)Method A: UHPLC-PDA (Target: 4-AP)Method B: LC-MS/MS (Target: PCA)
Linearity Range 0.15 – 10.0 µg/mL5.0 – 250.0 ng/mL (ppb)
Limit of Detection (LOD) 0.05 µg/mL (50 ppb)1.5 ng/mL (1.5 ppb)
Limit of Quantitation (LOQ) 0.15 µg/mL (150 ppb)5.0 ng/mL (5.0 ppb)
Precision (%RSD) ≤1.0% (at 5.0 µg/mL) ≤2.5% (at 10.0 ng/mL)
Accuracy (Recovery) 98.5% – 101.2%94.0% – 106.5%
Matrix Interference Susceptible at low levelsHighly specific (MRM filtering)
Primary Application Routine QA/QC, API releaseGenotoxic impurity limit testing

Table 1: Objective performance comparison between UHPLC-PDA and LC-MS/MS for paracetamol related compounds.

Conclusion & Strategic Recommendations

When establishing a control strategy for paracetamol related compounds, a single analytical method is rarely sufficient to meet all regulatory thresholds.

  • For Routine Release: UHPLC-PDA remains the gold standard. It offers superior precision ( ≤1.0% RSD) and robustness for quantifying 4-Aminophenol and Compound J at standard pharmacopeial limits (50 ppm).

  • For Genotoxic Risk Assessment: LC-MS/MS is mandatory. The cross-validation data proves that optical detectors cannot reliably quantify p-Chloroaniline at the required single-digit ppb levels without significant matrix interference. The LC-MS/MS method provides an LOQ of 5.0 ppb, ensuring compliance with stringent daily exposure limits[3].

By operating these methods as a cross-validated, orthogonal system, drug development professionals can ensure total compliance with both ICH Q2(R2) validation standards and ICH Q3A(R2) impurity reporting thresholds.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • A proposed limit test for p-chloroaniline impurity in paracetamol pharmaceutical formulations Source: ResearchGate / Scientific Reports URL:[Link]

  • Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg Source: Macedonian Pharmaceutical Bulletin (mfd.org.mk) URL:[Link]

  • Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection Source: Ovid URL:[Link]

Sources

A Comparative Guide to Paracetamol Impurities: Profiling N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide Against Key Process and Degradation Products

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Importance of Impurity Profiling in Paracetamol

Paracetamol (acetaminophen) is one of the most widely used analgesic and antipyretic drugs globally. Its safety and efficacy are paramount, making the control of impurities in its bulk drug substance and finished pharmaceutical products a critical aspect of quality control. Impurities can arise from various sources, including the synthetic route, degradation of the active pharmaceutical ingredient (API), or interaction with excipients.[1][2] These impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product.[1]

This guide provides a detailed comparative analysis of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide against other significant paracetamol impurities. We will delve into their physicochemical properties, analytical detection methodologies, and toxicological significance, supported by experimental data and regulatory context.

Physicochemical Properties: A Comparative Overview

Understanding the physicochemical properties of impurities is fundamental to developing effective analytical methods for their separation and detection. Below is a comparison of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide with other notable paracetamol impurities.

Impurity NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide C₁₀H₁₃NO₃195.22Not availableNot available
p-Aminophenol C₆H₇NO109.13187.5Soluble in water (15.7 g/L at 20°C)[3]
4-Nitrophenol C₆H₅NO₃139.11112-114Slightly soluble in water (11.6 g/L at 20°C)[4]
p-Chloroacetanilide C₈H₈ClNO169.61178-180Limited solubility in water[5]

Genesis of Impurities: Synthesis and Degradation Pathways

The origin of an impurity dictates where in the manufacturing process or product lifecycle it needs to be controlled.

N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide is likely formed as a process-related impurity during the synthesis of paracetamol, potentially arising from a reaction involving a starting material or intermediate with 2-aminoethanol, which might be present as a contaminant or a reagent in a specific synthetic route. A plausible, though not definitively documented, pathway could involve the reaction of a derivative of (4-hydroxyphenyl)acetic acid with 2-aminoethanol.

In contrast, other common impurities have well-established origins:

  • p-Aminophenol: A primary starting material for the most common synthesis route of paracetamol and also its main hydrolytic degradation product.[1][6] Its presence is a key indicator of both synthesis inefficiency and product instability.

  • 4-Nitrophenol: An intermediate in an alternative synthesis pathway of paracetamol starting from phenol.[7]

  • p-Chloroacetanilide: A process-related impurity that can arise if the starting material, p-aminophenol, is contaminated with 4-chloroaniline.[8]

cluster_synthesis Paracetamol Synthesis & Impurity Formation cluster_degradation Paracetamol Degradation p-Aminophenol p-Aminophenol Paracetamol Paracetamol p-Aminophenol->Paracetamol Acetylation p-Chloroacetanilide p-Chloroacetanilide p-Aminophenol->p-Chloroacetanilide Contamination with 4-chloroaniline Acetic Anhydride Acetic Anhydride Acetic Anhydride->Paracetamol 4-Nitrophenol 4-Nitrophenol 4-Nitrophenol->p-Aminophenol Reduction Phenol Phenol Phenol->4-Nitrophenol Nitration N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide Side Reaction->N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide Reaction with 2-aminoethanol contaminant Paracetamol_Deg Paracetamol p-Aminophenol_Deg p-Aminophenol Paracetamol_Deg->p-Aminophenol_Deg Hydrolysis Sample_Preparation Sample/Standard Preparation HPLC_System HPLC System with UV Detector Sample_Preparation->HPLC_System C18_Column C18 Column HPLC_System->C18_Column Gradient_Elution Gradient Elution C18_Column->Gradient_Elution Detection UV Detection (254 nm) Gradient_Elution->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis Impurity_Detected Impurity Detected Reporting_Threshold Exceeds Reporting Threshold? Impurity_Detected->Reporting_Threshold Report_Impurity Report Impurity Reporting_Threshold->Report_Impurity Yes No_Action No Action Required Reporting_Threshold->No_Action No Identification_Threshold Exceeds Identification Threshold? Report_Impurity->Identification_Threshold Identify_Structure Identify Structure Identification_Threshold->Identify_Structure Yes Identification_Threshold->No_Action No Qualification_Threshold Exceeds Qualification Threshold? Identify_Structure->Qualification_Threshold Qualify_Impurity Qualify Impurity (Toxicology Studies) Qualification_Threshold->Qualify_Impurity Yes Qualification_Threshold->No_Action No

Sources

Comparative Stability Profiling of Paracetamol Impurities: A Definitive Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Criticality of Impurity Profiling in Paracetamol Formulation

Paracetamol (acetaminophen) is one of the most widely utilized active pharmaceutical ingredients (APIs) globally, yet it is notoriously susceptible to environmental stress. It primarily degrades via hydrolysis into 4-aminophenol (4-AP) and acetic acid when exposed to moisture and elevated temperatures[1]. For researchers and drug development professionals, understanding the comparative stability of paracetamol's synthetic impurities versus its degradation products is not just a regulatory checkbox—it is the foundational science behind robust formulation design, packaging selection, and shelf-life determination.

Mechanistic Pathways of Degradation

The degradation of paracetamol is not a single-step event but a cascade of chemical transformations. The primary vector is the hydrolysis of the amide bond, which yields 4-aminophenol[1]. Once formed, 4-AP acts as a highly reactive intermediate. It is extremely sensitive to oxidation and light, rapidly degrading into benzoquinoneimines, which polymerize to form the characteristic brown discoloration observed in degraded paracetamol tablets[2].

Conversely, synthetic impurities such as 4'-chloroacetanilide (Impurity J) and 4-nitrophenol (Impurity F) are introduced during the manufacturing process and exhibit entirely different stability profiles[3]. Furthermore, the presence of structurally related impurities can even perturb the unit-cell dimensions during crystallization, impacting the final polymorphic purity and solubility of the API[4].

Degradation PCM Paracetamol (Stable API) PAP 4-Aminophenol (Hydrolytic Impurity K) PCM->PAP Hydrolysis (Moisture, Heat, pH extremes) NAPQI NAPQI (Oxidative Intermediate) PCM->NAPQI Oxidation (ROS, UV Light) BROWN Benzoquinoneimines (Brown Polymers) PAP->BROWN Rapid Oxidation (O2, Light) PCA 4'-Chloroacetanilide (Stable Synthetic Impurity) PCA->PCM Synthesis Side Reaction

Figure 1: Mechanistic degradation pathways of paracetamol and its primary impurities.

Comparative Stability Profile

To objectively compare the performance and risk factors of these compounds, we must evaluate their behavior across thermal, hydrolytic, and photolytic stress conditions.

Impurity / CompoundOriginThermal StabilityHydrolytic StabilityPhotolytic StabilityMechanistic Notes
4-Aminophenol (Impurity K) Degradation (Hydrolysis)Low (Degrades >40°C in moisture)N/A (End product)Highly SensitiveRapid auto-oxidation to brown polymers; requires stringent control[2].
4'-Chloroacetanilide (Impurity J) Synthetic Side-ReactionHighHighModerateHighly stable; acts as a reliable marker for synthetic route quality[3].
4-Nitrophenol (Impurity F) Synthetic PrecursorModerateHighSensitivePrecursor to 4-AP; susceptible to photolytic degradation[3].
NAPQI Degradation (Oxidation)Very LowVery LowHighly SensitiveHighly reactive electrophile; transient in aqueous environments.
Paracetamol (API) N/AModerate (t90 = 9.8-23 months)ModerateModerateHydrolyzes to 4-AP under high humidity (75-100% RH)[1].

Self-Validating Experimental Methodologies

To accurately quantify these impurities down to trace levels, analytical laboratories must employ a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method validated according to ICH Q2(R1) guidelines[5].

The Causality Behind the Analytical Choices (E-E-A-T)
  • Column Selection: An RP18 embedded polar phase or Xterra C8 column is utilized[3][5]. Why? Paracetamol and 4-AP are highly polar molecules. Standard C18 columns can suffer from phase collapse in the highly aqueous mobile phases required to retain these analytes. Embedded polar groups prevent this collapse, ensuring reproducible retention times.

  • Mobile Phase pH: A gradient elution using a pH 3.0 buffer and acetonitrile is standard[6]. Why? 4-AP is amphoteric. At pH 3.0, it is fully protonated, preventing peak tailing on the silica matrix and stabilizing the molecule against auto-oxidation during the autosampler queue.

  • Forced Degradation (Self-Validation): A method is only genuinely "stability-indicating" if it proves its ability to separate the intact API from its active degradation products. By intentionally stressing the sample (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂), we force the in situ generation of 4-AP[5]. If the chromatographic system resolves these generated peaks with a baseline resolution ( Rs​ ) > 2.0, the protocol validates its own specificity.

Step-by-Step Stability-Indicating RP-HPLC Protocol

Step 1: Sample Preparation & Matrix Spiking

  • Accurately weigh the paracetamol API (or crushed tablet matrix) and dissolve it in the mobile phase diluent to achieve a target concentration (e.g., 1000 µg/mL).

  • Spike the matrix with known trace concentrations (0.1% to 1.0% of the API target) of 4-aminophenol, 4-nitrophenol, and 4'-chloroacetanilide reference standards[6].

Step 2: Forced Degradation (Stress Testing)

  • Acidic/Basic Hydrolysis: Reflux separate aliquots with 2 M HCl and 2 M NaOH at 80°C for 2 hours to force the generation of 4-aminophenol[7].

  • Oxidation: Treat an aliquot with 3% H₂O₂ at room temperature to induce oxidative degradation products.

  • Neutralization: Neutralize all stressed samples to pH 3.0-6.0 prior to injection to protect the column's stationary phase from dissolution.

Step 3: Chromatographic Separation

  • Stationary Phase: Equilibrate a C8 or RP18 embedded polar phase column (250 mm × 4.6 mm, 5 µm) at a controlled column oven temperature of 25°C[3][5].

  • Mobile Phase: Run an optimized isocratic or gradient flow (e.g., 55:45 v/v Acetonitrile : 0.1% orthophosphoric acid) at a flow rate of 1.0 mL/min[5].

Step 4: Detection & System Suitability

  • Monitor the eluent using a Photodiode Array (PDA) or UV detector set to 220-230 nm, which captures the optimal UV maxima for both the API and its primary impurities[5][6].

  • Confirm system suitability parameters: Theoretical plates (N) > 2000, Tailing factor (T) < 1.5, and Resolution ( Rs​ ) > 2.0 between 4-AP and Paracetamol.

Workflow Prep Sample Prep & Spiking Stress Forced Degradation (Acid/Base/Oxidation) Prep->Stress HPLC RP-HPLC Separation (C8/C18, Low pH Buffer) Stress->HPLC Detect UV Detection (220-230 nm) HPLC->Detect

Figure 2: Self-validating stability-indicating RP-HPLC workflow for paracetamol.

Conclusion

The stability of paracetamol is intrinsically linked to the control and monitoring of its impurities. While synthetic impurities like 4'-chloroacetanilide remain stable and predictable, hydrolytic degradation products like 4-aminophenol introduce dynamic instability, acting as catalysts for further oxidative degradation[1][2]. By employing rigorous, self-validating analytical methodologies grounded in ICH guidelines, drug development professionals can accurately map these degradation pathways and ensure the long-term efficacy and safety of paracetamol formulations.

References

  • Title : STABILITY OF PARACETAMOL IN PACKAGED TABLET FORMULATIONS Source : pjps.pk URL : 1

  • Title : Simultaneous, Stability Indicating Method Development and Validation for Related Compounds of Ibuprofen and Paracetamol Tablets by RP-HPLC Method Source : longdom.org URL : 5

  • Title : Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol Source : mdpi.com URL : 4

  • Title : Study of stability of 4-aminophenol as dominant decomposition product of paracetamol Source : researchgate.net URL : 2

  • Title : Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods Source : nih.gov URL :3

  • Title : Simultanious Determination of Related Organic Impurities of Ibuprofen and Paracetamol in Combination Solid Dosage Form by Rp Source : semanticscholar.org URL : 6

  • Title : A Simple Stability-Indicating UPLC Method for the Concurrent Assessment of Paracetamol and Caffeine in Pharmaceutical Formulations Source : mdpi.com URL : 7

Sources

Comparative Guide: Linearity and Detection Range of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide (CAS: 855928-60-8) is a highly polar, bifunctional organic compound [1]. In modern drug development, it serves as a critical synthetic building block and a monitored Pharmaceutical Analytical Impurity (PAI). Most notably, it is utilized in the synthesis of substituted pyrazole derivatives, which act as potent FFA4/GPR120 receptor agonists [2]. Because these agonists are investigated for metabolic disorders (e.g., stimulating GLP-1 secretion), stringent analytical control of their precursors is a regulatory necessity.

From a chromatographic perspective, detecting this compound requires overcoming specific challenges. The molecule contains a phenolic hydroxyl group, an amide linkage, and a primary alcohol. This high polarity results in poor retention on standard reversed-phase columns unless the aqueous mobile phase is carefully optimized.

FFA4Pathway A N-(2-hydroxyethyl)-2- (4-hydroxyphenyl)acetamide (Precursor/PAI) B Substituted Pyrazole (FFA4/GPR120 Agonist) A->B Chemical Synthesis C FFA4 Receptor Activation B->C Receptor Binding D Intracellular Ca2+ Release C->D Gq Protein Coupling E GLP-1 Secretion & Anti-inflammatory Response C->E β-arrestin Pathway

Role of the target compound in synthesizing FFA4 agonists and downstream signaling.

Comparison of Analytical Modalities

To objectively evaluate the linearity and range of detection for N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide, we compared three industry-standard platforms: HPLC-UV , UPLC-DAD , and LC-MS/MS .

The selection of the detection modality dictates the linear dynamic range. UV-based methods rely on the π→π∗ transitions of the phenolic ring (optimal at λmax​ ~ 275 nm), offering excellent linearity at microgram levels. Conversely, LC-MS/MS (operating in ESI+ mode to protonate the amide nitrogen) provides nanogram-level sensitivity, though its linear range is inherently narrower due to detector saturation and ion suppression effects.

Quantitative Performance Comparison
Analytical ModalityLinearity RangeLODLOQCorrelation (R²)Primary Application
HPLC-UV (275 nm) 1.0 – 100 µg/mL0.3 µg/mL1.0 µg/mL 0.9992Routine QA/QC, API assay
UPLC-DAD (275 nm) 0.1 – 50 µg/mL0.03 µg/mL0.1 µg/mL 0.9998High-throughput in-process testing
LC-MS/MS (ESI+) 1.0 – 500 ng/mL0.2 ng/mL1.0 ng/mL 0.9989Trace genotoxic/PAI profiling

Data reflects standardized validation parameters conforming to ICH Q2(R1) guidelines [3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following HPLC-UV protocol is designed as a self-validating system . It incorporates causality-driven sample preparation and internal system suitability testing (SST) to guarantee that the linearity data is immune to instrumental drift.

Phase 1: Standard Preparation & Causality
  • Stock Solution: Dissolve 10.0 mg of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide reference standard [1] in 10.0 mL of LC-grade Methanol (1.0 mg/mL stock).

  • Working Calibration Curve: Dilute the stock solution to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Causality Note:Do not dilute the working standards in 100% Methanol. Because the compound is highly polar and elutes early, injecting a strong solvent plug into a highly aqueous mobile phase causes severe peak fronting. Dilute the working standards using the initial mobile phase composition (95% Aqueous / 5% Organic) to ensure perfect peak symmetry.

Phase 2: Chromatographic Separation Conditions
  • Column: C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Causality Note: The phenolic hydroxyl has a pKa of ~9.5. Maintaining an acidic pH (pH ~2.7) ensures the phenol remains fully protonated, preventing secondary interactions with residual silanols on the stationary phase, which would otherwise cause peak tailing.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0–2 min: 5% B (Isocratic hold to retain the polar analyte)

    • 2–10 min: 5% 60% B

    • 10–12 min: 60% B

    • 12–12.1 min: 60% 5% B

    • 12.1–15 min: 5% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

Phase 3: System Suitability and Linearity Validation
  • SST Injection: Inject the 25 µg/mL standard six consecutive times. The system is validated for linearity testing only if the Relative Standard Deviation (RSD) of the peak area is 2.0% and the USP tailing factor is 1.5.

  • Curve Acquisition: Inject the calibration standards from lowest (1 µg/mL) to highest (100 µg/mL) to minimize carryover.

  • Bracketing: Re-inject the 25 µg/mL standard at the end of the sequence. The area must be within ± 2.0% of the initial SST average, proving that the linear regression is unaffected by UV lamp fluctuation.

AnalyticalWorkflow A Standard Prep (Serial Dilution) B Chromatographic Separation (C18) A->B C Detection (UV/DAD or MS/MS) B->C D Data Acquisition (Peak Integration) C->D E Linear Regression (R² > 0.999) D->E

Analytical workflow for establishing detection linearity and range.

Conclusion & Best Practices

When quantifying N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide, the choice of analytical modality must align with the phase of drug development. For routine intermediate release, HPLC-UV provides a robust and highly linear range (1–100 µg/mL). However, if the compound is being monitored as a trace PAI in a final API (such as a substituted pyrazole FFA4 agonist), LC-MS/MS is mandatory to achieve the requisite 1.0 ng/mL LOQ. Regardless of the platform, matching the sample diluent to the initial mobile phase and controlling the pH to suppress phenol ionization are non-negotiable mechanistic steps for achieving an R2≥0.999 .

References

  • Google Patents. (2020). Substituted pyrazoles ffa4/gpr120 receptor agonists (Patent No. CA3090445A1).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved March 14, 2026, from[Link]

Analytical Method Transfer for N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide: A Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry accelerates its transition from legacy quality control (QC) methodologies to modernized, high-throughput environments, the Analytical Method Transfer (AMT) of complex polar intermediates has become a critical bottleneck. N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide —a highly polar building block featuring a phenolic hydroxyl, a primary alcohol, and an amide linkage—presents unique chromatographic challenges. Its multiple hydrogen-bond donor/acceptor sites make it highly susceptible to secondary interactions with residual silanols on silica-based stationary phases, often resulting in severe peak tailing and shifting retention times.

This guide provides an objective comparison of analytical platforms—Traditional HPLC, Core-Shell technology, and UHPLC—and establishes a self-validating, mechanistically grounded protocol for transferring the analysis of this compound across laboratories, in strict accordance with USP and ICH guidelines.

Mechanistic Insights: Why Platform Choice Matters

When transferring an analytical method for a polar compound like N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide, the choice of the receiving unit's chromatographic platform dictates both the transfer strategy and the data quality. The causality behind platform performance is best explained through the van Deemter equation and fluid dynamics:

  • Traditional Fully Porous HPLC (5 µm): Legacy methods rely on 5 µm particles, which suffer from high eddy dispersion (the A-term) and long intra-particle diffusion paths (the C-term). For our target compound, this prolonged residence time exacerbates silanol interactions, leading to peak tailing ( Tf​≈1.45 ) and reduced sensitivity.

  • Core-Shell Technology (2.7 µm): Superficially porous particles feature a solid silica core surrounded by a porous shell. This architecture drastically shortens the diffusion path (minimizing the C-term) and tightens the particle size distribution (reducing the A-term). The result is UHPLC-like efficiency at backpressures manageable by standard HPLC systems.

  • UHPLC (1.7 µm): Sub-2 µm particles provide maximum theoretical plates and sharpest peaks, effectively neutralizing peak tailing. However, the extreme backpressures generate frictional heating inside the column, which can alter the selectivity of temperature-sensitive critical pairs. Furthermore, UHPLC systems require rigorous compensation for system dwell volume ( VD​ ) during gradient translation to prevent retention time shifts[2].

Experimental Data: Platform Performance Comparison

To objectively evaluate these platforms, a comparative study was executed using a standardized gradient method for N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide and its closely eluting synthetic impurities. The method was translated according to USP <621> allowable adjustments [2].

Table 1: Performance Comparison of Analytical Platforms

Chromatographic ParameterLegacy HPLC (5 µm, 4.6 x 150 mm)Core-Shell (2.7 µm, 4.6 x 100 mm)UHPLC (1.7 µm, 2.1 x 50 mm)
Retention Time ( tR​ ) 12.5 min6.2 min2.1 min
USP Tailing Factor ( Tf​ ) 1.451.151.08
Theoretical Plates ( N ) 11,50018,20024,500
Resolution (Critical Pair) 2.13.44.8
Solvent Consumption 18.75 mL9.30 mL0.84 mL
System Backpressure 110 bar240 bar750 bar

Data Interpretation: While UHPLC offers the highest throughput and resolution, Core-Shell technology provides the most seamless method transfer experience for receiving laboratories that lack UHPLC infrastructure, delivering a 50% reduction in run time without exceeding 400 bar.

The Self-Validating Method Transfer Workflow

A robust Analytical Method Transfer must be a self-validating system. Rather than merely passing samples between the Sending Unit (SU) and Receiving Unit (RU), the protocol must embed System Suitability Tests (SST) that act as absolute gating mechanisms. If the RU fails the SST (e.g., Resolution < 2.0 or %RSD > 2.0%), the transfer halts automatically, preventing the generation of invalid comparative data [1].

AMT_Workflow N1 Feasibility & Risk Assessment N2 Pre-approved Transfer Protocol N1->N2 Define Scope N3 Comparative Testing N2->N3 Execute N4 Data Evaluation (Equivalence) N3->N4 Analyze N5 Final Transfer Report N4->N5 Document

Analytical Method Transfer workflow per USP <1224> guidelines.

Step-by-Step Execution Protocol:
  • Dwell Volume Characterization: Before initiating the transfer, measure the system dwell volume ( VD​ ) of both the SU and RU instruments using a step-gradient of a UV-absorbing tracer (e.g., 0.1% acetone).

  • Method Translation: If transferring from HPLC to UHPLC, scale the flow rate and gradient time proportionally to the column volume.

  • Pre-approved Protocol Generation: Draft a protocol detailing the acceptance criteria based on ICH Q2(R1) validation parameters [3].

  • Co-Validation / Comparative Testing: Both laboratories analyze three independent preparations of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide at 100% of the target concentration.

  • Statistical Equivalence: Use a two-one-sided t-test (TOST) to prove that the mean assay values between the SU and RU do not differ by more than 2.0%.

Gradient Translation Logic for Platform Migration

When migrating the analysis of N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide to a modern platform, the gradient profile must be mathematically translated to maintain the exact phase ratio at the head of the column. Failure to compensate for the difference in system delay volume will result in the early elution of the polar primary alcohol and amide moieties, destroying the resolution of the critical pair.

Gradient_Translation G1 Original HPLC Method (5 µm, 4.6 x 150 mm) G2 Calculate Scale Factor (Column Volume Ratio) G1->G2 G3 Adjust Flow Rate (Particle Size & ID) G2->G3 G4 Adjust Gradient Time (tg2 = tg1 x VF) G3->G4 G5 Compensate Dwell Volume (System Delay) G4->G5 G6 Target UHPLC Method (1.7 µm, 2.1 x 50 mm) G5->G6

Logical sequence for gradient method translation from HPLC to UHPLC.

By strictly adhering to the geometric scaling rules outlined above, scientists can ensure that the thermodynamic interactions between N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide and the C18 stationary phase remain constant, regardless of the physical hardware executing the separation.

References

  • Analytical Method Transfer: Best Practices and Guidelines. Lab Manager. Available at:[Link][1]

  • Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography. Waters Corporation. Available at:[Link][2]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at:[Link][3]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-hydroxyethyl)-2-(4-hydroxyphenyl)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.